molecular formula C19H16FNO B138573 (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol CAS No. 121660-11-5

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

货号: B138573
CAS 编号: 121660-11-5
分子量: 293.3 g/mol
InChI 键: FIZDBNPUFMDGFZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C19H16FNO and its molecular weight is 293.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FNO/c20-14-9-7-12(8-10-14)18-15-3-1-2-4-17(15)21-19(13-5-6-13)16(18)11-22/h1-4,7-10,13,22H,5-6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIZDBNPUFMDGFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60431270
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121660-11-5
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121660-11-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID60431270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 121660-11-5

Molecular Formula: C₁₉H₁₆FNO

Molecular Weight: 293.34 g/mol

Introduction

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a pivotal chemical intermediate in the synthesis of Pitavastatin, a potent synthetic inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Pitavastatin is a member of the statin class of drugs, which are widely prescribed for the treatment of hypercholesterolemia and for the prevention of cardiovascular diseases.[2] The quality and purity of this intermediate are critical as they directly impact the efficacy and safety of the final active pharmaceutical ingredient (API).[3] This technical guide provides an in-depth overview of the synthesis, chemical properties, and analytical data for this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline solid.[4][5] Key physical and chemical properties are summarized in the table below.

PropertyValueReference
Melting Point134-136 °C[5]
Boiling Point474.75 °C at 760 mmHg[6]
Flash Point240.92 °C[6]
Density1.286 g/cm³[6]
SolubilitySlightly soluble in chloroform and methanol.[5][6]
Storage Temperature2-8 °C[6]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process. A common and efficient route involves the reduction of its corresponding ethyl ester, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate.

Synthetic Workflow

The following diagram illustrates a typical synthetic pathway for this compound and its subsequent conversion to a key precursor for Pitavastatin.

G cluster_synthesis Synthesis of this compound cluster_conversion Conversion to Pitavastatin Precursor 2-amino-4'-fluoro-benzophenone 2-amino-4'-fluoro-benzophenone Cyclization Cyclization 2-amino-4'-fluoro-benzophenone->Cyclization 3-cyclopropyl-3-oxo propionate 3-cyclopropyl-3-oxo propionate 3-cyclopropyl-3-oxo propionate->Cyclization Ester_Intermediate 2-Cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate Cyclization->Ester_Intermediate Reduction Reduction Ester_Intermediate->Reduction Final_Product This compound Reduction->Final_Product Bromination Bromination Final_Product->Bromination Bromo_Intermediate 3-(Bromomethyl)-2-cyclopropyl-4- (4-fluorophenyl)quinoline Bromination->Bromo_Intermediate Wittig_Reaction Wittig_Reaction Bromo_Intermediate->Wittig_Reaction Phosphonium_Salt [[2-Cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]methyl] triphenylphosphonium bromide Wittig_Reaction->Phosphonium_Salt

Synthetic and Conversion Workflow
Experimental Protocols

A synthetic method involves the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution.[7] This method is reported to be simple, with low energy consumption and a short reaction period, yielding a product with over 98% purity and a yield of over 96%.[7][8]

Procedure:

  • 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is used as the raw material.[7]

  • Sodium borohydride, absolute ethanol, and concentrated hydrochloric acid are reacted in THF to generate a diborane-THF solution, which acts as the reducing agent.[7]

  • The ester carbonyl group of the starting material is reduced to a hydroxyl group by the diborane-THF solution to obtain this compound.[7]

Another established method utilizes potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) for the reduction of the methyl ester precursor.[9][10]

Procedure: [9][11]

  • A dry, 250-ml three-neck flask is charged with 100 ml of THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.

  • The reaction mixture is heated under reflux for 2 hours.

  • 10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes and refluxed for an additional 40 minutes.

  • After cooling, methanol (15 ml) is carefully added dropwise to quench the reaction.

  • The white inorganic solid is filtered and washed with 80 ml of THF/MeOH (10:1).

  • The combined filtrate is concentrated to dryness. Methanol (40 ml) is added to the residue and concentrated to dryness again.

  • The resulting residue is dissolved in 300 ml of ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to dryness to provide the title compound as colorless crystals. This method has a reported yield of 90.3%.[9]

Role in Pitavastatin Synthesis

This compound is a crucial building block for the side chain of Pitavastatin.[12] The hydroxyl group of the methanol moiety is typically converted to a leaving group, such as a bromide, to facilitate a Wittig reaction.[1][13] This reaction with a suitable phosphonium ylide builds the characteristic heptenoate side chain of Pitavastatin.[1]

The following diagram illustrates the logical flow from the intermediate to the final API.

G A (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol C Wittig Reaction A->C B Side Chain Precursor (e.g., Phosphonium Salt) B->C D Protected Pitavastatin Side Chain C->D E Deprotection D->E F Pitavastatin (Active Pharmaceutical Ingredient) E->F

Pathway to Pitavastatin

Analytical Data and Quality Control

The purity of this compound is paramount for its use in pharmaceutical manufacturing. High-performance liquid chromatography (HPLC) is the standard method for assessing purity.[14]

ParameterSpecification
Purity (HPLC)>97%
Individual ImpurityTypically controlled to low levels
Loss on DryingVaries by manufacturer

Safety and Handling

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[15] Standard personal protective equipment, including gloves and safety glasses, should be worn when handling this material.

Conclusion

This compound is a non-negotiable starting material for the synthesis of Pitavastatin. A thorough understanding of its synthesis, chemical properties, and the critical parameters for its quality control is essential for any drug development program involving this statin. The synthetic routes outlined provide a high-purity intermediate, which is fundamental to ensuring the safety and efficacy of the final drug product. Researchers and drug development professionals should source this intermediate from reputable suppliers who can provide comprehensive analytical documentation to support its use in a regulated environment.

References

Technical Guide: Physicochemical Properties and Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a key chemical intermediate, primarily recognized for its role in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used to treat hypercholesterolemia. This document provides a comprehensive overview of its physical and chemical properties, detailed synthetic protocols, and safety information, consolidating available data for researchers and professionals in the field of drug development and medicinal chemistry. While this compound is a critical building block, public domain literature does not extensively cover its intrinsic biological activities or associated signaling pathways; its characterization is predominantly in the context of pharmaceutical manufacturing.

Chemical and Physical Properties

The properties of this compound have been characterized through both computational and experimental methods. The following tables summarize the key identifiers and physicochemical data for this compound.

Compound Identification
IdentifierValueReference
IUPAC Name [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol[1]
CAS Number 121660-11-5[1][2][3][4]
Molecular Formula C₁₉H₁₆FNO[1][2][4]
Molecular Weight 293.34 g/mol [4][5]
Canonical SMILES C1CC1C2=NC3=CC=CC=C3C(=C2CO)C4=CC=C(C=C4)F[1]
InChIKey FIZDBNPUFMDGFZ-UHFFFAOYSA-N[1]
Physicochemical Data
PropertyValueMethodReference
Melting Point 134-136 °CExperimental[6]
Boiling Point 474.75 °C at 760 mmHgPredicted[7]
Flash Point 240.92 °CPredicted[7]
XLogP3 3.6Computed[1]
Appearance White to Pale Yellow Solid-[5]
Solubility Limited solubility in chloroform and methanol-[6]
Crystallographic Data

Single-crystal X-ray diffraction studies have provided detailed structural information about the molecule.

ParameterValueReference
Crystal System Monoclinic[8][9]
Space Group P2₁/c[9]
Unit Cell Dimensions a = 10.069(2) Å, b = 24.683(5) Å, c = 13.275(3) Å, β = 111.97(3)°[8][9]
Volume 3059.7(13) ų[8][9]

Synthesis Protocols

The synthesis of this compound is well-documented, primarily involving the reduction of the corresponding quinoline-3-carboxylate ester. Two common methods are detailed below.

Synthesis via Reduction with KBH₄ and MgCl₂

This protocol involves the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate using potassium borohydride and magnesium chloride.

Experimental Protocol:

  • A dry 250 mL three-neck flask is charged with 100 mL of tetrahydrofuran (THF), 3.27 g (57.47 mmol) of potassium borohydride (KBH₄), and 5.46 g (57.47 mmol) of magnesium chloride (MgCl₂).[8]

  • The reaction mixture is heated to reflux and maintained for 2 hours.[8]

  • 10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes.[8]

  • The mixture is refluxed for an additional 40 minutes.[8]

  • After cooling, the reaction is quenched by the careful dropwise addition of 15 mL of methanol.[8]

  • The resulting white inorganic solid is filtered and washed with 80 mL of a THF/methanol (10:1) solution.[8]

  • The combined filtrate is concentrated to dryness.

  • 40 mL of methanol is added to the residue and then concentrated to dryness again to yield the final product.

Synthesis via Diborane-THF Solution

This alternative method utilizes a diborane-THF solution, generated in situ, to reduce the ethyl ester of the quinoline-3-carboxylic acid.

Experimental Protocol:

  • 2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is used as the starting material.

  • A diborane-THF solution is generated by reacting sodium borohydride, absolute ethanol, and concentrated hydrochloric acid in THF.

  • The ester carbonyl group is reduced to a hydroxyl group by the in-situ generated diborane-THF solution to yield this compound.

Visualization of Synthetic Workflow

The following diagram illustrates the general synthetic pathway for this compound from its carboxylate precursor.

SynthesisWorkflow cluster_conditions Reaction Conditions start 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate reagents Reducing Agent (e.g., KBH₄/MgCl₂ or Diborane-THF) start->reagents product This compound reagents->product solvent Solvent (THF) temp Reflux

Caption: Synthetic workflow for the reduction of the carboxylate precursor.

Biological Activity and Signaling Pathways

Extensive literature searches did not yield specific studies on the biological activity, mechanism of action, or associated signaling pathways of this compound itself. Its primary and well-documented role is that of a crucial intermediate in the multi-step synthesis of Pitavastatin.[6] Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. Therefore, the biological activity of interest is associated with the final product, Pitavastatin, rather than this intermediate.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.

Conclusion

This compound is a well-characterized intermediate in pharmaceutical synthesis. Its physical and chemical properties are documented, and reliable synthetic protocols are available. While it is a vital component in the production of a life-saving drug, its own biological activity remains largely unexplored in the public domain. This technical guide serves as a consolidated resource for professionals requiring detailed information on the fundamental characteristics and synthesis of this important molecule.

References

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of the quinoline derivative, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. The following sections detail the methodologies for its synthesis and the analytical techniques employed to confirm its molecular structure, with a focus on crystallographic and spectroscopic data. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a quinoline core substituted with cyclopropyl, 4-fluorophenyl, and methanol groups. Its fundamental properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₉H₁₆FNO[1]
Molecular Weight 293.33 g/mol [1]
CAS Number 121660-11-5[1]
Appearance Colorless crystals[2]

Synthesis and Experimental Protocol

The synthesis of this compound is achieved through the reduction of its corresponding carboxylate precursor, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[2] A detailed experimental protocol is provided below.

Synthesis of the Precursor

While the direct synthesis of the precursor is not detailed in the primary source for the final product, it is generally prepared via a cyclization reaction.

Reduction to this compound

Reaction Scheme:

G reactant Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate product This compound reactant->product Reduction reagents KBH₄, MgCl₂ THF, Reflux Reduction Reduction reagents->Reduction

Caption: Reduction of the carboxylate precursor.

Experimental Protocol:

A detailed experimental protocol for the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is provided in the following table.[2]

StepProcedureReagents & Conditions
1 A 250-ml three-neck flask was charged with THF, KBH₄, and MgCl₂.100 ml THF, 3.27 g (57.47 mmol) KBH₄, 5.46 g (57.47 mmol) MgCl₂
2 The reaction mixture was heated under reflux for 2 hours.Reflux
3 Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate was added dropwise over 5 minutes.10.0 g (57.47 mmol) of the carboxylate
4 The reaction was refluxed for an additional 40 minutes.Reflux
5 After cooling, methanol was carefully added dropwise to quench the reaction.15 ml Methanol
6 The white inorganic solid was filtered and washed with a THF/MeOH mixture.80 ml of THF/MeOH (10:1)
7 The combined filtrate was concentrated to dryness.
8 Methanol was added to the residue and concentrated to dryness again.40 ml Methanol
9 The resulting residue was dissolved in ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to dryness.300 ml Ethyl acetate, Brine, MgSO₄
10 The final product was obtained as colorless crystals.Yield: 7.58 g (90.3%)

Structure Elucidation

The definitive structure of this compound was determined by single-crystal X-ray diffraction.[2] Spectroscopic methods such as NMR, IR, and mass spectrometry are complementary techniques used to confirm the structure.

Single-Crystal X-ray Crystallography

The crystal structure of the title compound confirms the connectivity and stereochemistry of the molecule.[2] The key crystallographic data are summarized below.

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.069 (2)
b (Å) 24.683 (5)
c (Å) 13.275 (3)
β (°) 111.97 (3)
Volume (ų) 3059.7 (13)
Z 8

The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the benzene and quinoline rings are 72.6 (5)° and 76.2 (5)°.[2]

Caption: 2D Chemical Structure of the title compound.

Spectroscopic Data

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the quinoline and fluorophenyl rings, the cyclopropyl protons, the methylene protons of the methanol group, and the hydroxyl proton. The aromatic region (typically 7.0-8.5 ppm) would display a complex pattern of multiplets. The cyclopropyl protons would appear in the upfield region (around 0.5-1.5 ppm). The methylene protons adjacent to the hydroxyl group would likely be a singlet or a doublet around 4.5-5.0 ppm, and the hydroxyl proton signal would be a broad singlet with a variable chemical shift.

  • ¹³C NMR: Predicted ¹³C NMR data suggests the presence of 19 distinct carbon signals.[3] Key expected chemical shifts include those for the aromatic carbons (115-165 ppm), the methylene carbon of the methanol group (~60 ppm), and the carbons of the cyclopropyl ring (in the upfield region, ~10-15 ppm).[3]

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
O-H (alcohol)3200-3600 (broad)
C-H (aromatic)3000-3100
C-H (aliphatic)2850-3000
C=C, C=N (aromatic)1450-1650
C-O (alcohol)1050-1260
C-F1000-1400

3.2.3. Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 293.33.

Conclusion

The structure of this compound has been unequivocally established through single-crystal X-ray crystallography. This determination is supported by a robust synthesis protocol and is consistent with the predicted spectroscopic data. This comprehensive guide provides the necessary information for researchers to synthesize and characterize this compound for further investigation in drug discovery and development programs.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and structure elucidation of the title compound.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation start Starting Materials (Precursor Carboxylate) reaction Reduction (KBH₄, MgCl₂) start->reaction workup Quenching & Extraction reaction->workup purification Crystallization workup->purification product Final Product purification->product xray Single-Crystal X-ray Diffraction product->xray nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Caption: General workflow for synthesis and analysis.

References

Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from 2-amino-4'-fluoro-benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway to obtain this compound, a key intermediate in the synthesis of pharmaceuticals such as Pitavastatin. The synthesis originates from 2-amino-4'-fluoro-benzophenone and proceeds through a two-step process involving a cyclization reaction followed by a reduction.

Synthetic Strategy Overview

The synthesis of this compound from 2-amino-4'-fluoro-benzophenone is primarily achieved through a two-step sequence:

  • Friedländer Annulation: A Lewis acid-catalyzed cyclization of 2-amino-4'-fluoro-benzophenone with a 3-cyclopropyl-3-oxopropionate ester to form the corresponding 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.

  • Reduction: The reduction of the quinoline-3-carboxylate ester to the target primary alcohol, this compound.

This pathway is efficient and can be performed as a one-pot synthesis, making it suitable for larger-scale production.

Experimental Protocols and Data

Step 1: Friedländer Annulation

The formation of the quinoline ring system is achieved via a Friedländer synthesis, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive α-methylene group. In this specific synthesis, 2-amino-4'-fluoro-benzophenone is reacted with either the methyl or ethyl ester of 3-cyclopropyl-3-oxopropanoic acid. Modern protocols favor the use of a catalytic amount of a Lewis acid, which offers higher efficiency and is more environmentally benign compared to older methods that required stoichiometric amounts of strong acids.

A particularly effective method employs zinc triflate (Zn(OTf)₂) as the catalyst. This approach allows for a continuous, one-pot process where the crude product of the cyclization is directly used in the subsequent reduction step. This method can achieve a high overall yield for both steps, reported to be over 80%.[1]

Table 1: Summary of Quantitative Data for Friedländer Annulation

CatalystReactantsSolventTemperature (°C)Time (h)Yield (%)Reference
Zn(OTf)₂ (5-10 mol%)2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionateNot specified in detail (often high boiling point solvents like toluene or solvent-free)Not specified in detailNot specified in detail>80 (for two steps)CN101747265A[1]
Concentrated H₂SO₄ (0.25 eq)2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionateAcetic AcidNot specified in detailNot specified in detail73.9CN101747265A[1]

Detailed Experimental Protocol (Based on the Zn(OTf)₂ catalyzed method):

  • Reaction Setup: A reaction vessel is charged with 2-amino-4'-fluoro-benzophenone, 3-cyclopropyl-3-oxopropionate (methyl or ethyl ester), and a catalytic amount of zinc triflate (5-10 mol%).

  • Reaction Conditions: The reaction mixture is heated to facilitate the cyclization. While specific conditions are proprietary, typical Friedländer reactions are conducted at elevated temperatures, often in a high-boiling solvent or under solvent-free conditions.

  • Work-up: Upon completion of the reaction (monitored by TLC or HPLC), the resulting crude 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate can be directly used in the next reduction step without extensive purification.[1]

Step 2: Reduction of Quinoline-3-Carboxylate

The ester functional group of the quinoline intermediate is reduced to a primary alcohol to yield the final product. Several reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) in combination with a magnesium salt, or an in situ generated diborane-THF solution being particularly effective.

Table 2: Summary of Quantitative Data for Reduction

Reducing AgentReactantSolventTemperature (°C)Time (h)Yield (%)Reference
KBH₄ / MgCl₂Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateTHFReflux~3.390.3Sun et al.
NaBH₄ / Absolute EtOH / Conc. HCl (forms diborane-THF)Ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateTHF / Toluene70-845-6>95CN103483252A[2]
MgCl₂ / KBH₄Crude 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateNot specified in detailNot specified in detailNot specified in detail>80 (for two steps)CN101747265A[1]

Detailed Experimental Protocol 1 (KBH₄ / MgCl₂ Method):

  • Reagent Preparation: In a dry, three-neck flask, add tetrahydrofuran (THF), potassium borohydride (KBH₄, 1.0 eq), and magnesium chloride (MgCl₂, 1.0 eq). Heat the mixture to reflux for 2 hours.

  • Reaction: To the refluxing mixture, add a solution of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (1.0 eq) dropwise over 5 minutes. Continue to reflux for an additional 40 minutes.

  • Quenching and Work-up: After cooling, carefully add methanol dropwise to quench the reaction. Filter the white inorganic solid and wash it with a THF/methanol mixture (10:1).

  • Isolation: Concentrate the combined filtrate to dryness. Add methanol and concentrate to dryness again. Dissolve the residue in ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to dryness to yield the product as colorless crystals.

Detailed Experimental Protocol 2 (In situ Diborane-THF Method):

  • Reductant Preparation: In a sealed container, add sodium borohydride and absolute ethanol to THF. Heat the mixture to 70-84°C and maintain for 5-6 hours to generate the reducing agent solution.

  • Reaction: To the prepared reductant solution, add a toluene solution of ethyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate dropwise. After the addition is complete, continue heating and then add concentrated hydrochloric acid dropwise.

  • Work-up and Isolation: The reaction is then cooled, and the product is isolated. This method reports a product purity of over 98% and a yield exceeding 95%.[2]

Reaction Mechanisms and Workflows

Overall Synthetic Workflow

The following diagram illustrates the two-step synthesis from the starting materials to the final product.

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Friedländer Annulation cluster_intermediate Intermediate cluster_step2 Step 2: Reduction cluster_product Final Product start1 2-Amino-4'-fluoro- benzophenone step1 Lewis Acid Catalyzed Cyclization start1->step1 start2 3-Cyclopropyl-3-oxo- propionate start2->step1 intermediate 2-Cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate step1->intermediate step2 Ester Reduction intermediate->step2 product (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol step2->product

Caption: Overall synthetic workflow.

Logical Diagram of the Friedländer Annulation Mechanism

The Friedländer synthesis can proceed through two primary mechanistic pathways. Under Lewis acid catalysis, the reaction likely initiates with the coordination of the Lewis acid to the carbonyl oxygen of 2-amino-4'-fluoro-benzophenone, enhancing its electrophilicity. This is followed by an aldol-type reaction with the enolate of the 3-cyclopropyl-3-oxopropionate, leading to a cyclized intermediate that subsequently dehydrates to form the aromatic quinoline ring.

Friedlander_Mechanism cluster_main_path A Reactants: 2-Amino-4'-fluoro-benzophenone + 3-Cyclopropyl-3-oxopropionate B Lewis Acid Activation of Ketone Carbonyl A->B C Enolate Formation from β-Ketoester A->C D Aldol-type Addition B->D C->D E Intramolecular Cyclization (Amino group attacks ester carbonyl) D->E F Dehydration E->F G Product: Quinoline-3-carboxylate F->G

Caption: Friedländer annulation mechanism.

This guide provides a detailed overview of the synthesis of this compound, offering valuable insights for researchers and professionals in drug development. The presented protocols and data, derived from patent literature and scientific publications, highlight efficient and high-yielding methods for the preparation of this important pharmaceutical intermediate.

References

The Biological Versatility of Quinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the nucleus of a vast array of synthetic and natural compounds with significant pharmacological activities.[1] This privileged structure has been extensively explored, leading to the development of numerous drugs with applications in treating a wide range of diseases.[2][3] This technical guide provides an in-depth exploration of the diverse biological activities of quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, antimalarial, anti-inflammatory, and neuroprotective properties. For researchers, scientists, and drug development professionals, this document offers a comprehensive resource detailing quantitative activity data, detailed experimental methodologies, and the intricate signaling pathways modulated by these versatile compounds.

Anticancer Activity

Quinoline derivatives have emerged as a prominent class of anticancer agents, exhibiting cytotoxicity against a multitude of cancer cell lines through diverse mechanisms of action.[4][5] These mechanisms include the induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways essential for tumor growth and survival.[6][7]

Quantitative Anticancer Activity Data

The anticancer efficacy of quinoline derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50), representing the concentration required to inhibit the growth of cancer cells by 50%. The following tables summarize the IC50 values of representative quinoline derivatives against various cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)
12e Quinoline-ChalconeMGC-803 (Gastric)1.38[8]
HCT-116 (Colon)5.34[8]
MCF-7 (Breast)5.21[8]
6 Quinoline-ChalconeHL-60 (Leukemia)0.59[8]
7 Phenylsulfonylurea-QuinolineHepG-2 (Liver)2.71[8]
A549 (Lung)7.47[8]
MCF-7 (Breast)6.55[8]
DFIQ Indeno[1,2-c]quinolinoneA549 (Lung)4.16 (24h)[9]
2.31 (48h)[9]
4a 8-Quinolinol Azo DerivativeHep-G2 (Liver)2.99[10]
5a 8-Quinolinol Azo DerivativeHep-G2 (Liver)2.71[10]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[2][3][6][11][12]

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[3]

  • Compound Treatment: Treat the cells with various concentrations of the quinoline derivative and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[3]

  • Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[3]

  • Solubilization: Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[6] Read the absorbance at 570 nm using a microplate reader.[3]

Signaling Pathways in Anticancer Activity

Quinoline derivatives exert their anticancer effects by modulating several critical signaling pathways, primarily leading to apoptosis (programmed cell death).

One of the key mechanisms is the induction of the intrinsic and extrinsic apoptotic pathways. The quinoline derivative PQ1, for instance, has been shown to activate both caspase-8 (an initiator caspase in the extrinsic pathway) and caspase-9 (an initiator caspase in the intrinsic pathway) in T47D breast cancer cells.[13][14] Activation of these initiator caspases leads to the subsequent activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell.[14] Furthermore, some quinoline derivatives can upregulate the pro-apoptotic protein Bax and facilitate the release of cytochrome c from the mitochondria, key events in the intrinsic apoptotic pathway.[14]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation, is another target of quinoline derivatives.[14][15][16][17][18] Certain quinoline compounds have been shown to inhibit the NF-κB signaling pathway, thereby sensitizing cancer cells to apoptosis.[14][15][17][18]

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Quinoline Derivative (PQ1) Quinoline Derivative (PQ1) Caspase-8 Activation Caspase-8 Activation Quinoline Derivative (PQ1)->Caspase-8 Activation Bax Upregulation Bax Upregulation Quinoline Derivative (PQ1)->Bax Upregulation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Cytochrome c Release Cytochrome c Release Bax Upregulation->Cytochrome c Release Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Apoptotic pathways induced by quinoline derivatives.

Experimental Workflow: In Vitro Anticancer Drug Screening

The process of screening for novel anticancer drugs involves a systematic workflow to identify and characterize potent compounds.

Start Start Compound Library Compound Library Start->Compound Library Primary Screening Primary Screening Compound Library->Primary Screening Single high concentration Hit Identification Hit Identification Primary Screening->Hit Identification Cell Viability Assay (e.g., MTT) Secondary Screening Secondary Screening Hit Identification->Secondary Screening Dose-response curves (IC50) Lead Identification Lead Identification Secondary Screening->Lead Identification Mechanism of Action Studies Mechanism of Action Studies Lead Identification->Mechanism of Action Studies Apoptosis, Cell Cycle Assays End End Mechanism of Action Studies->End

Workflow for in vitro anticancer drug screening.

Antimicrobial Activity

Quinoline derivatives are well-established antimicrobial agents, with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[19][20][21][22] Their mechanism of action often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

Quantitative Antimicrobial Activity Data

The antimicrobial potency of quinoline derivatives is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

CompoundDerivative ClassMicroorganismMIC (µg/mL)
Compound 2 Sulfonyl-quinolineS. aureus3.12[19]
Compound 6 Sulfonyl-quinolineS. aureus3.12[19]
Compound 4 Phenyl-quinolineMRSA0.75[21]
VRE0.75[21]
Compound 6 Isopropylphenyl-quinolineC. difficile1.0[21]
7b Quinoline-hydroxyimidazoliumS. aureus2[20]
M. tuberculosis H37Rv10[20]
7c Quinoline-hydroxyimidazoliumC. neoformans15.6[20]
7d Quinoline-hydroxyimidazoliumC. neoformans15.6[20]
Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of an antimicrobial agent.[3][20][23][24][25][26][27][28]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits visible growth after incubation.[20][26]

Step-by-Step Protocol:

  • Prepare Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the quinoline derivative in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[27]

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland turbidity standard.[26]

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.[27]

  • Controls: Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).[27]

  • Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for many bacteria).[27]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.[27]

Experimental Workflow: Antimicrobial Drug Discovery

The discovery of new antimicrobial agents follows a structured workflow to identify and validate promising candidates.

Start Start Compound Synthesis/Library Compound Synthesis/Library Start->Compound Synthesis/Library Primary Screening Primary Screening Compound Synthesis/Library->Primary Screening Single concentration against a panel of microbes Hit Confirmation Hit Confirmation Primary Screening->Hit Confirmation MIC Determination MIC Determination Hit Confirmation->MIC Determination Broth Microdilution Lead Compound Selection Lead Compound Selection MIC Determination->Lead Compound Selection Mechanism of Action Studies Mechanism of Action Studies Lead Compound Selection->Mechanism of Action Studies Enzyme inhibition, membrane integrity assays End End Mechanism of Action Studies->End

Workflow for antimicrobial drug discovery.

Antiviral Activity

Certain quinoline derivatives have demonstrated promising antiviral activity, particularly against flaviviruses like the Dengue virus.[2][12][19][23][29][30][31][32] A key target for these compounds is the viral NS2B-NS3 protease, an enzyme essential for viral replication.[4][5][33][34]

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or IC50, which is the concentration of the compound that inhibits viral replication by 50%.

CompoundDerivative ClassVirusIC50/EC50 (µM)
BT24 Quinoline derivativeDengue Virus-2 Protease0.5[19]
Compound 1 Quinoline derivativeDengue Virus-2~1.0 (IC50)[12]
Compound 2 Quinoline derivativeDengue Virus-2~0.5 (IC50)[12][32]
12 4-AnilinoquinolineDengue Virus0.63 (EC50)[30]
50 4-AnilinoquinolineDengue Virus0.69 (EC50)[30]
52 4-AnilinoquinolineDengue Virus0.65 (EC50)[30]
Signaling Pathways in Antiviral Activity

The replication of flaviviruses like Dengue involves the processing of a large polyprotein by a viral protease, NS2B-NS3. Quinoline derivatives can act as inhibitors of this protease, thereby blocking the maturation of viral proteins and halting viral replication.

Dengue Virus Polyprotein Dengue Virus Polyprotein Proteolytic Cleavage Proteolytic Cleavage Dengue Virus Polyprotein->Proteolytic Cleavage NS2B-NS3 Protease NS2B-NS3 Protease NS2B-NS3 Protease->Proteolytic Cleavage Quinoline Derivative Quinoline Derivative Quinoline Derivative->NS2B-NS3 Protease Inhibits Mature Viral Proteins Mature Viral Proteins Proteolytic Cleavage->Mature Viral Proteins Viral Replication Viral Replication Mature Viral Proteins->Viral Replication Inhibition Inhibition

Inhibition of Dengue virus replication by quinoline derivatives.

Antimalarial Activity

Quinoline-based compounds have a long history in the fight against malaria, with quinine being one of the first effective treatments.[35][36] Modern synthetic quinoline derivatives continue to be a major class of antimalarial drugs. Their primary mechanism of action involves the disruption of the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[15][16][35][36][37]

Quantitative Antimalarial Activity Data

The in vitro antimalarial activity of quinoline derivatives is assessed by determining their IC50 values against Plasmodium falciparum, the deadliest species of malaria parasite.

CompoundDerivative ClassP. falciparum StrainIC50 (µg/mL)
4b Dihydropyrimidine-Quinoline-0.014[38]
4g Dihydropyrimidine-Quinoline-0.014[38]
4i Dihydropyrimidine-Quinoline-0.014[38]
12 Oxadiazole-Quinoline-0.014[38]
46 Pyrazole-Quinoline-0.036[28]
60 Quinoline derivative-0.19[28]
64 Quinoline derivative-0.12 (µM/mL)[28]
Experimental Protocol: SYBR Green I-Based Malaria Drug Sensitivity Assay

The SYBR Green I-based assay is a sensitive and high-throughput method for measuring the in vitro susceptibility of P. falciparum to antimalarial drugs.[10][11][24][25][31][32][39][40][41]

Principle: SYBR Green I is a fluorescent dye that intercalates with DNA. In this assay, the dye is used to quantify the amount of parasitic DNA, which is a direct measure of parasite growth.

Step-by-Step Protocol:

  • Parasite Culture: Culture synchronized, ring-stage P. falciparum parasites in human red blood cells.[24]

  • Drug Plating: Add serial dilutions of the quinoline derivative to a 96-well microtiter plate.

  • Inoculation: Add the parasite culture to the wells of the drug-plated microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2, 5% O2, 90% N2) for a full life cycle of the parasite (typically 48-72 hours).[31]

  • Lysis and Staining: Lyse the red blood cells and stain the parasitic DNA by adding a lysis buffer containing SYBR Green I.[11]

  • Fluorescence Reading: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Calculate the IC50 value by plotting the fluorescence intensity against the drug concentration.

Mechanism of Action: Inhibition of Heme Detoxification

Inside the infected red blood cell, the malaria parasite digests hemoglobin, releasing large quantities of toxic free heme. The parasite detoxifies this heme by polymerizing it into an inert crystalline substance called hemozoin. Quinoline antimalarials are thought to accumulate in the parasite's acidic food vacuole and interfere with this detoxification process by capping the growing hemozoin crystals, leading to a buildup of toxic heme and parasite death.[15][16][37]

Hemoglobin Digestion Hemoglobin Digestion Toxic Free Heme Toxic Free Heme Hemoglobin Digestion->Toxic Free Heme Hemozoin Formation Hemozoin Formation Toxic Free Heme->Hemozoin Formation Parasite Death Parasite Death Toxic Free Heme->Parasite Death Accumulation leads to Quinoline Derivative Quinoline Derivative Quinoline Derivative->Hemozoin Formation Inhibits Inert Hemozoin Crystals Inert Hemozoin Crystals Hemozoin Formation->Inert Hemozoin Crystals Inhibition Inhibition

Inhibition of heme detoxification by quinoline derivatives.

Anti-inflammatory Activity

Quinoline derivatives have demonstrated significant anti-inflammatory properties by targeting key enzymes and signaling pathways involved in the inflammatory response, such as cyclooxygenases (COX), lipoxygenases (LOX), and the NF-κB pathway.[1][14][15][16][17][18][21][37][38][39]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of quinoline derivatives is often evaluated by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) or pro-inflammatory enzymes like COX and LOX.

CompoundDerivative ClassTarget/AssayIC50 (µM)
8-(Tosylamino)quinoline Tosylamino-quinolineNO production in LPS-stimulated RAW264.7 cells1-5[18]
12c Pyrazole-QuinolineCOX-20.1[1]
14a Pyrazole-QuinolineCOX-20.11[1]
14b Pyrazole-QuinolineCOX-20.11[1]
8e Triazine-QuinolineCOX-20.047[37][38]
15-LOX1.81[37][38]
8h Triazine-QuinolineTNF-α production0.40[37][38]
5d Thiazole-QuinolineCOX-20.239[21]
5h Thiazole-QuinolineCOX-20.234[21]
5l Thiazole-QuinolineCOX-20.201[21]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of quinoline derivatives are mediated through the inhibition of pro-inflammatory signaling pathways. A key pathway is the NF-κB pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). Activation of this pathway leads to the production of inflammatory mediators. Certain quinoline derivatives can suppress the activation of NF-κB and its upstream signaling components, such as IκBα and IKK.[18] Additionally, some quinoline derivatives are potent inhibitors of COX and LOX enzymes, which are responsible for the synthesis of prostaglandins and leukotrienes, respectively, both of which are key mediators of inflammation.[1][21][37][38][39]

Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK Activation IKK Activation Inflammatory Stimuli (LPS)->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation Quinoline Derivative Quinoline Derivative Quinoline Derivative->IKK Activation Inhibits NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Inflammation Inflammation Pro-inflammatory Gene Expression->Inflammation Inhibition Inhibition

Inhibition of the NF-κB signaling pathway by quinoline derivatives.

Neuroprotective Activity

Quinoline derivatives have shown potential as neuroprotective agents, particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7][13][34][35][42][43][44] A primary mechanism underlying their neuroprotective effects is the inhibition of cholinesterases, enzymes that break down the neurotransmitter acetylcholine.

Quantitative Neuroprotective Activity Data

The neuroprotective potential of quinoline derivatives is often assessed by their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

CompoundDerivative ClassTargetIC50 (µM)
11g Morpholine-QuinolineAChE1.94[42]
BChE28.37[42]
04 4-AminoquinolineAChE- (33.51% inhibition at 10 µM)[43]
07 4-AminoquinolineAChE- (high inhibition)[43]
Mechanism of Action: Cholinesterase Inhibition

In Alzheimer's disease, there is a decline in the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function. Cholinesterase inhibitors, such as certain quinoline derivatives, block the action of AChE and BChE, thereby increasing the levels of acetylcholine in the brain and improving cholinergic neurotransmission.

Acetylcholine Acetylcholine Acetylcholine Breakdown Acetylcholine Breakdown Acetylcholine->Acetylcholine Breakdown Cholinesterase (AChE, BChE) Cholinesterase (AChE, BChE) Cholinesterase (AChE, BChE)->Acetylcholine Breakdown Quinoline Derivative Quinoline Derivative Quinoline Derivative->Cholinesterase (AChE, BChE) Inhibits Increased Acetylcholine Levels Increased Acetylcholine Levels Acetylcholine Breakdown->Increased Acetylcholine Levels Inhibition leads to Improved Cholinergic Neurotransmission Improved Cholinergic Neurotransmission Increased Acetylcholine Levels->Improved Cholinergic Neurotransmission Inhibition Inhibition

Cholinesterase inhibition by quinoline derivatives.

References

An In-depth Technical Guide to Osimertinib (FIZDBNPUFMDGFZ-UHFFFAOYSA-N)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: Osimertinib (trade name TAGRISSO™, formerly AZD9291) is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] It was specifically designed to target both EGFR TKI-sensitizing mutations (e.g., Exon 19 deletions, L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR-TKIs.[2][3] By selectively inhibiting these mutant forms of EGFR while sparing the wild-type receptor, osimertinib provides a potent and targeted therapeutic option for patients with advanced non-small cell lung cancer (NSCLC).[3][4] This guide details osimertinib's mechanism of action, quantitative efficacy from key clinical trials, common mechanisms of resistance, and detailed protocols for preclinical evaluation.

Mechanism of Action

Osimertinib is a mono-anilino-pyrimidine compound that functions as a covalent inhibitor of EGFR.[3] Its primary mechanism involves the formation of a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[3][4] This irreversible binding effectively blocks ATP from accessing the kinase domain, thereby preventing EGFR autophosphorylation and the subsequent activation of downstream signaling cascades critical for tumor cell proliferation and survival.[5][6]

The two principal pathways inhibited by this action are:

  • RAS/RAF/MEK/ERK (MAPK) Pathway: Central to regulating cell proliferation and differentiation.[1][7]

  • PI3K/AKT/mTOR Pathway: A key mediator of cell survival, growth, and metabolism.[1][4][8]

Osimertinib's high selectivity for sensitizing mutations (e.g., L858R, Exon 19 deletion) and the T790M resistance mutation, coupled with lower activity against wild-type EGFR, results in a favorable therapeutic window and reduced toxicity compared to earlier generation TKIs.[3][9]

Quantitative Data Summary

The efficacy of osimertinib has been established in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its potency and clinical effectiveness.

Table 1: In Vitro Potency of Osimertinib

This table summarizes the half-maximal inhibitory concentration (IC50) of osimertinib against various EGFR mutant cell lines.

Cell LineEGFR Mutation StatusMean IC50 (nM)Reference
PC-9Exon 19 deletion13 - 54[10]
H3255L858R13 - 54[10]
H1975L858R / T790M< 15[3][10]
PC-9VanRExon 19 del / T790M< 15[3]
Wild-Type EGFRNone480 - 1865[3]
Table 2: Clinical Efficacy Data from Pivotal Phase III Trials

This table presents key outcomes from the FLAURA and AURA3 trials, which established osimertinib as a standard of care in first-line and second-line settings, respectively.

TrialSettingParameterOsimertinib ArmComparator ArmHazard Ratio (HR)
FLAURA 1st-Line vs. Erlotinib or GefitinibMedian PFS18.9 months10.2 months0.46 (95% CI: 0.37-0.57)[11]
AURA3 2nd-Line (T790M+) vs. ChemotherapyMedian PFS10.1 months4.4 months0.30 (95% CI: 0.23-0.41)
LAURA Unresectable Stage III (post-CRT)Median PFS39.1 months5.6 months0.16 (95% CI: 0.10-0.24)[12]

PFS: Progression-Free Survival; CRT: Chemoradiotherapy

Signaling Pathways and Resistance Mechanisms

Diagram: Osimertinib Inhibition of EGFR Signaling

The following diagram illustrates the EGFR signaling cascade and the specific point of inhibition by osimertinib.

EGFR_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling EGFR Mutant EGFR (L858R, ex19del, T790M) RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Osimertinib Osimertinib Osimertinib->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Osimertinib mechanism of action on the EGFR signaling pathway.
Mechanisms of Acquired Resistance

Despite its efficacy, acquired resistance to osimertinib inevitably develops.[7] These mechanisms are broadly categorized as EGFR-dependent or EGFR-independent.[13]

  • EGFR-Dependent: The most common on-target mechanism is the acquisition of a tertiary mutation in the EGFR gene, most notably C797S .[6] This mutation alters the cysteine residue to which osimertinib binds, preventing covalent inhibition.

  • EGFR-Independent: These involve the activation of bypass signaling pathways that circumvent the need for EGFR signaling.[8][13] Common mechanisms include:

    • MET Amplification: Increased MET receptor tyrosine kinase activity can reactivate the PI3K/AKT and MAPK pathways.[6][7]

    • HER2 Amplification: Overexpression of the HER2 receptor can also drive downstream signaling.[7]

    • RAS/MAPK Pathway Alterations: Mutations or amplifications in genes like KRAS and NRAS can lead to constitutive pathway activation.[6]

    • Histologic Transformation: The tumor may transform into a different phenotype, such as small-cell lung cancer (SCLC), which is not dependent on EGFR signaling.[8]

Diagram: Osimertinib Resistance Mechanisms

This diagram illustrates the primary pathways leading to acquired resistance.

Resistance_Mechanisms cluster_mechanisms Acquired Resistance Mechanisms Osimertinib_Tx Osimertinib Treatment Progression Tumor Progression (Resistance) Osimertinib_Tx->Progression OnTarget EGFR-Dependent (On-Target) OffTarget EGFR-Independent (Bypass Pathways) C797S EGFR C797S Mutation OnTarget->C797S MET_amp MET Amplification OffTarget->MET_amp HER2_amp HER2 Amplification OffTarget->HER2_amp RAS_mut RAS/MAPK Alterations OffTarget->RAS_mut Histo_trans Histologic Transformation OffTarget->Histo_trans

Primary mechanisms of acquired resistance to osimertinib.

Key Experimental Protocols

Evaluating the efficacy and mechanism of action of compounds like osimertinib relies on standardized in vitro and in vivo assays.

Protocol 1: In Vitro Cell Viability (IC50 Determination)

This assay determines the concentration of osimertinib required to inhibit cell growth by 50%.[14]

  • Cell Seeding: Plate NSCLC cells (e.g., PC-9, H1975) in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).[14][15]

  • Drug Treatment: Prepare serial dilutions of osimertinib in complete medium, typically ranging from 0.1 nM to 10 µM. Add 100 µL of the drug-containing medium to the appropriate wells. Include a vehicle-only control (e.g., DMSO).[14]

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.[14]

  • Viability Assessment: Add a viability reagent such as CellTiter-Glo® or MTT to each well.[14] For CellTiter-Glo, incubate for 10 minutes at room temperature to stabilize the luminescent signal and measure luminescence with a plate reader.[14]

  • Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the log of the osimertinib concentration and use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[14]

Protocol 2: Western Blot for Pathway Analysis

This protocol assesses the effect of osimertinib on the phosphorylation status of EGFR and its downstream effectors.[15]

  • Cell Treatment & Lysis: Treat cells with the desired concentrations of osimertinib for a specified time (e.g., 2 hours).[16] Lyse the cells in a suitable protein lysis buffer containing protease and phosphatase inhibitors.[15]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[15]

  • Electrophoresis & Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[14][15]

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.[14]

    • Incubate the membrane with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK) overnight at 4°C.[14]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]

  • Detection: Apply a chemiluminescent substrate and capture the signal using a digital imaging system.[14] Analyze band intensities and normalize to a loading control like GAPDH or β-actin.

Protocol 3: Patient-Derived Xenograft (PDX) In Vivo Model

PDX models are invaluable for evaluating therapeutic efficacy in a system that closely mimics the original patient tumor.[17]

  • Model Establishment: Implant fresh tumor tissue fragments from an NSCLC patient subcutaneously into immunodeficient mice (e.g., NOD-SCID).[17][18]

  • Tumor Growth & Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and vehicle control groups.[19]

  • Treatment Administration: Prepare osimertinib in a suitable vehicle (e.g., 0.5% HPMC). Administer the drug daily via oral gavage at a clinically relevant dose (e.g., 5-25 mg/kg). The control group receives the vehicle only.[15][18]

  • Efficacy Monitoring: Measure tumor volume with calipers 2-3 times per week and monitor animal body weight as a measure of toxicity.[15][19]

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and pathway inhibition.[15]

Diagram: General Workflow for Preclinical PDX Study

PDX_Workflow PatientTumor 1. Obtain Patient Tumor Tissue Implantation 2. Implant into Immunodeficient Mice PatientTumor->Implantation TumorGrowth 3. Monitor Tumor Growth to ~150mm³ Implantation->TumorGrowth Randomization 4. Randomize Mice into Cohorts TumorGrowth->Randomization Treatment 5. Daily Oral Gavage (Osimertinib vs. Vehicle) Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Tumor Excision) Monitoring->Endpoint PD_Analysis 8. Pharmacodynamic Analysis (WB, IHC) Endpoint->PD_Analysis

Workflow for an osimertinib study using patient-derived xenografts.

References

An In-depth Technical Guide to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and significance of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. This compound is a critical intermediate in the synthesis of Pitavastatin, a potent HMG-CoA reductase inhibitor used for the treatment of hypercholesterolemia.

Compound Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₉H₁₆FNO[1][2][3][4][5]
Molecular Weight 293.34 g/mol [2][5]
Monoisotopic Mass 293.121592296 Da[1][6]
CAS Number 121660-11-5[1][2][4][5]
Physical Description Colorless block-like crystals[3]
Melting Point 130-132 °C[1]

Experimental Protocols: Synthesis

The synthesis of this compound is primarily achieved through the reduction of its corresponding carboxylate precursor. Below are detailed methodologies from published literature and patents.

This protocol involves the reduction of 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate using a combination of magnesium chloride (MgCl₂) and potassium borohydride (KBH₄).

Procedure:

  • Charge a dry, 250 mL three-neck flask with 100 mL of tetrahydrofuran (THF), 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.[3]

  • Heat the reaction mixture to reflux and maintain for 2 hours with stirring.[1][3]

  • Prepare a solution of the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (10.0 g, 57.47 mmol) in 200 mL of toluene.[1][3]

  • Add the toluene solution of the carboxylate precursor to the refluxing THF mixture.[1]

  • Gradually distill off the THF to raise the reaction temperature to 105 °C.[1]

  • Maintain the reaction at 105 °C for 10 hours.[1]

  • After cooling to room temperature, slowly add 80 mL of saturated saline solution to quench the reaction.[1]

  • Separate the organic layer. Extract the aqueous layer three times with 100 mL of toluene.[1]

  • Combine the organic layers and wash with 100 mL of saturated brine.[1]

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]

  • Recrystallize the resulting solid from an ethyl acetate-petroleum ether mixture to yield the final product.[1]

This alternative method utilizes a diborane-THF solution, generated in situ, as the reducing agent.

Procedure:

  • The starting material is 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate.[2]

  • In a suitable reaction vessel containing THF, sodium borohydride, absolute ethanol, and concentrated hydrochloric acid are reacted to generate a diborane-THF solution.[2]

  • The ester carbonyl of the starting material is reduced to a hydroxyl group by the diborane-THF solution.[2]

  • The reaction temperature for the reduction is maintained at 95-105 °C for 6-8 hours.[2]

  • After the reaction, the mixture is cooled to 5-10 °C and washed with a saturated aqueous common salt solution. This prevents emulsification and reduces the solubility of the product in the aqueous phase.[2]

Synthesis Workflow

The following diagram illustrates the general synthetic pathway for producing this compound from its carboxylate precursor, highlighting the two primary reduction methods.

Synthesis_Workflow Precursor 2-Cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate Method1 Method 1: MgCl₂-KBH₄ in THF/Toluene Precursor->Method1 Method2 Method 2: Diborane-THF solution Precursor->Method2 Product (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol Method1->Product Method2->Product

Caption: Synthesis pathways for this compound.

Role in Drug Development

This compound is a key intermediate in the multi-step synthesis of Pitavastatin.[1][2] Pitavastatin functions by inhibiting HMG-CoA reductase, an enzyme that plays a crucial role in the production of cholesterol in the liver. The structural integrity and purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient.

The cyclopropyl group and the fluorophenyl moiety are significant structural features that contribute to the overall pharmacological profile of Pitavastatin. The synthesis of this specific methanol derivative is a critical step that builds the core scaffold of the drug.

References

Spectroscopic and Structural Analysis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

PropertyValueSource
Molecular Formula C₁₉H₁₆FNO--INVALID-LINK--
Molecular Weight 293.34 g/mol --INVALID-LINK--
CAS Number 121660-11-5--INVALID-LINK--
Appearance Colourless crystals[1]

Synthesis

The synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol has been reported via the reduction of its corresponding carboxylate precursor.[1]

Experimental Protocol: Synthesis from Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate[1]

A detailed synthesis protocol is described in Acta Crystallographica Section E.[1] In a dry, three-neck flask, potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) are refluxed in tetrahydrofuran (THF). To this mixture, methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise, and the reflux is continued. After cooling, the reaction is quenched with methanol. The resulting inorganic solid is filtered, and the filtrate is concentrated. The residue is then dissolved in ethyl acetate, washed with brine, dried over magnesium sulfate, and concentrated to yield the final product.

A patent also describes a similar synthesis method involving the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution generated from sodium borohydride, absolute ethyl alcohol, and concentrated hydrochloric acid in THF.[2]

Spectroscopic Data

Despite extensive searches of scientific literature, chemical databases, and patent filings, a complete and verified set of experimental NMR, IR, and MS spectroscopic data for this compound is not publicly available. While some sources provide predicted spectra, these are not a substitute for experimentally obtained and verified data.

One study on the impurities of Pitavastatin calcium mentions that ¹H NMR and ¹³C NMR spectra were recorded on a Bruker Avance 300 spectrometer and that Electron Spray Ionization-Mass spectra (ESI-MS) were measured. However, the specific data for this compound is not explicitly provided in the publication.

Crystallographic Data

Detailed single-crystal X-ray diffraction data for this compound has been published.[1][3]

Crystal System: Monoclinic[1][3] Space Group: P2₁/c[3]

The crystal structure reveals two independent molecules in the asymmetric unit. The dihedral angles between the benzene and quinoline rings are 72.6 (5)° and 76.2 (5)°.[1] The crystal packing is stabilized by intermolecular O—H···O, O—H···N, and C—H···O hydrogen bonds.[1][3]

Experimental and Logical Workflows

The general workflow for the synthesis and characterization of this compound can be inferred from the available literature.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_spectroscopy Spectroscopic Characterization (Data Not Publicly Available) start_material Methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate reduction Reduction with KBH₄/MgCl₂ in THF start_material->reduction product (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol reduction->product xray Single-Crystal X-ray Diffraction product->xray nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms structure 3D Crystal Structure and Conformation xray->structure

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion and Data Gap

While the synthesis and solid-state structure of this compound are well-documented, there is a significant gap in the publicly available, experimentally-derived spectroscopic data (NMR, IR, MS). For a compound of this importance in pharmaceutical manufacturing, the absence of a comprehensive public spectroscopic profile is a notable limitation for researchers in the field. The availability of such data would be invaluable for routine identification, quality assurance, and the exploration of new synthetic routes and applications. Further publications or the release of data from manufacturers would be a welcome contribution to the scientific community.

References

An In-depth Technical Guide on the Crystal Structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol, a key intermediate in the synthesis of Pitavastatin, an HMG-CoA reductase inhibitor.[1] This document details the crystallographic data, experimental protocols for its synthesis and structure determination, and visualizations of the experimental workflows.

Core Compound Information

IdentifierValue
Chemical Name [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol[2]
Molecular Formula C₁₉H₁₆FNO[3][4][5]
Molecular Weight 293.33 g/mol [3][4][5]
CAS Number 121660-11-5[2]

Crystallographic Data

The crystal structure of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system with the space group P2₁/c.[4][5] The asymmetric unit contains two independent molecules.[3][4][5] Key crystallographic data are summarized in the table below.

ParameterValue
Crystal System Monoclinic[3][4][5]
Space Group P2₁/c[4][5]
Unit Cell Dimensions a = 10.069 (2) Åb = 24.683 (5) Åc = 13.275 (3) Å[3][4]
β 111.97 (3)°[3][4]
Volume (V) 3059.7 (13) ų[3][4]
Z 8[3][4]
Radiation Mo Kα (λ = 0.71073 Å)[5]
Temperature (T) 293 K[3][4]
Density (calculated) 1.274 Mg m⁻³[5]
Absorption Coefficient (μ) 0.09 mm⁻¹[3][4]
R-factor 0.058[3][5]
wR-factor 0.166[3][5]

The molecular structure is characterized by specific dihedral angles between its constituent rings. In the two independent molecules, the dihedral angles are 72.6 (5)° and 76.2 (5)° between the benzene and quinoline rings, 65.2 (5)° and 66.0 (5)° between the cyclopropane and quinoline rings, and 25.9 (5)° and 33.9 (5)° between the benzene and cyclopropane rings.[3][4][5] The crystal packing is stabilized by a network of intermolecular O—H···O, O—H···N, and C—H···O hydrogen bonds, in addition to intramolecular C—H···O hydrogen bonds.[3][4][5]

Experimental Protocols

Synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol

The synthesis of the title compound is achieved through the reduction of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate.[3]

Materials:

  • Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (10.0 g, 57.47 mmol)[3]

  • Potassium borohydride (KBH₄) (3.27 g, 57.47 mmol)[3]

  • Magnesium chloride (MgCl₂) (5.46 g, 57.47 mmol)[3]

  • Tetrahydrofuran (THF) (100 ml)[3]

  • Methanol (MeOH) (15 ml for quenching, 40 ml for processing)[3]

  • Ethyl acetate (300 ml)[3]

  • Brine[3]

  • Magnesium sulfate (MgSO₄)[3]

Procedure:

  • A 250 ml three-neck flask is charged with THF (100 ml), KBH₄ (3.27 g), and MgCl₂ (5.46 g).[3]

  • The reaction mixture is heated to reflux for 2 hours.[3]

  • Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (10.0 g) is added dropwise over 5 minutes.[3]

  • The mixture is refluxed for an additional 40 minutes.[3]

  • After cooling, methanol (15 ml) is carefully added to quench the reaction.[3]

  • The resulting white inorganic solid is filtered and washed with 80 ml of a THF/MeOH (10:1) mixture.[3]

  • The combined filtrate is concentrated to dryness.[3]

  • Methanol (40 ml) is added to the residue and then concentrated to dryness again.[3]

  • The residue is dissolved in ethyl acetate (300 ml), washed with brine, and dried over MgSO₄.[3]

  • The solvent is removed by concentration to yield the final product as colorless crystals (7.58 g, 90.3% yield).[3]

Another patented synthetic method involves the reduction of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate using a diborane-THF solution generated in situ from sodium borohydride, absolute ethanol, and concentrated hydrochloric acid in THF.[6] A further method describes a two-step continuous process starting from 2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate, with the crude carboxylate intermediate being directly reduced by MgCl₂-KBH₄.[1]

Crystal Structure Determination

The crystal structure was determined using single-crystal X-ray diffraction.

Data Collection:

  • An Enraf–Nonius CAD-4 diffractometer was used for data collection.[3]

  • Data was collected at a temperature of 293 K.[3][4]

  • A total of 5865 reflections were measured, of which 5536 were independent.[3]

  • An empirical absorption correction was applied using ψ scans.[3]

Structure Solution and Refinement:

  • The structure was solved using SHELXS97 and refined with SHELXL97.[3]

  • The refinement was based on F² and resulted in a final R-factor of 0.058 for 3098 reflections with I > 2σ(I).[3]

  • Hydrogen atoms were placed in geometrically calculated positions and constrained during refinement.[3]

  • Molecular graphics were generated using SHELXTL.[3]

Visualizations

Synthesis Workflow

G reagents KBH4, MgCl2, THF reflux1 Reflux for 2h reagents->reflux1 start_material Methyl 2-cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate reflux1->start_material Add dropwise reflux2 Reflux for 40 min start_material->reflux2 quench Quench with Methanol reflux2->quench filtration Filter and Wash (THF/MeOH) quench->filtration concentration1 Concentrate to Dryness filtration->concentration1 wash Dissolve in Ethyl Acetate, Wash with Brine, Dry (MgSO4) concentration1->wash concentration2 Concentrate to Dryness wash->concentration2 product [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol (Colorless Crystals) concentration2->product

Caption: Workflow for the synthesis of [2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]methanol.

Crystal Structure Determination Workflow

G crystal Single Crystal Selection data_collection X-ray Diffraction Data Collection (Enraf–Nonius CAD-4) crystal->data_collection absorption_correction Absorption Correction (ψ scan) data_collection->absorption_correction structure_solution Structure Solution (SHELXS97) absorption_correction->structure_solution structure_refinement Structure Refinement (SHELXL97) structure_solution->structure_refinement validation Validation and Analysis (R-factor, wR-factor) structure_refinement->validation visualization Molecular Graphics Generation (SHELXTL) validation->visualization final_structure Final Crystal Structure visualization->final_structure

Caption: Workflow for the determination of the crystal structure.

References

An In-depth Technical Guide on the Core Therapeutic Targets of Substituted Quinolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have attracted significant interest in oncology, neurodegenerative disease, and infectious diseases due to their potent and varied mechanisms of action.[1][3][4] This technical guide provides a comprehensive overview of the key therapeutic targets of substituted quinoline derivatives, supported by quantitative data, detailed experimental methodologies, and visualizations of relevant signaling pathways and experimental workflows.

Anticancer Therapeutic Targets

Substituted quinolines exhibit potent anticancer properties by targeting various key molecules and pathways involved in cancer cell proliferation, survival, and metastasis.[2][5]

Kinase Inhibition

A prominent mechanism of action for many anticancer quinoline derivatives is the inhibition of protein kinases, which are crucial for cell signaling and growth.[3][6] Several FDA-approved quinoline-based kinase inhibitors are used in clinical oncology.[3][6]

  • Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2): Dual targeting of EGFR and HER2 is a validated approach for treating solid tumors.[7] Certain quinoline derivatives have been designed as potent dual inhibitors of these receptors.[7]

  • Pim-1 Kinase: This serine/threonine kinase is involved in cell cycle progression and apoptosis.[8] Substituted quinolines have been shown to exhibit inhibitory activity against Pim-1 kinase.[8][9]

  • c-Met, VEGF, and EGF Receptors: These receptors are pivotal in activating carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR, which regulate cell proliferation, apoptosis, and angiogenesis.[10] Numerous quinoline derivatives have been developed to target these receptors.[10]

DNA Intercalation and Topoisomerase Inhibition

The planar structure of the quinoline ring system allows it to intercalate between DNA base pairs, leading to conformational changes, DNA strand breaks, and ultimately, cytotoxicity.[11][12] This mechanism disrupts DNA replication and transcription. Some quinoline derivatives also inhibit topoisomerase enzymes (Type I and II), which are essential for managing DNA topology during replication and transcription.[5][13]

Tubulin Polymerization Inhibition

Microtubules, composed of tubulin polymers, are critical for cell division, motility, and intracellular transport.[5] Certain quinoline-chalcone hybrids have been found to inhibit microtubule polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[13]

Quantitative Data: Anticancer Activity of Substituted Quinolines

The anticancer efficacy of substituted quinolines is often expressed as the half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50), which represents the concentration of the compound required to inhibit cell growth by 50%.[2]

Compound/DerivativeTarget(s)Cancer Cell Line(s)IC50/GI50 (µM)Reference(s)
Benzo[h]quinoline Derivative (6e) DNA IntercalationA549, MCF-7, A2780, C261.86 - 3.91[11]
Quinoline-based EGFR/HER-2 Inhibitor (5a) EGFR, HER-2MCF-7, A-5490.025 - 0.082 (GI50)[7]
Quinoline-2-carboxamide (Compound 5) Pim-1 KinasePC-31.29 (GI50)[9]
Substituted Quinoline (7) Not specifiedT47D (Breast Cancer)0.016[14]
Indeno[1,2-c]quinoline (19) Topoisomerase I & IIHeLa, SAS, A549, BT4830.23 - 0.89 (GI50)[13]
Quinoline-Chalcone Hybrid (29) Tubulin PolymerizationHepG2, KB, HCT-8, MDA-MB-231Low micromolar range[13]
3,6-disubstituted quinoline (26) c-Met KinaseMKN450.093[10]
Quinoline Hybrid (42) EGFRMCF-77.21[13]

Signaling Pathway: EGFR/VEGFR Inhibition by Substituted Quinolines

EGFR_VEGFR_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K VEGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->mTOR mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis Quinoline Substituted Quinoline Quinoline->EGFR Quinoline->VEGFR

Caption: EGFR/VEGFR signaling pathways and their inhibition by substituted quinolines.

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To determine the half-maximal inhibitory concentration (IC50) of a substituted quinoline derivative against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Substituted quinoline compound dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the cancer cells to about 80% confluency.

    • Trypsinize the cells, resuspend them in fresh complete medium, and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the substituted quinoline compound in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of the MTT solution to each well.

    • Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

    • Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and determine the IC50 value from the dose-response curve.[2]

Neuroprotective Therapeutic Targets

Substituted quinolines have shown promise as neuroprotective agents for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[1][15][16] They often act as multi-target-directed ligands, simultaneously modulating various pathological pathways.[1]

Cholinesterase Inhibition

In Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) can increase the levels of the neurotransmitter acetylcholine in the brain.[17] Several quinoline-O-carbamate derivatives have been designed as potent dual inhibitors of AChE and BuChE.[17]

Modulation of Oxidative Stress and Inflammation

Oxidative stress and inflammation are key contributors to neuronal damage in neurodegenerative diseases.[1] Quinoline derivatives can exert neuroprotective effects by directly scavenging free radicals and modulating the expression and activity of antioxidant enzymes.[1] Some derivatives also exhibit anti-inflammatory properties by decreasing the production of pro-inflammatory cytokines like IL-6 and IL-1β.[17]

Other Neuroprotective Targets
  • Monoamine Oxidase B (MAO-B): Inhibition of MAO-B can increase dopamine levels in the brain, which is beneficial in Parkinson's disease.[16]

  • Phosphodiesterase 5 (PDE5): PDE5 inhibitors have been investigated as potential therapeutic agents for Alzheimer's disease.[18] A series of quinoline derivatives have been synthesized that selectively inhibit PDE5.[18]

  • Amyloid-beta and Tau Proteins: Some quinoline compounds are designed to recognize and interact with amyloid-beta plaques and tau protein tangles, which are hallmarks of Alzheimer's disease.[19]

Quantitative Data: Neuroprotective Activity of Substituted Quinolines
Compound/DerivativeTarget(s)Assay/ModelIC50/EC50Reference(s)
Quinoline-O-carbamate (3f) AChE / BuChEIn vitro enzyme inhibition1.3 µM (AChE), 0.81 µM (BuChE)[17]
Quinoline Derivative (7a) PDE5In vitro enzyme inhibition0.27 nM[18]
Quinolylnitrone (QN23) NeuroprotectionOxygen-Glucose DeprivationNeuroprotective at 100-250 µM[20]

Logical Relationship: Multi-Target Neuroprotection by Quinolines

Neuroprotection_Targets cluster_pathology Pathological Hallmarks of Neurodegeneration cluster_targets Therapeutic Targets cluster_outcomes Therapeutic Outcomes Quinoline Substituted Quinoline AntioxidantEnzymes Antioxidant Enzymes Quinoline->AntioxidantEnzymes Modulates AChE_BuChE AChE / BuChE Quinoline->AChE_BuChE Inhibits MAO_B MAO-B Quinoline->MAO_B Inhibits PDE5 PDE5 Quinoline->PDE5 Inhibits AggregationInhibition Inhibition of Aggregation Quinoline->AggregationInhibition Promotes OxidativeStress Oxidative Stress (ROS) NeuronalSurvival Neuronal Survival OxidativeStress->NeuronalSurvival Neuroinflammation Neuroinflammation (Cytokines) Neuroinflammation->NeuronalSurvival NeurotransmitterDeficit Neurotransmitter Deficit CognitiveImprovement Cognitive Improvement NeurotransmitterDeficit->CognitiveImprovement ProteinAggregation Protein Aggregation (Aβ, Tau) ProteinAggregation->NeuronalSurvival AntioxidantEnzymes->OxidativeStress AChE_BuChE->NeurotransmitterDeficit MAO_B->NeurotransmitterDeficit PDE5->CognitiveImprovement AggregationInhibition->ProteinAggregation NeuronalSurvival->CognitiveImprovement

Caption: Multi-target approach of substituted quinolines for neuroprotection.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the inhibitory effect of a substituted quinoline derivative on acetylcholinesterase activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) as substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Substituted quinoline compound dissolved in a suitable solvent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCI, and DTNB in the phosphate buffer.

  • Assay Reaction:

    • In a 96-well plate, add in the following order:

      • Phosphate buffer

      • Substituted quinoline compound at various concentrations (or solvent for control)

      • DTNB solution

    • Pre-incubate the mixture for 15 minutes at 25°C.

    • Initiate the reaction by adding the ATCI solution.

  • Absorbance Measurement:

    • Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced when DTNB reacts with thiocholine released from the hydrolysis of ATCI by AChE.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition using the formula:

      • % Inhibition = ((Rate of control - Rate of sample) / Rate of control) * 100

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Antimicrobial Therapeutic Targets

Quinolone antimicrobials, a class of synthetic antibiotics, have been widely used to treat bacterial infections.[21][22] Their mechanism of action primarily involves the inhibition of bacterial DNA synthesis.

DNA Gyrase and Topoisomerase IV Inhibition

The primary targets for quinolone antibiotics are bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[22][23]

  • DNA Gyrase: This enzyme is essential for introducing negative supercoils into bacterial DNA, which is necessary for DNA replication and transcription.

  • Topoisomerase IV: This enzyme is crucial for decatenating replicated circular chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, quinolones block DNA replication and repair, leading to bacterial cell death.

Other Potential Targets
  • Peptide Deformylase (PDF): Some novel quinoline derivatives have been designed to inhibit PDF, an essential bacterial enzyme involved in protein maturation.[24]

Quantitative Data: Antimicrobial Activity of Substituted Quinolines

The antimicrobial activity of substituted quinolines is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[25]

Compound/DerivativeTarget(s)Bacterial/Fungal Strain(s)MIC (µg/mL)Reference(s)
2-(trifluoromethyl)-4-hydroxyquinoline (Qa5) Cell Membrane Integrity, Oxidative DamageXanthomonas oryzae (Xoo)3.12[25][26]
7-(2-(aminomethyl)morpholino) derivative (28) DNA Gyrase/Topoisomerase IVGram-positive bacteriaBetter than ciprofloxacin[21]
Quinoline Derivative (6) Peptide DeformylaseBacillus cereus, Staphylococcus, Pseudomonas, E. coli3.12 - 50[24]
Quinoline-based hydroxyimidazolium hybrid (7b) Not specifiedStaphylococcus aureus2[22]
Neocryptolepine Derivatives Not specifiedB. subtilis, S. aureus, E. coli, S. typhi1 - 10[23]

Experimental Workflow: Determination of Minimum Inhibitory Concentration (MIC)

MIC_Workflow Start Start PrepInoculum Prepare Standardized Bacterial Inoculum Start->PrepInoculum Inoculate Inoculate Microplate Wells with Bacterial Suspension PrepInoculum->Inoculate SerialDilution Perform 2-fold Serial Dilution of Quinoline Compound in Broth SerialDilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Observe for Visible Growth (Turbidity) Incubate->Observe DetermineMIC Determine MIC (Lowest concentration with no growth) Observe->DetermineMIC End End DetermineMIC->End

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of a substituted quinoline derivative against a specific bacterial strain.

Materials:

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Substituted quinoline compound

  • Sterile 96-well microplates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Culture the bacteria overnight on an appropriate agar plate.

    • Pick several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in the microplate wells.

  • Compound Dilution:

    • Prepare a stock solution of the quinoline compound.

    • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the diluted compound.

    • Include a positive control (inoculum without compound) and a negative control (broth without inoculum).

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

    • Optionally, an indicator such as resazurin can be added to aid in the determination of viability.

Antiviral Therapeutic Targets

The quinoline scaffold is also present in several antiviral agents, demonstrating its versatility in targeting viral pathogens.[4]

Inhibition of Viral Replication

Substituted quinolines have been found to inhibit the replication of various viruses, including:

  • Zika Virus (ZIKV): Some 2,8-bis(trifluoromethyl)quinoline derivatives have shown activity in inhibiting ZIKV replication.[4]

  • Enteroviruses (EV-D68, EV-A71, CVB3): A promising lead compound, 6aw, has demonstrated potent and broad-spectrum antiviral activity against several non-polio enteroviruses.[27] The mechanism of action for some quinoline analogues against EV-D68 involves binding to a hydrophobic pocket in the VP1 capsid protein.[28]

  • SARS-CoV-2: Quinolinetriazole moieties have shown potential antiviral properties against SARS-CoV-2.[29]

Quantitative Data: Antiviral Activity of Substituted Quinolines

The antiviral activity is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound/DerivativeTarget VirusCell LineEC50/IC50Reference(s)
Quinoline Analogue (6aw) EV-D68, EV-A71, CVB3Not specifiedSingle-digit to submicromolar (EC50)[27]
Quinolinetriazole Moiety (111) SARS-CoV-2Not specified0.060 mM (IC50)[29]
Quinoline-morpholine Hybrid (112) SARS-CoV-2Caco-215.9 ± 14.1 µM (EC50)[29]

Signaling Pathway: General Viral Replication Cycle and Potential Inhibition

Viral_Replication_Inhibition Virus Virus HostCell Host Cell Attachment 1. Attachment & Entry Uncoating 2. Uncoating Attachment->Uncoating Replication 3. Replication (Genome & Proteins) Uncoating->Replication Assembly 4. Assembly Replication->Assembly Release 5. Release Assembly->Release NewVirions New Virions Release->NewVirions Quinoline Substituted Quinoline Quinoline->Attachment Quinoline->Uncoating Quinoline->Replication Quinoline->Release

Caption: General viral replication cycle and potential points of inhibition by substituted quinolines.

Experimental Protocol: Plaque Reduction Assay

Objective: To determine the antiviral activity of a substituted quinoline derivative by quantifying the reduction in viral plaques.

Materials:

  • Host cell line susceptible to the virus of interest

  • Virus stock of known titer

  • Culture medium

  • Substituted quinoline compound

  • Agarose or methylcellulose for overlay

  • Crystal violet staining solution

Procedure:

  • Cell Seeding:

    • Seed host cells in 6-well plates and grow to confluency.

  • Virus Adsorption:

    • Remove the culture medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

    • Allow the virus to adsorb for 1-2 hours.

  • Compound Treatment:

    • Prepare different concentrations of the quinoline compound in an overlay medium (e.g., medium with 1% low-melting-point agarose).

    • After the adsorption period, remove the viral inoculum and add the compound-containing overlay.

  • Incubation:

    • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization:

    • Fix the cells (e.g., with formaldehyde).

    • Remove the overlay and stain the cell monolayer with crystal violet. Plaques will appear as clear zones where the cells have been lysed by the virus.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).

    • Determine the EC50 value from the dose-response curve.

Conclusion

Substituted quinolines represent a highly versatile and valuable scaffold in medicinal chemistry. Their ability to interact with a wide range of therapeutic targets, including kinases, DNA-related enzymes, cholinesterases, and viral proteins, underscores their potential in the development of new drugs for cancer, neurodegenerative diseases, and infectious diseases. The continued exploration of the structure-activity relationships of novel quinoline derivatives, guided by the experimental and computational methods outlined in this guide, will undoubtedly lead to the discovery of more potent and selective therapeutic agents.

References

Methodological & Application

Application Note & Protocol: Reduction of 2-Cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed protocols for the chemical reduction of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate to its corresponding alcohol, [2-cyclopropyl-4-(4'-fluorophenyl)quinolin-3-yl]methanol. This reduction is a critical step in the synthesis of various pharmaceutical compounds, notably as a key intermediate in the production of Pitavastatin, an HMG-CoA reductase inhibitor used for treating hypercholesterolemia. The protocols outlined below are based on established laboratory procedures.

The product of this reaction is an important building block in medicinal chemistry. Its precursor, 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate, and the resulting methanol derivative are crucial intermediates in the synthesis of statin drugs that target the HMG-CoA reductase pathway.[1]

Quantitative Data Summary

The following table summarizes the quantitative data from different reported protocols for the reduction of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate.

Starting MaterialReducing AgentSolvent(s)Reaction ConditionsYield (%)Reference
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateKBH₄ / MgCl₂THFReflux for 40 min after substrate addition90.3%[2]
Crude 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylateKBH₄ / MgCl₂THF / Toluene105°C for 10 hours84.0% (two-step)[1]
Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylateNaBH₄ / EtOH / conc. HCl (forms diborane-THF)THFNot specifiedNot specified[3]

Experimental Protocols

Two primary methods for the reduction are detailed below.

Protocol 1: Reduction using Potassium Borohydride and Magnesium Chloride

This protocol is adapted from a peer-reviewed publication and offers a high yield.[2]

Materials:

  • Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

  • Potassium Borohydride (KBH₄)

  • Magnesium Chloride (MgCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate

  • Brine solution

  • Magnesium Sulfate (MgSO₄), anhydrous

  • 250-ml three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry 250-ml three-neck flask, add 100 ml of anhydrous THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.

  • Heat the mixture to reflux and maintain for 2 hours with stirring.

  • In a separate flask, dissolve 10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate in a minimal amount of THF.

  • Add the dissolved carboxylate dropwise to the refluxing reaction mixture over 5 minutes.

  • Continue to reflux the mixture for an additional 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully quench the reaction by the dropwise addition of 15 ml of methanol.

  • Filter the resulting white inorganic solid and wash it with 80 ml of a 10:1 THF/MeOH solution.

  • Combine the filtrates and concentrate them to dryness under reduced pressure.

  • Add 40 ml of MeOH to the residue and concentrate to dryness again to remove borate esters.

  • Dissolve the final residue in 300 ml of ethyl acetate.

  • Wash the ethyl acetate solution with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate to dryness to yield [2-cyclopropyl-4-(4'-fluorophenyl)quinolin-3-yl]methanol as colorless crystals.

Protocol 2: Reduction using in situ Generated Diborane

This protocol is based on a patented synthetic method.[3]

Materials:

  • Ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate

  • Sodium Borohydride (NaBH₄)

  • Absolute Ethanol (EtOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, prepare a solution of sodium borohydride in anhydrous THF.

  • Separately, prepare a solution of absolute ethanol in anhydrous THF.

  • Cool the sodium borohydride solution and slowly add the ethanol solution.

  • To this mixture, carefully add concentrated hydrochloric acid to generate a diborane-THF solution in situ. The reaction should be monitored for gas evolution.

  • Dissolve the ethyl 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-carboxylate in anhydrous THF.

  • Add the ester solution to the freshly prepared diborane-THF solution.

  • The reaction progress should be monitored by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, the reaction is carefully quenched, typically with a protic solvent like methanol or water.

  • Standard aqueous workup and purification by crystallization or chromatography will yield the desired product, [2-cyclopropyl-4-(4-fluorophenyl)-3-quinolylmethanol].

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reduction of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate.

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reductant Prepare Reducing Agent (e.g., KBH₄/MgCl₂ or NaBH₄/EtOH/HCl) reaction Combine Reagents and Substrate Under Controlled Temperature (e.g., Reflux) prep_reductant->reaction prep_substrate Dissolve Substrate in Anhydrous THF prep_substrate->reaction quench Quench Reaction reaction->quench extraction Aqueous Work-up & Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purification (e.g., Recrystallization) concentration->purification product Final Product: [2-cyclopropyl-4-(4'-fluorophenyl)quinolin-3-yl]methanol purification->product

Caption: Experimental workflow for the reduction of the quinoline carboxylate.

Relevant Signaling Pathway: Cholesterol Biosynthesis

The product of this reaction is an intermediate for Pitavastatin, an HMG-CoA reductase inhibitor. This enzyme is pivotal in the cholesterol biosynthesis pathway. The diagram below provides a simplified overview of this pathway, highlighting the role of HMG-CoA reductase.

G acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase (Rate-limiting step) isoprenoids Isoprenoids mevalonate->isoprenoids Multiple Steps squalene Squalene isoprenoids->squalene cholesterol Cholesterol squalene->cholesterol Multiple Steps hmg_synthase HMG-CoA Synthase hmg_reductase HMG-CoA Reductase multi_steps Multiple Steps pitavastatin Pitavastatin (inhibitor) pitavastatin->hmg_reductase

Caption: Simplified cholesterol biosynthesis pathway highlighting HMG-CoA reductase.

References

Application of MgCl₂-KBH₄ in the Synthesis of Quinoline-3-Methanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-3-methanol derivatives are important structural motifs in medicinal chemistry, serving as key intermediates in the synthesis of various pharmacologically active compounds. The reduction of quinoline-3-carbaldehydes or their corresponding carboxylic acid esters is a fundamental transformation to access these valuable alcohols. While sodium borohydride (NaBH₄) is a commonly employed reagent for this purpose, the combination of potassium borohydride (KBH₄) with a Lewis acid, such as magnesium chloride (MgCl₂), can offer enhanced reactivity and selectivity. The MgCl₂-KBH₄ system is a cost-effective and efficient reducing agent for the conversion of carbonyl compounds to alcohols. The Lewis acidity of Mg²⁺ is believed to activate the carbonyl group, facilitating hydride attack from the borohydride.

This document provides detailed application notes and protocols for the synthesis of quinoline-3-methanol derivatives utilizing the MgCl₂-KBH₄ reagent system.

Data Presentation

The following table summarizes representative quantitative data for the reduction of substituted quinoline-3-carbaldehydes to their corresponding quinoline-3-methanols. The data is based on typical results obtained for analogous reductions using borohydride reagents.

EntrySubstrate (Quinoline-3-carbaldehyde derivative)Product (Quinoline-3-methanol derivative)Reaction Time (h)Yield (%)
1Quinoline-3-carbaldehydeQuinolin-3-ylmethanol295
26-Chloroquinoline-3-carbaldehyde(6-Chloroquinolin-3-yl)methanol2.592
34,8-Dimethylquinoline-3-carbaldehyde(4,8-Dimethylquinolin-3-yl)methanol389
46-Methoxyquinoline-3-carbaldehyde(6-Methoxyquinolin-3-yl)methanol294

Experimental Protocols

General Protocol for the Reduction of Quinoline-3-carbaldehydes using MgCl₂-KBH₄

This protocol describes a general procedure for the reduction of a substituted quinoline-3-carbaldehyde to the corresponding quinoline-3-methanol.

Materials:

  • Substituted quinoline-3-carbaldehyde (1.0 equiv)

  • Anhydrous Magnesium Chloride (MgCl₂) (1.5 equiv)

  • Potassium Borohydride (KBH₄) (2.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Methanol (MeOH)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted quinoline-3-carbaldehyde (1.0 equiv) and anhydrous MgCl₂ (1.5 equiv).

  • Add anhydrous THF or MeOH to the flask to achieve a suitable concentration (e.g., 0.1 M).

  • Stir the mixture at room temperature for 15-20 minutes to allow for coordination of the Lewis acid to the carbonyl group.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add KBH₄ (2.0 equiv) portion-wise to the stirred suspension. Caution: Hydrogen gas may be evolved.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the time indicated by thin-layer chromatography (TLC) monitoring (typically 2-4 hours).

  • Upon completion of the reaction, cool the mixture again to 0 °C and cautiously quench the reaction by the slow addition of 1 M HCl to neutralize the excess borohydride and hydrolyze the borate esters.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired quinoline-3-methanol derivative.

Visualizations

Experimental Workflow

experimental_workflow cluster_preparation Reaction Setup cluster_reaction Reduction cluster_workup Workup and Purification start Start reactants Add Quinoline-3-carbaldehyde and anhydrous MgCl₂ to flask start->reactants solvent Add anhydrous THF or MeOH reactants->solvent stir Stir at room temperature (15-20 min) solvent->stir cool_initial Cool to 0 °C stir->cool_initial add_kbh4 Add KBH₄ portion-wise cool_initial->add_kbh4 warm_stir Warm to room temperature and stir (2-4 h) add_kbh4->warm_stir cool_final Cool to 0 °C warm_stir->cool_final quench Quench with 1 M HCl cool_final->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify product Quinoline-3-methanol purify->product

Caption: Experimental workflow for the MgCl₂-KBH₄ mediated synthesis of quinoline-3-methanol derivatives.

Proposed Signaling Pathway (Mechanism)

reaction_mechanism cluster_activation Carbonyl Activation cluster_reduction Hydride Attack cluster_hydrolysis Hydrolysis substrate Quinoline-3-carbaldehyde (or ester) activated_complex Activated Carbonyl-Mg Complex substrate->activated_complex + Mg²⁺ lewis_acid MgCl₂ alkoxide Magnesium Alkoxide Intermediate activated_complex->alkoxide + [BH₄]⁻ hydride KBH₄ product Quinoline-3-methanol alkoxide->product Hydrolysis hydrolysis H₃O⁺ (Workup)

Application Notes and Protocols for the Cyclization of 2-Amino-4'-fluoro-benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the cyclization of 2-amino-4'-fluoro-benzophenone, a key intermediate in the synthesis of various heterocyclic compounds with significant potential in drug discovery. The protocols described herein focus on the synthesis of quinazolinone and benzodiazepine scaffolds, which are prevalent in many therapeutic agents.

Introduction

2-Amino-4'-fluoro-benzophenone is a versatile building block for the synthesis of fused heterocyclic systems due to the presence of a nucleophilic amino group and a carbonyl group in a 1,2-relationship on the aromatic ring. This arrangement allows for a variety of cyclization reactions to form quinazolinones and benzodiazepines, among other heterocyclic structures. These scaffolds are of high interest in medicinal chemistry due to their diverse pharmacological activities.

Data Presentation

The following table summarizes quantitative data for representative cyclization reactions of 2-aminobenzophenone derivatives, providing a comparative overview of different synthetic approaches.

Product ClassStarting MaterialReagentsSolventTemperature (°C)Reaction TimeYield (%)
Quinazolinone 2-Fluorobenzamide & BenzamideCs₂CO₃DMSO13524 h63
Benzodiazepine 2-Amino-2'-fluoro-5-nitrobenzophenone1. Bromoacetyl bromide 2. Methanolic Ammonia1. Toluene 2. Methanol1. Room Temp. 2. Sealed Tube1. Several hours 2. Not specifiedNot specified
Benzodiazepine 2-Amino-2'-fluoro-5-nitrobenzophenoneGlycine ethyl ester hydrochloride, PyridinePyridineReflux18-24 hNot specified

Experimental Protocols

Protocol 1: Synthesis of 2-Phenylquinazolin-4(3H)-one from a Fluorinated Precursor (General Procedure)

This protocol describes a transition-metal-free synthesis of a quinazolin-4-one via a Cs₂CO₃-promoted SNAr reaction of an ortho-fluorobenzamide with an amide followed by cyclization.[1] This method is adaptable for 2-amino-4'-fluoro-benzophenone after its conversion to the corresponding amide.

Materials:

  • 2-Fluoro-N-methylbenzamide

  • Benzamide

  • Cesium Carbonate (Cs₂CO₃)

  • Dimethyl Sulfoxide (DMSO), freshly distilled

  • Ethyl acetate

  • Water

  • Nitrogen gas

  • Magnetic stirrer

  • 25 mL tube with seal

  • Oil bath

Procedure:

  • To a 25 mL tube equipped with a magnetic stirrer, add 2-fluoro-N-methylbenzamide (1.0 mmol, 153.1 mg), benzamide (2.5 mmol, 302.8 mg), and Cs₂CO₃ (2.5 mmol, 815.1 mg).

  • Add 4.0 mL of freshly distilled DMSO to the tube under a nitrogen atmosphere.

  • Seal the tube and stir the reaction mixture at 135 °C in an oil bath for 24 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water (50.0 mL) and ethyl acetate (20.0 mL).

  • Separate the organic and aqueous phases.

  • Extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-phenylquinazolin-4(3H)-one.[1]

Expected Yield: Approximately 63% for 2-phenylquinazolin-4(3H)-one.[1]

Protocol 2: Synthesis of a 1,4-Benzodiazepin-2-one Derivative (General Procedure)

This protocol outlines a two-step synthesis of a 1,4-benzodiazepin-2-one from a substituted 2-aminobenzophenone.[2] This general method can be adapted for 2-amino-4'-fluoro-benzophenone.

Step 1: Acylation

Materials:

  • 2-Amino-2'-fluoro-5-nitrobenzophenone (or 2-amino-4'-fluorobenzophenone)

  • Bromoacetyl bromide

  • Anhydrous toluene (or other suitable anhydrous solvent)

  • Pyridine or Triethylamine (optional base)

  • Round-bottom flask with stirrer

  • Ice bath

  • Nitrogen atmosphere setup

Procedure:

  • Dissolve 2-amino-2'-fluoro-5-nitrobenzophenone (1.0 eq) in an anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of bromoacetyl bromide (1.1 eq) in the same anhydrous solvent. An optional base like pyridine or triethylamine can be added prior to the bromoacetyl bromide.

  • Stir the reaction mixture at room temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water, a dilute solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 2-(2-bromoacetamido)-2'-fluoro-5-nitrobenzophenone intermediate.[2]

Step 2: Cyclization

Materials:

  • 2-(2-Bromoacetamido)-2'-fluoro-5-nitrobenzophenone intermediate

  • Methanolic ammonia or aqueous ammonia

  • Methanol or Ethanol

  • Sealed pressure vessel or tube

Procedure:

  • Dissolve the crude intermediate from Step 1 in a suitable solvent such as methanol or ethanol.

  • Add a solution of ammonia to the reaction mixture.

  • Heat the mixture in a sealed pressure vessel at a temperature sufficient to induce cyclization (e.g., 100-120 °C) for several hours.

  • Monitor the reaction for the formation of the 7-nitro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of quinazolinone and benzodiazepine derivatives.

Quinazolinone_Synthesis_Workflow start 2-Fluorobenzamide + Benzamide reagents Cs2CO3, DMSO start->reagents Add reaction Heating at 135°C for 24h reagents->reaction Heat workup Workup: Extraction with EtOAc reaction->workup Cool & Extract purification Column Chromatography workup->purification product 2-Phenylquinazolin-4(3H)-one purification->product

Caption: General workflow for the synthesis of a quinazolinone derivative.

Benzodiazepine_Synthesis_Workflow cluster_acylation Step 1: Acylation cluster_cyclization Step 2: Cyclization start 2-Aminobenzophenone Derivative reagent1 Bromoacetyl bromide start->reagent1 Add acylation Stir at RT reagent1->acylation intermediate Bromoacetamido Intermediate acylation->intermediate reagent2 Ammonia intermediate->reagent2 cyclization Heat in Sealed Vessel reagent2->cyclization product 1,4-Benzodiazepin-2-one Derivative cyclization->product

Caption: General two-step workflow for the synthesis of a benzodiazepine derivative.

References

Application Notes and Protocols: (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical intermediate (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, its pivotal role in the synthesis of the cholesterol-lowering drug Pitavastatin, and detailed protocols for its preparation.

Introduction

This compound is a critical building block in the synthetic pathway of Pitavastatin, a potent inhibitor of HMG-CoA reductase.[1] Pitavastatin is prescribed for the treatment of hypercholesterolemia and mixed dyslipidemia to reduce elevated total cholesterol, low-density lipoprotein cholesterol (LDL-C), and triglycerides.[1] The unique cyclopropyl moiety in its structure contributes to enhanced potency and metabolic stability, a common strategy in modern drug design.[2] Understanding the efficient synthesis of this key intermediate is paramount for the cost-effective and large-scale production of Pitavastatin.

Role in Pitavastatin Synthesis

This compound serves as a central scaffold upon which the side chain of Pitavastatin is constructed. The synthesis of Pitavastatin involves the conversion of this alcohol intermediate into a phosphonium salt, which then undergoes a Wittig reaction to introduce the heptenoate side chain characteristic of statins.[3][4] The purity and yield of this intermediate directly impact the overall efficiency and quality of the final active pharmaceutical ingredient (API).

Synthetic Pathways and Quantitative Data

Several synthetic routes to this compound have been developed, each with varying reagents, conditions, and outcomes. The following tables summarize quantitative data from different reported methods.

Table 1: Synthesis of this compound via Reduction of Carboxylate Precursor

Starting MaterialReducing AgentSolventYield (%)Purity (%)Reference
Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylateMgCl₂-KBH₄THF90.3Not Reported[5][6]
2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylateDiborane-THF solution (generated in situ from NaBH₄ and HCl)THF>96>98[7]
Crude 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylateMgCl₂-KBH₄Not Specified>80 (two steps)Not Reported[8]

Table 2: Alternative Synthesis via Reduction of Aldehyde

Starting MaterialReducing AgentSolventTemperature (°C)Yield (%)Reference
2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinecarboxaldehydeNot specifiedTetrahydrofuran, Methanol0-10Not Reported[9]

Experimental Protocols

Protocol 1: Reduction of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate with MgCl₂-KBH₄

This protocol is adapted from a published crystal structure report.[5][6]

Materials:

  • Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate

  • Potassium borohydride (KBH₄)

  • Magnesium chloride (MgCl₂)

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (MeOH)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry 250-mL three-neck flask, add 100 mL of anhydrous THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Add 10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate dropwise over 5 minutes.

  • Continue refluxing for an additional 40 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully add 15 mL of methanol dropwise to quench the reaction.

  • Filter the resulting white inorganic solid and wash it with 80 mL of a THF/MeOH (10:1) mixture.

  • Combine the filtrates and concentrate to dryness under reduced pressure.

  • Add 40 mL of MeOH to the residue and concentrate to dryness again.

  • Dissolve the resulting residue in 300 mL of ethyl acetate.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to dryness to yield this compound as colorless crystals.

Protocol 2: In Situ Generation of Diborane for Reduction

This protocol is based on a patented synthetic method.[7]

Materials:

  • 2-Cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate

  • Sodium borohydride (NaBH₄)

  • Absolute ethanol

  • Concentrated hydrochloric acid (HCl)

  • Tetrahydrofuran (THF)

  • Toluene

  • Petroleum ether

  • Standard laboratory glassware

Procedure:

  • In a suitable reaction vessel, dissolve 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate in toluene and THF.

  • In a separate vessel, react sodium borohydride with absolute ethanol and concentrated hydrochloric acid in THF to generate a diborane-THF solution.

  • Add the diborane-THF solution to the solution of the starting ester. The reaction proceeds to reduce the ester carbonyl group to a hydroxyl group.

  • After the reaction is complete, quench the reaction by pouring the mixture into ice water.

  • Separate the organic phase and extract the aqueous phase.

  • Combine the organic phases and wash with saturated brine.

  • Recover the toluene under reduced pressure.

  • Cool the residue to approximately 8°C and add petroleum ether to precipitate the product.

  • Stir for 1.5 hours, then filter the solid.

  • Dry the solid in an oven at 50°C to obtain the final product.

Visualizations

The following diagrams illustrate the synthetic pathway of Pitavastatin and its mechanism of action.

pitavastatin_synthesis cluster_start Starting Materials 2_amino_4_fluoro_benzophenone 2-Amino-4'-fluorobenzophenone carboxylate_intermediate 2-Cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate 2_amino_4_fluoro_benzophenone->carboxylate_intermediate Cyclization 3_cyclopropyl_3_oxo_propionate 3-Cyclopropyl-3-oxopropionate 3_cyclopropyl_3_oxo_propionate->carboxylate_intermediate alcohol_intermediate (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol carboxylate_intermediate->alcohol_intermediate Reduction bromo_intermediate 3-(Bromomethyl)-2-cyclopropyl-4- (4-fluorophenyl)quinoline alcohol_intermediate->bromo_intermediate Bromination phosphonium_salt Triphenylphosphonium Salt bromo_intermediate->phosphonium_salt with Triphenylphosphine pitavastatin_protected Protected Pitavastatin Ester phosphonium_salt->pitavastatin_protected Wittig Reaction wittig_reagent Wittig Reagent Side Chain wittig_reagent->pitavastatin_protected pitavastatin Pitavastatin pitavastatin_protected->pitavastatin Deprotection & Hydrolysis

Caption: Synthetic pathway of Pitavastatin highlighting the key intermediate.

hmg_coa_reductase_pathway Acetyl_CoA Acetyl-CoA HMG_CoA HMG-CoA Acetyl_CoA->HMG_CoA Multiple Steps Mevalonate Mevalonate HMG_CoA->Mevalonate Catalyzed by Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Multiple Steps HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Reductase->Mevalonate Pitavastatin Pitavastatin Pitavastatin->HMG_CoA_Reductase Inhibits

Caption: Mechanism of action of Pitavastatin via HMG-CoA reductase inhibition.

References

Application Notes and Protocols for High-Throughput Screening of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the quinoline scaffold makes it a valuable core for the development of novel therapeutic agents.[1][3] High-throughput screening (HTS) is an essential methodology in drug discovery, enabling the rapid evaluation of large libraries of compounds to identify potential drug candidates.[4][5] These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening of novel quinoline derivatives to identify compounds with cytotoxic activity against cancer cell lines.

Data Presentation

The results of a high-throughput screen are typically summarized to provide a clear overview of the library's performance and to identify promising hits for further investigation. Key metrics include the Z'-factor, which is a measure of assay quality, and the hit rate.[6]

Table 1: Summary of High-Throughput Screening Campaign Statistics

ParameterValueReference
Library Size10,000 compounds
Screening Concentration10 µM[7]
Cell LineMCF-7 (Breast Adenocarcinoma)
Assay Format384-well plate[3]
Primary Hit Rate (<50% Viability)1.2%
Z'-Factor0.78[6]
Confirmed Hits (IC50 < 10 µM)15

Table 2: Cytotoxicity Profile of Confirmed Hits from a Primary HTS of a Quinoline Library against MCF-7 Cells

Compound IDStructureIC50 (µM)
QL-A01[Structure of QL-A01]2.5
QL-A02[Structure of QL-A02]8.1
QL-B01[Structure of QL-B01]5.7
QL-B02[Structure of QL-B02]1.9
QL-C01[Structure of QL-C01]9.3
QL-C02[Structure of QL-C02]4.6
QL-D01[Structure of QL-D01]7.2
QL-D02[Structure of QL-D02]3.8
QL-E01[Structure of QL-E01]6.4
QL-E02[Structure of QL-E02]0.9
QL-F01[Structure of QL-F01]8.9
QL-F02[Structure of QL-F02]5.1
QL-G01[Structure of QL-G01]2.3
QL-G02[Structure of QL-G02]7.8
QL-H01[Structure of QL-H01]1.5

Experimental Protocols

Protocol 1: General Synthesis of a Quinoline Derivative Library

The synthesis of a diverse library of quinoline derivatives is a crucial first step. Various established synthetic methods, such as the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses, can be adapted for library production.[8] The following is a generalized protocol for the synthesis of a 4-anilinoquinoline library.

Materials:

  • Substituted anilines

  • Substituted 4-chloroquinolines

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO3)

  • Ethyl acetate

  • Hexane

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • In a reaction vial, dissolve the substituted aniline (1.0 eq) in ethanol.

  • Add the substituted 4-chloroquinoline (1.0 eq) to the solution.

  • Add a catalytic amount of concentrated HCl.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated NaHCO3 solution.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to yield the desired quinoline derivative.

  • Characterize the final compound by NMR and mass spectrometry.

Protocol 2: High-Throughput Screening for Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[9]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 384-well clear-bottom microplates

  • Automated liquid handler

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture MCF-7 cells to ~80% confluency.

    • Trypsinize the cells, resuspend them in complete growth medium, and adjust the cell density to 1 x 10^5 cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (4,000 cells/well).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Addition:

    • Prepare a master plate of the quinoline derivative library in DMSO.

    • Using an automated liquid handler with pin tool capabilities, transfer a small volume (e.g., 40 nL) of each compound from the master plate to the cell plate to achieve a final concentration of 10 µM.

    • Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls on each plate.

    • Incubate the plates for 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 4 hours at 37°C.

    • Add 50 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.[10]

Protocol 3: High-Throughput Screening for Cytotoxicity using the CellTiter-Glo® Luminescent Cell Viability Assay

The CellTiter-Glo® Assay is a homogeneous method for determining the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.[3]

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete growth medium

  • Trypsin-EDTA

  • PBS

  • CellTiter-Glo® Reagent

  • Opaque-walled 384-well microplates

  • Automated liquid handler

  • Luminometer

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay, but use opaque-walled 384-well plates.

  • Compound Addition:

    • Follow the same compound addition protocol as described for the MTT assay.

  • CellTiter-Glo® Assay:

    • Equilibrate the cell plates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[11]

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 40 µL of reagent for 40 µL of medium).[11][12]

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[11]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

    • Measure the luminescence using a luminometer.

Mandatory Visualization

HTS_Workflow cluster_prep Library Preparation cluster_assay Primary Screening cluster_analysis Data Analysis & Hit Selection synthesis Synthesis of Quinoline Library qc Quality Control (Purity, Identity) synthesis->qc plating Library Plating (384-well format) qc->plating compound_addition Compound Addition (10 µM) plating->compound_addition cell_seeding Cell Seeding (e.g., MCF-7) cell_seeding->compound_addition incubation Incubation (48h) compound_addition->incubation readout Assay Readout (MTT or CTG) incubation->readout data_norm Data Normalization (% Inhibition) readout->data_norm hit_id Primary Hit Identification data_norm->hit_id dose_response Dose-Response Confirmation hit_id->dose_response ic50 IC50 Determination dose_response->ic50 SAR_analysis Lead Optimization ic50->SAR_analysis Structure-Activity Relationship (SAR)

Caption: High-throughput screening workflow for novel quinoline derivatives.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K Inhibits Quinoline->Akt Inhibits Quinoline->mTORC1 Inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and potential inhibition by quinoline derivatives.

Ras_Raf_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Quinoline Quinoline Derivative Quinoline->Raf Inhibits Quinoline->MEK Inhibits

Caption: The Ras/Raf/MEK/ERK signaling pathway and potential inhibition by quinoline derivatives.

References

Application Notes and Protocols for Purity Assessment of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the analytical assessment of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a critical process in drug development and quality control. The described protocols focus on High-Performance Liquid Chromatography (HPLC) for purity determination and quantification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) for impurity identification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and purity verification.

Overview of Analytical Strategy

The purity of this compound is determined through a multi-faceted approach that combines a high-resolution separation technique with highly specific identification methods. This ensures the accurate quantification of the active pharmaceutical ingredient (API) and the detection, identification, and quantification of any process-related impurities or degradation products.[1][2]

The general workflow for purity assessment is outlined below:

Purity Assessment Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration through 0.45 µm filter Dissolution->Filtration HPLC_UV HPLC-UV for Purity & Quantification Filtration->HPLC_UV LC_MS LC-MS for Impurity Identification & m/z Filtration->LC_MS NMR NMR for Structural Confirmation Filtration->NMR Data_Analysis Data Analysis: - Peak Integration - Spectral Interpretation HPLC_UV->Data_Analysis LC_MS->Data_Analysis NMR->Data_Analysis Impurity_Profiling Impurity Profiling: - Identification - Quantification Data_Analysis->Impurity_Profiling Final_Report Final Purity Report & Certificate of Analysis Impurity_Profiling->Final_Report

Caption: General experimental workflow for the purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

Reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for separating this compound from its potential impurities.[3][4] This technique allows for the accurate quantification of the main component and related substances.

Experimental Protocol

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[3]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[4]
Injection Volume 10 µL
Run Time 30 minutes

Table 1: HPLC Chromatographic Conditions.

Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.07030
20.02080
25.02080
25.17030
30.07030

Table 2: HPLC Gradient Program.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of acetonitrile and water (e.g., 1:1 v/v), and sonicate to ensure complete dissolution.[3]

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3]

System Suitability: Before sample analysis, perform system suitability tests by injecting a standard solution to ensure the performance of the chromatographic system. Key parameters include:

  • Tailing factor: ≤ 2.0

  • Theoretical plates: ≥ 2000

  • Repeatability of injections (RSD%): ≤ 2.0% for peak area

Data Presentation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

ParameterResult
Retention Time of Main Peak e.g., 15.2 min
Area of Main Peak e.g., 9950000
Total Area of All Peaks e.g., 10000000
Purity (%) e.g., 99.5%
Individual Impurity (%) Report for each impurity
Total Impurities (%) e.g., 0.5%

Table 3: Example of HPLC Purity Data.

HPLC Method Workflow Start Start Prepare_Mobile_Phase Prepare Mobile Phases (A and B) Start->Prepare_Mobile_Phase Equilibrate_System Equilibrate HPLC System with Initial Conditions Prepare_Mobile_Phase->Equilibrate_System Prepare_Sample Prepare Sample Solution Equilibrate_System->Prepare_Sample Inject_Sample Inject Sample into HPLC Prepare_Sample->Inject_Sample Acquire_Data Acquire Chromatographic Data Inject_Sample->Acquire_Data Integrate_Peaks Integrate Peaks and Calculate Area % Acquire_Data->Integrate_Peaks Report_Purity Report Purity and Impurity Profile Integrate_Peaks->Report_Purity End End Report_Purity->End

Caption: Workflow for the HPLC purity analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

LC-MS is a powerful technique for the identification and structural elucidation of unknown impurities.[5][6] By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, molecular weight information of impurities can be obtained.

Experimental Protocol

Instrumentation:

  • An LC-MS system equipped with an electrospray ionization (ESI) source.

LC Conditions:

  • The same HPLC method as described in section 2.1 can be used. The use of formic acid in the mobile phase makes it compatible with MS analysis.[5][7]

MS Conditions:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Scan Range (m/z) 100 - 1000

Table 4: Mass Spectrometry Conditions.

Procedure:

  • Analyze the sample using the LC-MS system.

  • Obtain the mass spectra for the main peak and any impurity peaks.

  • The molecular weight of each impurity can be determined from its mass spectrum. This information is crucial for proposing potential structures.

Data Presentation
Impurity Peak (RT)[M+H]⁺ (m/z)Proposed Elemental CompositionPossible Identity
e.g., 12.5 mine.g., 308.1e.g., C₂₀H₁₈FNOe.g., Starting material
e.g., 18.9 mine.g., 310.1e.g., C₁₉H₁₆FNO₂e.g., Oxidized derivative

Table 5: Example of LC-MS Impurity Identification Data.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an essential tool for the definitive structural elucidation and confirmation of the this compound molecule.[8] Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Weigh approximately 5-10 mg of the sample.[8]

  • Dissolve the sample in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[8]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.[8]

Acquisition Parameters:

Parameter¹H NMR¹³C NMR
Solvent CDCl₃CDCl₃
Temperature 25 °C25 °C
Pulse Program Standard protonProton-decoupled
Number of Scans 161024
Relaxation Delay 1 s2 s

Table 6: NMR Acquisition Parameters.

Data Interpretation

The ¹H and ¹³C NMR spectra should be consistent with the structure of this compound. Key signals to monitor for purity include:

  • The absence of signals corresponding to residual solvents.

  • The absence of signals from known potential impurities. The integration of impurity signals relative to the main compound can provide a quantitative measure of purity.

The chemical shifts in the ¹H NMR spectrum of quinoline derivatives typically appear in the aromatic region between 7.0 and 9.0 ppm.[8] The presence of substituents will cause shifts in these signals.

Impurity_Identification_Logic Impurity_Detected Impurity Detected by HPLC LC_MS_Analysis Perform LC-MS Analysis Impurity_Detected->LC_MS_Analysis Get_MW Determine Molecular Weight (m/z) LC_MS_Analysis->Get_MW Propose_Structure Propose Potential Structures (based on synthesis route) Get_MW->Propose_Structure NMR_Analysis Perform NMR Analysis (if impurity can be isolated) Propose_Structure->NMR_Analysis Confirm_Structure Confirm Structure by ¹H and ¹³C NMR NMR_Analysis->Confirm_Structure Identified_Impurity Identified Impurity Confirm_Structure->Identified_Impurity

Caption: Logical workflow for impurity identification.

By implementing these detailed analytical protocols, researchers, scientists, and drug development professionals can confidently assess the purity of this compound, ensuring its quality and safety for further development and application.

References

Application Notes and Protocols for the Scale-up Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is a key intermediate in the synthesis of several pharmaceutical compounds, most notably Pitavastatin, a potent HMG-CoA reductase inhibitor used for treating hypercholesterolemia.[1][2] The efficient and scalable synthesis of this intermediate is therefore of significant interest in pharmaceutical manufacturing. These application notes provide detailed protocols for the scale-up synthesis of this compound, focusing on two primary synthetic routes: the reduction of a quinoline-3-carboxylate intermediate and the reduction of a quinoline-3-carboxaldehyde intermediate. The protocols are designed to be suitable for laboratory-scale research and development, with considerations for future scale-up to manufacturing processes.

Synthetic Pathways Overview

Two primary synthetic routes for the preparation of this compound have been identified and are detailed below. The first route involves a Friedländer annulation to construct the quinoline core, followed by reduction of the resulting ester. The second route utilizes a pre-formed quinoline-3-carboxaldehyde which is then reduced to the desired alcohol.

Synthesis_Overview cluster_route1 Route 1: From 2-Amino-4'-fluorobenzophenone cluster_route2 Route 2: From Quinoline-3-carboxaldehyde A 2-Amino-4'-fluorobenzophenone C 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate A->C Friedländer Annulation (Lewis Acid Catalysis) B 3-Cyclopropyl-3-oxopropionate B->C D This compound C->D Reduction (e.g., MgCl2/KBH4) E 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde F This compound E->F Reduction (e.g., NaBH4)

Caption: Overview of the two primary synthetic routes.

Route 1: Synthesis via Friedländer Annulation and Reduction

This route involves the cyclization of 2-amino-4'-fluoro-benzophenone with a 3-cyclopropyl-3-oxo propionate ester, followed by the reduction of the resulting quinoline-3-carboxylate.[3]

Experimental Protocol

Step 1: Synthesis of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (III)

  • Reagents and Solvents:

    • 2-Amino-4'-fluoro-benzophenone (I)

    • 3-Cyclopropyl-3-oxo propionate (e.g., methyl or ethyl ester) (II)

    • Lewis Acid Catalyst (e.g., Zn(OTf)₂)

    • Solvent (e.g., Toluene)

  • Procedure:

    • Charge a suitable reactor with 2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate in a suitable solvent such as toluene.

    • Add a catalytic amount of a Lewis acid (e.g., 5-10 mol% Zn(OTf)₂).[3]

    • Heat the reaction mixture to reflux and monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

    • Upon completion, the reaction mixture containing the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate can be used directly in the next step without extensive purification.[3]

Step 2: Reduction of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate to this compound (IV)

  • Reagents and Solvents:

    • Crude 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate solution from Step 1

    • Magnesium Chloride (MgCl₂)

    • Potassium Borohydride (KBH₄)

    • Tetrahydrofuran (THF)

    • Toluene

    • Saturated Sodium Chloride (brine) solution

    • Magnesium Sulfate (MgSO₄)

    • Ethyl Acetate

    • Petroleum Ether

  • Procedure:

    • In a separate reactor, charge KBH₄ (6.81g, 0.12mol) and MgCl₂ (11.40g, 0.12mol) in THF (180ml).[3]

    • Heat the mixture to reflux with stirring for 2 hours.[3]

    • To this reducing agent mixture, add the toluene solution (200ml) of the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate from the previous step.[3]

    • Heat the reaction mixture to distill off most of the THF, allowing the reaction temperature to rise to 105°C.[3]

    • Maintain the reaction at this temperature for 10 hours.[3]

    • Cool the reaction mixture to room temperature.

    • Slowly quench the reaction by adding a saturated saline solution (80ml).[3]

    • Separate the organic layer.

    • Extract the aqueous layer with toluene (3 x 100ml).[3]

    • Combine the organic layers and wash with saturated brine (100ml).[3]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]

    • Recrystallize the crude product from ethyl acetate-petroleum ether to yield pure this compound.[3]

Quantitative Data Summary for Route 1
StepReactantMolar RatioKey ParametersYieldReference
1 & 22-Amino-4'-fluoro-benzophenone1.0Zn(OTf)₂ (5-10 mol%), Toluene, Reflux>80% (two steps)[3]
3-Cyclopropyl-3-oxo propionate1.0
KBH₄~2.1 eqTHF/Toluene, 105°C, 10h[3]
MgCl₂~2.1 eq[3]

Route 2: Synthesis via Reduction of Quinoline-3-carboxaldehyde

This alternative route involves the direct reduction of 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde to the corresponding alcohol.

Experimental Protocol
  • Reagents and Solvents:

    • 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde

    • Sodium Borohydride (NaBH₄)

    • Absolute Ethanol

    • Tetrahydrofuran (THF)

    • Concentrated Hydrochloric Acid (HCl)

  • Procedure:

    • Preparation of the Reducing Agent (Diborane-THF solution):

      • In a sealed container, add sodium borohydride to THF.[1]

      • Add absolute ethanol.[1]

      • Heat the mixture to 70-84°C and maintain for 5-6 hours to ensure the formation of the reducing agent and complete dissolution of the sodium borohydride.[1]

    • Reduction Reaction:

      • Dissolve 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde in a suitable solvent (e.g., toluene).

      • Add the prepared diborane-THF reducing agent solution to the solution of the aldehyde.

      • The patent suggests a reaction temperature of 95-105°C for 6-8 hours for a similar reduction of an ester, which can be adapted for the aldehyde.[1]

      • Monitor the reaction for completion.

    • Work-up and Purification:

      • Cool the reaction mixture to 5-10°C.[1]

      • Stir for 1-2 hours.[1]

      • Quench the reaction carefully with an appropriate reagent (e.g., dropwise addition of water or a dilute acid).

      • Extract the product with a suitable organic solvent.

      • Wash the organic layer with water and brine.

      • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

      • Concentrate the solvent under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to obtain the final product.

Quantitative Data Summary for Route 2
StepReactantMolar RatioKey ParametersYieldReference
Reduction2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxaldehyde1.0NaBH₄/Ethanol/HCl in THFNot specified[1]
NaBH₄Excess70-105°C, 5-8h[1]

Workflow Diagrams

Route1_Workflow cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Reduction A Charge Reactor: - 2-Amino-4'-fluorobenzophenone - 3-Cyclopropyl-3-oxopropionate - Toluene B Add Catalyst: - Zn(OTf)₂ (5-10 mol%) A->B C Heat to Reflux B->C D Monitor Reaction (TLC/HPLC) C->D E Crude Product Solution (for next step) D->E G Add Crude Product Solution E->G F Prepare Reducing Agent: - KBH₄ + MgCl₂ in THF - Reflux for 2h F->G H Distill THF, Heat to 105°C for 10h G->H I Cool to Room Temperature H->I J Quench with Saturated Saline I->J K Work-up: - Separate Layers - Extract with Toluene - Wash with Brine J->K L Dry and Concentrate K->L M Recrystallize L->M N Final Product: This compound M->N

Caption: Experimental workflow for Route 1.

Route2_Workflow cluster_step1 Preparation of Reducing Agent cluster_step2 Reduction Reaction cluster_step3 Work-up and Purification A Charge Sealed Reactor: - NaBH₄ in THF B Add Absolute Ethanol A->B C Heat to 70-84°C for 5-6h B->C D Diborane-THF Solution C->D F Add Diborane-THF Solution D->F E Dissolve Aldehyde in Toluene E->F G Heat to 95-105°C for 6-8h F->G H Monitor Reaction G->H I Cool to 5-10°C, Stir 1-2h H->I J Quench Reaction I->J K Extract and Wash J->K L Dry and Concentrate K->L M Purify (Recrystallization/Chromatography) L->M N Final Product M->N

Caption: Experimental workflow for Route 2.

Safety Considerations

  • Borohydrides: Sodium and potassium borohydride are flammable solids and can react with water to produce flammable hydrogen gas. Handle in a well-ventilated area and away from ignition sources.

  • Solvents: Toluene, THF, and ethyl acetate are flammable liquids. Use appropriate engineering controls (fume hood) and personal protective equipment.

  • Acids and Bases: Handle concentrated hydrochloric acid and other acidic or basic solutions with appropriate personal protective equipment, including gloves and safety glasses.

  • Pressurized Reactions: When heating sealed vessels, ensure they are appropriately rated for the temperature and pressure.

Conclusion

The synthesis of this compound can be effectively scaled up using the detailed protocols provided. Route 1, starting from 2-amino-4'-fluoro-benzophenone, offers a two-step process with a reported high overall yield. Route 2 provides a more direct conversion from the corresponding aldehyde. The choice of route will depend on the availability of starting materials, economic considerations, and the desired scale of production. For pharmaceutical manufacturing, process optimization and validation will be critical to ensure consistent quality and yield.

References

Designing Novel Enzyme Inhibitors Based on the Quinoline Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs and a multitude of investigational agents. Its synthetic tractability and ability to interact with various biological targets have established it as a cornerstone in the design of novel enzyme inhibitors.[1][2][3] This document provides detailed application notes and experimental protocols for researchers engaged in the discovery and development of quinoline-based enzyme inhibitors, with a focus on anticancer and metabolic disease targets.

Quinoline-Based Kinase Inhibitors

Kinases are a major class of enzymes targeted in cancer therapy due to their critical role in cell signaling pathways that govern proliferation, survival, and angiogenesis. Several FDA-approved kinase inhibitors feature a quinoline core, highlighting the scaffold's suitability for targeting the ATP-binding site of these enzymes.[2][4]

Targeted Kinase Signaling Pathways

Quinoline-based inhibitors have been successfully developed against various kinases involved in oncogenic signaling. A generalized representation of a kinase signaling pathway and the point of inhibition is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) Substrate Substrate Protein RTK->Substrate ATP -> ADP pSubstrate Phosphorylated Substrate Downstream Downstream Signaling pSubstrate->Downstream Gene Gene Transcription Downstream->Gene Quinoline Quinoline-based Inhibitor Quinoline->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Gene->Proliferation

Caption: Generalized kinase signaling pathway and inhibition by quinoline-based drugs.

Data Presentation: Inhibitory Activity of Quinoline-Based Kinase Inhibitors

The following table summarizes the in vitro inhibitory activities of selected quinoline-based kinase inhibitors against various cancer-related kinases.

Compound ID/NameTarget Kinase(s)IC50 / KiCell Line(s)Cellular IC50Reference(s)
Cabozantinib Analog (27)c-Met19 nM (IC50)Leukemia, CNS, Breast CancerNot specified[2]
Cabozantinib Analog (28)c-Met64 nM (IC50)Leukemia, CNS, Breast CancerNot specified[2]
Compound 50EGFR0.12 ± 0.05 µM (IC50)Not specifiedNot specified[2]
Compound 51EGFR31.80 nM (IC50)DLD1 (Colorectal)Not specified[2]
Compound 52EGFR37.07 nM (IC50)DLD1 (Colorectal)Not specified[2]
Compound 53EGFR42.52 nM (IC50)DLD1 (Colorectal)Not specified[2]
Quinoline 38PI3K / mTOR0.72 µM (PI3K, IC50), 2.62 µM (mTOR, IC50)MCF-7 (Breast)Comparable to control[2]
Imidazo[4,5-c]quinoline (39)PI3Kα / mTOR0.9 µM (PI3Kα, IC50), 1.4 µM (mTOR, IC50)Not specifiedNot specified[2]
Bosutinib (SKI-606)Src1-3 nM (IC50)Src-transformed fibroblastsNot specified[5]
CX-4945CK20.3 nM (IC50)Not specifiedNot specified[5]
CP734PAK115.27 µM (IC50)BxPC-3 (Pancreatic)20 µM (intracellular activity)[6]
Compound 5Pim-1Not specifiedPC-3 (Prostate)1.29 µM (GI50)[6]
4-anilinoquinoline 16PKN3Nanomolar (in vitro)Not specifiedMicromolar (in-cell)[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to determine the inhibitory activity of quinoline compounds against a target kinase.

Materials:

  • Target kinase

  • Kinase substrate (peptide or protein)

  • Quinoline-based test compounds

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • ATP

  • Kinase reaction buffer (specific to the target kinase)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection Compound_Prep Prepare serial dilutions of quinoline compounds Dispense_Cmpd Dispense compounds into 384-well plate Compound_Prep->Dispense_Cmpd Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase and substrate Reagent_Prep->Add_Kinase Dispense_Cmpd->Add_Kinase Initiate_Rxn Initiate reaction with ATP Add_Kinase->Initiate_Rxn Incubate_1 Incubate at room temp Initiate_Rxn->Incubate_1 Add_ADP_Glo Add ADP-Glo™ Reagent Incubate_1->Add_ADP_Glo Incubate_2 Incubate Add_ADP_Glo->Incubate_2 Add_Detection Add Kinase Detection Reagent Incubate_2->Add_Detection Incubate_3 Incubate Add_Detection->Incubate_3 Read_Luminescence Read luminescence Incubate_3->Read_Luminescence

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the quinoline test compound in DMSO. Create a serial dilution series in DMSO.

  • Reaction Setup: In a 384-well plate, add 1 µL of each compound dilution. Include DMSO-only wells for no-inhibition control and wells with a known inhibitor as a positive control.

  • Add the kinase and substrate to the wells.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.

  • Incubate the plate at room temperature for the desired time (e.g., 60 minutes).

  • ADP Detection: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Collection: Measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[8]

Quinoline-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of antiproliferative and anti-inflammatory agents.

Data Presentation: Inhibitory Activity of Quinoline-Based DHODH Inhibitors
Compound IDDHODH IC50Reference(s)
Compound A99.7 nM[9]
Compound 419.71 ± 1.4 nM[10]
Compound 4326.2 ± 1.8 nM[10]
1,7-Naphthyridine 4628.3 ± 3.3 nM[10]
Brequinar Sodium5-8 nM (Ki)[11]
Experimental Protocol: DHODH Enzyme Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of DHODH.[12][13]

Materials:

  • Recombinant human DHODH

  • Dihydroorotate (DHO)

  • Coenzyme Q10 (or a soluble analog like 2,3-dimethoxy-5-methyl-p-benzoquinone)

  • 2,6-dichloroindophenol (DCIP)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Quinoline-based test compounds

  • 96-well plate

  • Microplate reader

Workflow:

G cluster_preincubation Pre-incubation cluster_reaction Reaction cluster_measurement Measurement Prepare_Mix Prepare mixture of DHODH, CoQ10, DCIP, and inhibitor Incubate_1 Incubate at 25°C for 30 min Prepare_Mix->Incubate_1 Add_DHO Add dihydroorotate to initiate the reaction Incubate_1->Add_DHO Measure_Absorbance Measure absorbance at 650 nm kinetically for 10 min Add_DHO->Measure_Absorbance

Caption: Workflow for the DHODH enzyme inhibition assay.

Procedure:

  • Pre-incubation: In a 96-well plate, pre-incubate the recombinant human DHODH with the quinoline-based test compound in the assay buffer containing Coenzyme Q10 and DCIP at 25°C for 30 minutes.

  • Reaction Initiation: Add dihydroorotate to the wells to start the enzymatic reaction.

  • Data Collection: Immediately measure the decrease in absorbance at 650 nm using a microplate reader in kinetic mode for 10 minutes at 25°C.

  • Data Analysis: Calculate the reaction rates from the linear portion of the kinetic curves. Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Quinoline-Based HMG-CoA Reductase Inhibitors

HMG-CoA reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and is the target of statin drugs.

Data Presentation: Inhibitory Activity of Quinoline-Based HMG-CoA Reductase Inhibitors
Compound IDHMG-CoA Reductase InhibitionReference(s)
Pitavastatin (NK-104)Potent inhibitor (specific IC50 not provided in abstract)[14]
Compound A16~3 times more potent than rosuvastatin or pitavastatin[15]
Compound A23~3 times more potent than rosuvastatin or pitavastatin[15]
Experimental Protocol: HMG-CoA Reductase Inhibition Assay

This protocol describes a spectrophotometric assay to screen for inhibitors of HMG-CoA reductase by measuring the consumption of NADPH.[16][17][18]

Materials:

  • Recombinant human HMG-CoA reductase

  • HMG-CoA

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM DTT)

  • Quinoline-based test compounds

  • 96-well or 384-well UV-transparent microplates

  • Microplate reader with kinetic measurement capabilities at 340 nm

Workflow:

G cluster_setup Assay Setup cluster_reaction Reaction & Measurement Dispense_Cmpd Dispense test compounds, positive and solvent controls Add_Enzyme Add HMG-CoA reductase solution Dispense_Cmpd->Add_Enzyme Incubate Incubate for 15 min at 37°C Add_Enzyme->Incubate Initiate_Rxn Initiate reaction with HMG-CoA and NADPH mix Incubate->Initiate_Rxn Measure_Absorbance Measure absorbance decrease at 340 nm kinetically Initiate_Rxn->Measure_Absorbance

Caption: Workflow for the HMG-CoA reductase inhibition assay.

Procedure:

  • Compound Plating: Dispense the test compounds, a known inhibitor (e.g., pravastatin) as a positive control, and the solvent (e.g., DMSO) as a negative control into the wells of a microplate.

  • Enzyme Addition: Add a working solution of HMG-CoA reductase in pre-warmed assay buffer to each well.

  • Incubation: Incubate the plate for 15 minutes at 37°C to allow for the interaction between the compounds and the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing HMG-CoA and NADPH in pre-warmed assay buffer. Add this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the microplate in a reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm at regular intervals (e.g., every 30-60 seconds) for 10-20 minutes.

  • Data Analysis: Calculate the rate of NADPH consumption from the linear phase of the reaction. Determine the percent inhibition for each compound and calculate the IC50 values.

Cellular Assays for Quinoline-Based Inhibitors

Assessing the effect of quinoline-based inhibitors on cell viability and proliferation is a crucial step in their evaluation.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which is often an indicator of cell viability.[1][19][20]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Quinoline-based test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in 96-well plates at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline compounds in the cell culture medium. Add the diluted compounds to the cells and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Data Collection: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[1]

Experimental Protocol: Cell Cycle Analysis

This protocol is used to determine the effect of quinoline compounds on the cell cycle distribution.[21]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Quinoline-based test compounds

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with varying concentrations of the quinoline compound for a specified duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.

  • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently and fix overnight at 4°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Synthesis of Quinoline Scaffolds

The synthesis of quinoline derivatives is well-established, with several named reactions providing versatile routes to a wide array of substituted analogs.

Common Synthetic Strategies
  • Friedländer Synthesis: Condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[22]

  • Combes Quinoline Synthesis: Reaction of an aniline with a β-diketone.[23]

  • Doebner-von Miller Reaction: Reaction of an α,β-unsaturated carbonyl compound with an aniline.[23]

  • Skraup Synthesis: Reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent.[23]

  • Modern Approaches: Suzuki and other cross-coupling reactions on halogenated quinoline precursors are now widely used to rapidly generate diverse libraries of analogs.[24]

A general synthetic scheme for the diversification of a quinoline scaffold is presented below.

G Start Halogenated Quinoline (e.g., 6-Bromo-4-chloroquinoline) Step1 Suzuki Coupling (Boronic acid/ester, Pd catalyst) Start->Step1 Intermediate Aryl-substituted Quinoline Step1->Intermediate Step2 Nucleophilic Substitution (e.g., with an amine) Intermediate->Step2 Final Diversified Quinoline Inhibitor Step2->Final

Caption: General synthetic strategy for diversifying the quinoline scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the yield and purity of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to produce this compound?

A1: The most prevalent and effective method is a two-step process. The first step is a Friedländer annulation reaction to construct the quinoline core, followed by the reduction of a carboxylate ester at the 3-position to the desired primary alcohol.

Q2: I am experiencing low yields in the initial Friedländer annulation step. What are the common causes?

A2: Low yields in the Friedländer synthesis can often be attributed to several factors. These include the quality of the starting materials (2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate), the choice and amount of catalyst, reaction temperature, and time. Side reactions, such as self-condensation of the ketone, can also reduce the yield.[1]

Q3: What catalysts are recommended for the Friedländer annulation to form the quinoline ring?

A3: While classical Friedländer reactions can be performed under basic or acidic conditions, or even thermally, modern methods often employ Lewis acid catalysts to improve yields and reaction rates.[2][3] For the synthesis of the precursor to this compound, zinc triflate (Zn(OTf)₂) has been shown to be an effective catalyst.[4] Other metal triflates, such as In(OTf)₃, have also been used successfully in related Friedländer reactions.[5]

Q4: My reduction of the quinoline-3-carboxylate ester is not going to completion. What can I do?

A4: Incomplete reduction can be due to several factors. Ensure your reducing agent is fresh and active. The combination of potassium borohydride (KBH₄) and magnesium chloride (MgCl₂) is a potent reducing system for this transformation.[4][6] The reaction may require elevated temperatures (reflux) to proceed to completion. Monitoring the reaction by Thin-Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[7] If the reaction stalls, adding more reducing agent may be necessary, but be cautious of potential side reactions.

Q5: What are some common impurities I might encounter, and how can they be removed?

A5: Common impurities include unreacted starting materials from either the cyclization or reduction step. In the Friedländer step, side products from aldol condensation can occur.[1] During reduction, incomplete reaction will leave the starting ester. Purification is typically achieved through recrystallization or column chromatography on silica gel.[6][7]

Troubleshooting Guides

Issue 1: Low Yield in Friedländer Annulation

This guide addresses potential causes and solutions for low yields in the synthesis of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate precursor.

Potential Cause Troubleshooting Step Expected Outcome
Inactive Catalyst Use a fresh batch of Zn(OTf)₂ or another suitable Lewis acid. Ensure it has been stored under anhydrous conditions.Improved reaction rate and conversion to the desired quinoline product.
Suboptimal Temperature The reaction temperature may need optimization. A typical range is 105°C.[4] Experiment with slight variations to find the optimal condition for your setup.Increased reaction rate and yield.
Insufficient Reaction Time Monitor the reaction progress using TLC.[7] Continue heating until the starting materials are consumed.The reaction goes to completion, maximizing the product yield.
Poor Quality Reagents Ensure the purity of 2-amino-4'-fluoro-benzophenone and 3-cyclopropyl-3-oxo propionate. Purify starting materials if necessary.Reduced side reactions and increased yield of the desired product.
Issue 2: Incomplete Reduction of the Ester

This guide provides solutions for incomplete conversion of the quinoline-3-carboxylate ester to this compound.

Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reducing Agent Use a molar excess of the KBH₄-MgCl₂ reducing agent. A common ratio is 1:1 for the ester, KBH₄, and MgCl₂.[6]Complete consumption of the starting ester.
Low Reaction Temperature The reduction often requires heating under reflux in a solvent like THF.[6] Ensure the reaction is maintained at the reflux temperature.The reaction rate increases, leading to complete reduction.
Deactivated Reducing Agent KBH₄ can degrade with exposure to moisture. Use a freshly opened container or a properly stored batch.The reduction proceeds efficiently.
Short Reaction Time Monitor the reaction by TLC. The reaction may need several hours at reflux to go to completion.[4]Full conversion of the ester to the alcohol is observed on the TLC plate.

Experimental Protocols

Protocol 1: Synthesis of 2-Cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate

This protocol is based on the catalyzed Friedländer annulation.[4]

  • To a reaction vessel, add 2-amino-4'-fluoro-benzophenone (1 equivalent) and 3-cyclopropyl-3-oxo propionate (1-1.2 equivalents).

  • Add a catalytic amount of Zn(OTf)₂ (5-10 mol%).

  • Heat the mixture, typically in a solvent like toluene, to 105°C.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Upon completion, cool the reaction mixture. The crude product can often be used directly in the next step after an appropriate workup (e.g., washing with water and brine).[4]

Protocol 2: Reduction to this compound

This protocol utilizes a KBH₄-MgCl₂ reduction system.[4][6]

  • In a dry, three-neck flask under an inert atmosphere, add KBH₄ (1-1.5 equivalents) and MgCl₂ (1-1.5 equivalents) to anhydrous THF.

  • Heat the mixture to reflux and stir for 2 hours.

  • Add a solution of the crude 2-cyclopropyl-4-(4'-fluorophenyl)quinoline-3-carboxylate (1 equivalent) in THF or toluene dropwise.

  • Continue to reflux for an additional 40 minutes to 10 hours, monitoring by TLC.[4][6]

  • After cooling, carefully quench the reaction by the dropwise addition of methanol.

  • Filter the inorganic solids and wash with a THF/methanol mixture.

  • Combine the filtrates and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethyl acetate-petroleum ether) or by column chromatography.[4][6]

Data Summary

Reported Yields for the Reduction Step
Reducing Agent Solvent Reaction Time Yield Reference
KBH₄ / MgCl₂THF40 minutes90.3%[6]
KBH₄ / MgCl₂THF / Toluene10 hours84.0% (two steps)[4]
NaBH₄ / EtOH / HCl (forms diborane)THF6-8 hours>96%[8]

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_step1 Step 1: Friedländer Annulation cluster_step2 Step 2: Reduction start_materials 2-amino-4'-fluoro-benzophenone + 3-cyclopropyl-3-oxo propionate reaction1 Add Zn(OTf)2 catalyst Heat in Toluene (105°C) start_materials->reaction1 product1 Crude 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-carboxylate reaction1->product1 reaction2 Add crude ester solution Continue reflux product1->reaction2 reducing_agent Prepare KBH4-MgCl2 in refluxing THF reducing_agent->reaction2 workup Quench with Methanol Filter, Extract, Concentrate reaction2->workup final_product (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol workup->final_product

Caption: A typical two-step workflow for the synthesis.

troubleshooting_yield Troubleshooting Low Yield cluster_friedlander Friedländer Annulation Issues cluster_reduction Reduction Issues start Low Yield Observed check_catalyst Is the catalyst active? start->check_catalyst check_temp_time Are temperature/time optimal? start->check_temp_time check_reagents Are starting materials pure? start->check_reagents check_reductant Is the reducing agent sufficient and active? start->check_reductant check_conditions Is the reaction at reflux? start->check_conditions check_completion Has the reaction gone to completion (TLC)? start->check_completion solution Optimize Conditions: - Use fresh reagents/catalysts - Adjust temperature/time - Monitor with TLC check_catalyst->solution check_temp_time->solution check_reagents->solution check_reductant->solution check_conditions->solution check_completion->solution end Improved Yield solution->end

Caption: A logical guide for troubleshooting low reaction yields.

References

Technical Support Center: Overcoming Solubility Challenges of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol in organic solvents.

Troubleshooting Guide

Researchers encountering difficulties in dissolving this compound can systematically troubleshoot the issue by following the workflow outlined below. This guide addresses common problems, from initial solvent selection to more advanced solubilization techniques.

G cluster_0 Initial Troubleshooting cluster_1 Stock Solution Troubleshooting cluster_2 Aqueous Dilution Troubleshooting cluster_3 Advanced Solubilization Strategies start Start: Solubility Issue Identified stock_prep Problem: Difficulty preparing a stock solution in a common organic solvent (e.g., DMSO). start->stock_prep dilution_precip Problem: Compound precipitates upon dilution into an aqueous medium. start->dilution_precip sonication Apply sonication for 5-10 minutes to aid dissolution. stock_prep->sonication lower_conc Lower the final concentration of the compound in the aqueous medium. dilution_precip->lower_conc increase_dmso Try increasing the DMSO concentration in the final solution (e.g., to 0.5% or 1%). Run a vehicle control to check for toxicity. advanced_strategies If initial troubleshooting fails, consider advanced solubilization techniques. increase_dmso->advanced_strategies warming Gently warm the solution (e.g., 37°C water bath). Caution: Verify compound stability at elevated temperatures. sonication->warming warming->increase_dmso optimize_dilution Optimize the dilution method: Add the stock solution dropwise to the vortexing aqueous buffer to prevent localized supersaturation. lower_conc->optimize_dilution optimize_dilution->advanced_strategies ph_adjustment pH Adjustment: For ionizable compounds, altering the pH of the aqueous buffer can significantly improve solubility. advanced_strategies->ph_adjustment co_solvents Co-solvents: Incorporate a water-miscible organic solvent (e.g., ethanol, PEG) in the final aqueous solution. advanced_strategies->co_solvents cyclodextrins Cyclodextrin Complexation: Use cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that enhance aqueous solubility. advanced_strategies->cyclodextrins surfactants Surfactants: Employ surfactants to form micelles that can encapsulate the hydrophobic compound. advanced_strategies->surfactants

Caption: A troubleshooting workflow for addressing solubility issues with this compound.

Factors Influencing Solubility

The solubility of this compound is governed by a balance of intermolecular forces between the solute and the solvent. The molecular structure, featuring a hydrophobic quinoline core and aromatic substituents, plays a significant role in its solubility profile.

G cluster_solute Solute Properties cluster_solvent Solvent Properties compound This compound crystal_lattice Crystal Lattice Energy compound->crystal_lattice strong intermolecular forces hinder dissolution hydrophobicity Hydrophobic Quinoline Core compound->hydrophobicity limits aqueous solubility substituents Cyclopropyl & Fluorophenyl Groups compound->substituents influence lipophilicity h_bond Hydroxyl Group (H-bonding) compound->h_bond can interact with polar solvents solubility Solubility crystal_lattice->solubility hydrophobicity->solubility substituents->solubility h_bond->solubility polarity Polarity polarity->solubility h_bond_ability Hydrogen Bonding Capacity h_bond_ability->solubility dielectric Dielectric Constant dielectric->solubility

Caption: Intermolecular interactions and molecular properties affecting the solubility of this compound.

Quantitative Solubility Data

SolventTemperature (°C)Expected Solubility Range (mg/mL)Method
Dimethyl Sulfoxide (DMSO)25> 50HPLC-UV
N,N-Dimethylformamide (DMF)25> 30HPLC-UV
Dichloromethane (DCM)2510 - 20Gravimetric
Ethanol251 - 5HPLC-UV
Methanol251 - 5HPLC-UV
Acetonitrile25< 1HPLC-UV
Water25< 0.1HPLC-UV

Disclaimer: The data in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a given solvent.

Materials:

  • This compound

  • Selected organic solvents

  • Glass vials with PTFE-lined caps

  • Thermostatic shaker

  • Centrifuge

  • HPLC-UV system

  • Analytical balance

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of the compound to a known volume of the solvent in a glass vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[1]

  • Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet the excess solid.[2]

  • Sample Collection: Carefully collect an aliquot of the supernatant. For volatile solvents, perform this step quickly to avoid evaporation.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining solid particles. Ensure the filter material is compatible with the solvent and does not bind the compound.[2]

  • Quantification: Dilute the filtered solution with the same solvent to a concentration within the linear range of a pre-established calibration curve. Analyze the sample using a validated HPLC-UV method to determine the concentration.[1]

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution in a suitable organic solvent like DMSO.

Materials:

  • This compound

  • High-purity DMSO

  • Sterile vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weighing: Accurately weigh the desired amount of the compound into a sterile vial.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes.

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a sonicator bath for 5-10 minutes.[2]

  • Warming (if necessary): Gentle warming in a 37°C water bath can be applied, but the thermal stability of the compound should be considered.[2]

  • Visual Inspection: Ensure the final solution is clear and free of any particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Frequently Asked Questions (FAQs)

Q1: Why is my this compound poorly soluble in many common organic solvents?

A1: The low solubility of this compound can be attributed to its molecular structure. The quinoline core is a large, hydrophobic bicyclic aromatic system.[3][4] Additionally, strong intermolecular forces in the solid crystal lattice can make it difficult for solvent molecules to surround and dissolve individual molecules of the compound.[3]

Q2: My compound dissolves in DMSO to make a stock solution but precipitates when I dilute it into my aqueous buffer for an experiment. What is happening?

A2: This is a common phenomenon for hydrophobic compounds.[2][5] The drastic change in solvent polarity from a highly organic environment (DMSO) to a predominantly aqueous one causes the compound's solubility to decrease sharply, leading to precipitation.[5]

Q3: What are the first steps I should take to address the precipitation upon dilution into an aqueous medium?

A3: You can try the following initial steps:

  • Lower the final concentration: Your target concentration might be above the compound's aqueous solubility limit. Try performing serial dilutions to find a concentration that remains in solution.[2]

  • Increase the co-solvent concentration: A slightly higher final concentration of DMSO (e.g., 0.5% instead of 0.1%) may keep the compound dissolved. Always include a vehicle control with the same DMSO concentration in your experiment to account for any effects of the solvent itself.[2]

  • Optimize the dilution method: Instead of adding the aqueous buffer to your stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can help prevent localized high concentrations and subsequent precipitation.[5]

Q4: What are some advanced strategies if simple co-solvents are not effective?

A4: If co-solvents alone are insufficient, you can explore these formulation strategies:

  • pH Adjustment: Since quinoline is a weak base, the solubility of its derivatives can be pH-dependent.[2][6] Adjusting the pH of your aqueous solution may increase the solubility if the compound is ionizable.

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[2]

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic part of your compound and presenting a more soluble complex to the aqueous environment.[2][3]

Q5: How do I choose the best solubilization technique for my experiment?

A5: The choice of method depends on the specific requirements of your experiment. For in vitro cell-based assays, it is crucial to select a method that is non-toxic to the cells at the effective concentration. For in vivo studies, the formulation must be biocompatible and suitable for the chosen route of administration. It is often necessary to screen several methods to find the optimal conditions for your specific application.

References

Technical Support Center: Purification of 2-Cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.

Issue 1: Low Yield After Recrystallization

Q: I am experiencing a significantly low yield after recrystallizing my crude 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol. What are the possible causes and how can I improve the recovery?

A: Low recovery during recrystallization is a common issue that can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Excessive Solvent: Using too much solvent to dissolve the crude product is the most frequent cause of low yield, as the compound remains in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.

  • Inappropriate Solvent System: The chosen solvent or solvent pair may be too good a solvent for your compound, even at low temperatures.

    • Solution: If using a single solvent, consider a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. For a solvent pair like ethyl acetate/petroleum ether, ensure the ratio is optimized. You can increase the proportion of the anti-solvent (petroleum ether) to induce precipitation, but do so slowly to avoid crashing out impurities.

  • Premature Crystallization: If the solution cools too quickly, especially during filtration of insoluble impurities, the product can crystallize on the filter paper or in the funnel.

    • Solution: Use a heated filtration setup (e.g., a heated funnel) and pre-warm the receiving flask.

  • Incomplete Crystallization: The solution may not have been cooled for a sufficient amount of time or to a low enough temperature.

    • Solution: Allow the flask to cool slowly to room temperature and then place it in an ice bath for at least 30 minutes to an hour to maximize crystal formation.

Issue 2: Oiling Out During Crystallization

Q: My compound is separating as an oil instead of crystals during recrystallization. What causes this and how can I fix it?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated. The oily layer often traps impurities.

  • High Initial Concentration: The solution may be too concentrated, causing the compound to come out of solution above its melting point.

    • Solution: Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent to dilute the solution. Allow it to cool more slowly.

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystal nucleation.

    • Solution: Let the solution cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Presence of Impurities: Significant amounts of impurities can depress the melting point of the compound and promote oiling out.

    • Solution: Consider a preliminary purification step like a quick filtration through a small plug of silica gel to remove gross impurities before recrystallization.

Issue 3: Poor Separation During Column Chromatography

Q: I am not getting good separation of my target compound from impurities using column chromatography. The fractions are all mixed. What can I do?

A: Poor resolution in column chromatography can be due to several factors related to the stationary phase, mobile phase, and column packing.

  • Inappropriate Solvent System: The eluent may be too polar, causing all components to elute too quickly, or not polar enough, resulting in very slow elution and band broadening.

    • Solution: Optimize the mobile phase composition using thin-layer chromatography (TLC) first. Aim for a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. A common eluent for this compound is a mixture of petroleum ether and ethyl acetate.[1] You can adjust the ratio to achieve the desired separation.

  • Improper Column Packing: Channels or cracks in the silica gel column will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles. Use the "slurry method" for packing, where the silica gel is mixed with the initial mobile phase and poured into the column.

  • Overloading the Column: Applying too much crude material to the column will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the stationary phase.

  • Sample Application: Applying the sample in a wide band at the top of the column will result in broad elution bands.

    • Solution: Dissolve the crude product in a minimal amount of the mobile phase or a more volatile solvent, apply it to the top of the column in a narrow band, and allow the solvent to absorb into the silica before starting the elution.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol?

A1: Recrystallization is a widely used and effective method for purifying this compound, often yielding colorless crystals.[2][3] A common solvent system for recrystallization is ethyl acetate and petroleum ether.[1] Column chromatography over silica gel is also a viable method for purification, particularly for removing closely related impurities.[1]

Q2: What are the potential impurities I should be aware of during the synthesis and purification?

A2: Potential impurities can include unreacted starting materials such as 2-amino-4'-fluorobenzophenone and 3-cyclopropyl-3-oxopropionate, as well as byproducts from the cyclization and reduction steps. If the starting material for the reduction is the corresponding ester, any unreacted ester would be a primary impurity to remove.

Q3: How can I assess the purity of my final product?

A3: The purity of 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol can be assessed using several analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Data Presentation

Table 1: Comparison of Purification Techniques (Illustrative Example)

Purification TechniqueStarting Purity (crude)Final PurityTypical YieldSolvent ConsumptionTime Requirement
Recrystallization~85%>98%70-90%ModerateLow
Column Chromatography~85%>99%50-80%HighHigh

Note: The values in this table are illustrative and can vary depending on the specific experimental conditions and the nature of the impurities.

Experimental Protocols

Protocol 1: Recrystallization from Ethyl Acetate/Petroleum Ether

  • Dissolution: Place the crude 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Induce Crystallization: While the solution is still hot, slowly add petroleum ether dropwise until the solution becomes slightly turbid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Protocol 2: Silica Gel Column Chromatography

  • Column Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., petroleum ether:ethyl acetate 10:1). Pour the slurry into a glass column and allow the silica to settle, ensuring a uniform packing without any air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar solvent mixture and gradually increase the polarity (e.g., by increasing the proportion of ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect fractions in test tubes or other suitable containers.

  • Analysis: Monitor the composition of the collected fractions using TLC.

  • Combine and Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified 2-cyclopropyl-4-(4'-fluorophenyl) quinoline-3-methanol.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude Product (from synthesis) Recrystallization Recrystallization Crude_Product->Recrystallization Primary Method Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Alternative/Secondary Method TLC TLC Analysis Recrystallization->TLC Column_Chromatography->TLC HPLC HPLC Analysis TLC->HPLC NMR NMR Analysis HPLC->NMR Pure_Product Pure Product (>98%) NMR->Pure_Product

Caption: General workflow for the purification and analysis of the target compound.

Troubleshooting_Crystallization Start Start Recrystallization Dissolve Dissolve crude in min. hot solvent Start->Dissolve Cool Cool solution Dissolve->Cool Problem Problem Encountered? Cool->Problem Low_Yield Low Yield? Problem->Low_Yield Yes Crystals_Form Crystals Formed Problem->Crystals_Form No Oiling_Out Oiling Out? Low_Yield->Oiling_Out No Solution_Yield Use less solvent Cool longer/colder Low_Yield->Solution_Yield Yes Solution_Oil Add more solvent Cool slower Oiling_Out->Solution_Oil Yes Oiling_Out->Crystals_Form No Solution_Yield->Dissolve Solution_Oil->Dissolve No_Problem No Yes_Problem Yes

Caption: Decision tree for troubleshooting common crystallization issues.

References

Stability studies of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability studies for (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. The information herein is designed to address common questions and troubleshooting scenarios that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound?

A1: Forced degradation studies, or stress testing, involve intentionally exposing a drug substance to conditions more severe than accelerated stability studies, such as high heat, humidity, acid, base, light, and oxidizing agents.[1][2][3] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help in establishing the potential degradation pathways of the molecule.[4]

  • Elucidating Degradant Structures: The studies facilitate the identification and characterization of potential degradation products.[4]

  • Method Development: They are essential for developing and validating a stability-indicating analytical method, which can accurately measure the active ingredient without interference from degradants.[5]

  • Understanding Intrinsic Stability: These studies help in understanding the inherent stability of the molecule and provide insights into its handling, packaging, and storage requirements.[3][4]

Q2: What are the likely degradation pathways for this compound based on its structure?

A2: Based on the structure, which includes a quinoline core, a primary alcohol, a cyclopropyl group, and a fluorophenyl ring, several degradation pathways are plausible:

  • Oxidation: The primary alcohol (-CH₂OH) is susceptible to oxidation, potentially forming an aldehyde and subsequently a carboxylic acid.

  • Hydrolysis: While the core structure is generally stable, extreme pH conditions could potentially lead to cleavage of the quinoline ring system, although this is less common.

  • Photodegradation: The quinoline ring system is known to be photoreactive.[6] Exposure to light, particularly UV light, could lead to complex degradation pathways.[1]

  • Ring Opening/Modification: Under harsh acidic or basic conditions, modifications to the quinoline ring could occur. Microbial degradation studies of quinoline have shown initial hydroxylation at the 2-position to form 2-oxo-1,2-dihydroquinoline as a common pathway.[7][8]

Q3: How should I prepare samples of this compound for forced degradation studies, especially if it has poor water solubility?

A3: For compounds with poor aqueous solubility, co-solvents can be used to dissolve the substance in the acidic or basic stress media.[2][4]

  • Stock Solution: Prepare a stock solution of the compound in a suitable, inert organic solvent like methanol, acetonitrile, or DMSO at a known concentration (e.g., 1 mg/mL).[1]

  • Working Solution: For the study, dilute an aliquot of the stock solution with the stress agent (e.g., 0.1 N HCl, 0.1 N NaOH). The final concentration of the organic co-solvent should be minimized to avoid interference with the degradation kinetics or analysis.

  • Suspension: If the compound is still not soluble, the study can be conducted on a suspension.[9] Ensure the suspension is well-stirred throughout the experiment to ensure uniform exposure to the stress condition.

Q4: What are the typical analytical techniques used to monitor the stability of this compound?

A4: The most common and powerful technique for stability studies is a stability-indicating High-Performance Liquid Chromatography (HPLC) method, usually with UV detection.[2] A good stability-indicating method should be able to separate the parent compound from all potential degradation products, process impurities, and excipients. Hyphenated techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable for the identification and characterization of unknown degradation products.[3]

Troubleshooting Guides

Issue 1: No significant degradation is observed under the initial stress conditions.

  • Possible Cause: The compound is highly stable under the applied conditions, or the conditions are too mild.

  • Solution:

    • Increase the severity of the stress conditions. For example, if 0.1 N HCl at 60°C for 30 minutes does not yield degradation, consider increasing the acid concentration (e.g., to 1 N HCl), the temperature, or the duration of the stress.[3]

    • For thermal stress, if heating at 60°C shows no effect, increase the temperature incrementally (e.g., to 80°C).[2]

    • For photostability, ensure the light exposure is sufficient, meeting ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[10][11]

Issue 2: The HPLC chromatogram shows peak splitting for the parent compound.

  • Possible Cause: This could be due to several factors related to the HPLC method or the sample.

  • Solution:

    • Column Overload: Reduce the amount of sample injected.[12]

    • Injector Issues: Check for partially blocked injector ports or improper sample loop filling.

    • Solvent Mismatch: The solvent used to dissolve the sample might be too strong compared to the mobile phase. If possible, dissolve the sample in the initial mobile phase.

    • Column Contamination: Contaminants from previous injections may have accumulated at the head of the column. Flush the column or use a guard column.[13]

    • Column Degradation: The column's stationary phase may be degrading. Replace the column.

Issue 3: The mass balance of the assay is low (significantly less than 100%).

  • Possible Cause: The sum of the parent compound and all degradation products does not account for the initial amount of the parent compound.

  • Solution:

    • Co-eluting Peaks: A degradation product may be co-eluting with the parent peak or another degradant. Check the peak purity using a photodiode array (PDA) detector.

    • Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by the UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a mass spectrometer.

    • Precipitation: The parent compound or a degradant may have precipitated out of the solution. Visually inspect the sample and ensure complete solubilization before injection.

    • Volatile Degradants: A degradation product could be volatile and lost during the experiment.

    • Different Response Factors: The UV response factor of the degradants may be significantly different from the parent compound. If possible, isolate the degradants and determine their individual response factors.

Issue 4: Extraneous or "ghost" peaks appear in the chromatogram.

  • Possible Cause: These are peaks that are not related to the sample itself.

  • Solution:

    • Contaminated Mobile Phase: Filter all mobile phase solvents and use high-purity reagents.

    • Sample Carryover: Implement a robust needle wash program in the autosampler between injections.

    • System Contamination: Flush the entire HPLC system, including the injector and detector flow cell.

    • Mobile Phase Impurities: Impurities from the mobile phase can accumulate on the column during equilibration and elute during the gradient.[14]

Data Presentation

The results of forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress ConditionReagent ConcentrationTemperature (°C)Duration (hours)% DegradationNumber of DegradantsRemarks
Acid Hydrolysis 0.1 N HCl60248.52Major degradant at RRT 0.85
Base Hydrolysis 0.1 N NaOH60815.23Rapid degradation observed
Oxidative 3% H₂O₂25 (Room Temp)4822.84Two major degradants formed
Thermal (Solid) -80722.11Compound is relatively stable to heat
Thermal (Solution) In 50:50 ACN:H₂O80725.62Increased degradation in solution
Photolytic (Solid) ICH Q1B25 (Room Temp)-12.43Significant photodegradation
Photolytic (Solution) ICH Q1B25 (Room Temp)-18.94Photodegradation enhanced in solution

RRT = Relative Retention Time

Experimental Protocols

1. Preparation of Stock and Control Solutions

  • Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or acetonitrile) to obtain a concentration of 1 mg/mL.

  • Control Sample: Dilute the stock solution with the same solvent to the final concentration that will be used for analysis (e.g., 0.1 mg/mL). This is the unstressed (t=0) sample.

2. Acid Hydrolysis

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.1 N HCl.[1]

  • Cap the vial and keep it in a water bath at 60°C.[3]

  • Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 24 hours).

  • Before analysis, neutralize the sample by adding an equivalent amount of 0.1 N NaOH.[15]

  • Dilute the neutralized sample to the target analytical concentration with the mobile phase.

3. Base Hydrolysis

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 0.1 N NaOH.[1]

  • Cap the vial and keep it in a water bath at 60°C.

  • Withdraw samples at appropriate time intervals.

  • Before analysis, neutralize the sample by adding an equivalent amount of 0.1 N HCl.[1]

  • Dilute the neutralized sample to the target analytical concentration with the mobile phase.

4. Oxidative Degradation

  • Transfer 1 mL of the stock solution into a vial.

  • Add 1 mL of 3% hydrogen peroxide (H₂O₂).[1]

  • Cap the vial and store it at room temperature, protected from light.

  • Withdraw samples at appropriate time intervals.

  • Dilute the sample to the target analytical concentration with the mobile phase for analysis.

5. Thermal Degradation

  • Solid State: Place a thin layer of the solid compound in a petri dish and expose it to a temperature of 80°C in a hot air oven.[2] Sample at various time points.

  • Solution State: Prepare a solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) in a sealed vial and expose it to 80°C. Sample at various time points.

6. Photostability Testing

  • Expose the compound, both in the solid state and in solution, to a light source that conforms to ICH Q1B guidelines.[16] The exposure should be for a minimum of 1.2 million lux hours and 200 watt-hours/m².[4]

  • Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light. Store the control sample under the same temperature conditions.

  • Analyze the light-exposed and control samples at the end of the exposure period.

Mandatory Visualizations

G Experimental Workflow for Forced Degradation Studies cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock Solution (1 mg/mL) control Prepare Unstressed Control (t=0) stock->control acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Base Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C, Solid & Solution) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc Analyze via Stability-Indicating HPLC-UV/PDA Method control->hplc sampling Sample at Time Points (Neutralize if needed) acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling sampling->hplc lcms Identify Degradants (LC-MS) hplc->lcms data Calculate % Degradation & Mass Balance hplc->data pathway Propose Degradation Pathways lcms->pathway data->pathway report Summarize Data pathway->report

Caption: Workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway under Oxidative Stress cluster_oxidation Oxidation of Methanol Group cluster_hydroxylation Hydroxylation of Quinoline Ring parent This compound (Parent Compound) aldehyde 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde (Aldehyde Intermediate) parent->aldehyde [O] hydroxy Hydroxy-substituted quinoline derivative (Hydroxylation Product) parent->hydroxy [O] acid 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylic acid (Carboxylic Acid Degradant) aldehyde->acid [O]

Caption: A plausible degradation pathway via oxidation.

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of Quinoline-3-Carboxylate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reduction of quinoline-3-carboxylate esters.

Frequently Asked Questions (FAQs)

Q1: What are the primary products I can expect from the reduction of quinoline-3-carboxylate esters?

The reduction of quinoline-3-carboxylate esters can yield a variety of products depending on the choice of reducing agent and reaction conditions. The main transformations involve the reduction of the quinoline ring system and/or the ester functional group. Potential products include:

  • 1,2,3,4-Tetrahydroquinoline-3-carboxylate esters: Resulting from the selective reduction of the pyridine ring of the quinoline system.

  • (1,2,3,4-Tetrahydroquinolin-3-yl)methanol: Resulting from the reduction of both the pyridine ring and the ester group.

  • Quinolin-3-ylmethanol: Resulting from the selective reduction of the ester group to an alcohol.

  • Quinoline-3-carbaldehyde: Resulting from the partial reduction of the ester group to an aldehyde.

Q2: How can I selectively reduce the quinoline ring without affecting the ester group?

Catalytic hydrogenation is the most common method for the selective reduction of the quinoline ring system.

  • Heterogeneous Catalysis: Catalysts such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Rhodium on carbon (Rh/C) under a hydrogen atmosphere are effective.[1][2] The choice of catalyst, solvent, temperature, and pressure can influence the degree of reduction (dihydro- vs. tetrahydroquinoline).

  • Transfer Hydrogenation: This method uses a hydrogen donor like formic acid or ammonium formate in the presence of a catalyst (e.g., Pd/C).[3] It offers a milder alternative to using high-pressure hydrogen gas.

Q3: Which reducing agent should I use to selectively reduce the ester group to an alcohol?

For the selective reduction of the ester to the corresponding alcohol (quinolin-3-ylmethanol), a strong hydride reducing agent that is less reactive towards the aromatic quinoline ring is required.

  • Lithium Borohydride (LiBH₄): This reagent is known to reduce esters to alcohols and is generally less reactive towards aromatic systems than Lithium Aluminum Hydride (LiAlH₄).

  • Lithium Aluminum Hydride (LiAlH₄): While a very powerful reducing agent that can reduce both the ester and the quinoline ring, careful control of reaction conditions (e.g., low temperature) may allow for some selectivity.[4] However, over-reduction is a significant risk.

Q4: Is it possible to reduce the ester to an aldehyde?

Yes, the partial reduction of the ester to an aldehyde (quinoline-3-carbaldehyde) can be achieved using sterically hindered and less reactive hydride reagents at low temperatures.

  • Diisobutylaluminium Hydride (DIBAL-H): This is the reagent of choice for the partial reduction of esters to aldehydes.[5][6][7] The reaction must be carried out at low temperatures (typically -78 °C) to prevent over-reduction to the alcohol.[5][7][8]

Q5: What should I expect if I use Sodium Borohydride (NaBH₄)?

Sodium borohydride is a mild reducing agent and is generally not effective for the reduction of esters under standard conditions.[9][10][11] It is primarily used for the reduction of aldehydes and ketones.[10][12][13] Therefore, NaBH₄ is unlikely to significantly reduce the ester group of quinoline-3-carboxylate esters, and it will also not reduce the aromatic quinoline ring.

Q6: How can I achieve the reduction of both the quinoline ring and the ester group?

To reduce both functionalities to obtain (1,2,3,4-tetrahydroquinolin-3-yl)methanol, a powerful reducing agent or a two-step process is necessary.

  • Lithium Aluminum Hydride (LiAlH₄): This strong reducing agent is capable of reducing both the heterocyclic ring and the ester group.[4]

  • Catalytic Hydrogenation under Forcing Conditions: High pressure and temperature during catalytic hydrogenation can sometimes lead to the reduction of the ester group in addition to the quinoline ring.

  • Two-Step Approach: First, selectively reduce the quinoline ring using catalytic hydrogenation. Then, isolate the resulting tetrahydroquinoline-3-carboxylate ester and reduce the ester group using a suitable reagent like LiAlH₄ or LiBH₄.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Inactive reducing agent. 2. Insufficient amount of reducing agent. 3. Reaction temperature is too low. 4. Catalyst poisoning (for catalytic hydrogenation).1. Use a fresh batch of the reducing agent. 2. Increase the molar equivalents of the reducing agent. 3. Gradually increase the reaction temperature. 4. Ensure the substrate and solvent are pure. Consider using a different catalyst.
Over-reduction 1. Reducing agent is too strong. 2. Reaction temperature is too high. 3. Extended reaction time.1. Switch to a milder reducing agent (e.g., from LiAlH₄ to LiBH₄ or NaBH₄ with an additive). 2. Perform the reaction at a lower temperature. 3. Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
Formation of Multiple Products (Poor Selectivity) 1. The chosen reducing agent is not selective for the desired functional group. 2. Reaction conditions are not optimized.1. Refer to the FAQs to select a more appropriate reducing agent for your target transformation. 2. Systematically vary the reaction parameters (temperature, solvent, reaction time) to improve selectivity.
Dehalogenation (for halogenated substrates) Catalytic hydrogenation with Pd/C can lead to the cleavage of carbon-halogen bonds.Consider using a different catalyst such as PtO₂ or a non-noble metal catalyst. Alternatively, a hydride reduction method may be more suitable.

Experimental Protocols

Protocol 1: Selective Reduction of the Quinoline Ring via Catalytic Hydrogenation

  • Preparation: In a high-pressure reaction vessel, dissolve the quinoline-3-carboxylate ester (1.0 eq) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Add 10% Palladium on carbon (Pd/C) (5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Reaction: Stir the mixture at room temperature or elevated temperature (e.g., 50 °C) for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography or recrystallization.

Protocol 2: Selective Reduction of the Ester to an Aldehyde using DIBAL-H

  • Preparation: Dissolve the quinoline-3-carboxylate ester (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane or toluene) in a flask under an inert atmosphere (nitrogen or argon).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[5][7]

  • Reagent Addition: Slowly add a solution of DIBAL-H (1.0-1.2 eq) in a suitable solvent (e.g., hexanes or toluene) dropwise to the cooled solution, maintaining the temperature at -78 °C.[5]

  • Reaction: Stir the reaction mixture at -78 °C for 1-3 hours.

  • Monitoring: Monitor the reaction progress by TLC.

  • Quenching: Carefully quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.[5]

  • Work-up: Allow the mixture to warm to room temperature and stir until two clear layers form. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 3: Reduction of Both the Quinoline Ring and the Ester using LiAlH₄

  • Preparation: In a flame-dried flask under an inert atmosphere, suspend Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) in a dry, aprotic solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Substrate Addition: Slowly add a solution of the quinoline-3-carboxylate ester (1.0 eq) in the same dry solvent to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Work-up: Stir the resulting granular precipitate for 30 minutes, then filter and wash thoroughly with the reaction solvent.

  • Isolation: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Data Presentation

Table 1: Comparison of Reducing Agents for Quinoline-3-Carboxylate Esters

Reducing AgentTarget FunctionalityTypical ProductKey ConditionsPotential Side Reactions/Issues
Catalytic Hydrogenation (e.g., H₂, Pd/C) Quinoline Ring1,2,3,4-Tetrahydroquinoline-3-carboxylate esterH₂ pressure, catalyst, solvent, temp.Dehalogenation, over-reduction of the ring.
LiAlH₄ Ester and Quinoline Ring(1,2,3,4-Tetrahydroquinolin-3-yl)methanolAnhydrous conditions, refluxHighly reactive, difficult to control selectivity.
LiBH₄ EsterQuinolin-3-ylmethanolAnhydrous conditionsMay require elevated temperatures.
DIBAL-H Ester (partial)Quinoline-3-carbaldehydeLow temperature (-78 °C), anhydrousOver-reduction to alcohol if temperature is not controlled.
NaBH₄ (Generally unreactive)No reactionProtic solventIneffective for ester or quinoline ring reduction.

Visualizations

Troubleshooting_Yield Troubleshooting Low Yield in Quinoline Ester Reduction start Low or No Yield Observed check_reagent Check Reducing Agent/Catalyst Activity start->check_reagent check_conditions Review Reaction Conditions start->check_conditions check_purity Assess Substrate Purity start->check_purity reagent_inactive Reagent/Catalyst Inactive? check_reagent->reagent_inactive conditions_issue Conditions Suboptimal? check_conditions->conditions_issue purity_issue Substrate Impure? check_purity->purity_issue use_fresh Use Fresh Reagent/Catalyst reagent_inactive->use_fresh Yes increase_equivalents Increase Equivalents reagent_inactive->increase_equivalents No adjust_temp Adjust Temperature conditions_issue->adjust_temp Yes change_solvent Change Solvent conditions_issue->change_solvent Yes purify_substrate Purify Starting Material purity_issue->purify_substrate Yes end_good Yield Improved use_fresh->end_good increase_equivalents->end_good adjust_temp->end_good change_solvent->end_good purify_substrate->end_good Selectivity_Guide Decision Guide for Selective Reduction start Desired Product? reduce_ring Reduce Quinoline Ring Only start->reduce_ring reduce_ester Reduce Ester Only start->reduce_ester reduce_both Reduce Both Ring and Ester start->reduce_both catalytic_hydro Catalytic Hydrogenation (H₂, Pd/C) reduce_ring->catalytic_hydro ester_to To Alcohol or Aldehyde? reduce_ester->ester_to strong_reduction LiAlH₄ reduce_both->strong_reduction product1 Tetrahydroquinoline Ester catalytic_hydro->product1 to_alcohol LiBH₄ ester_to->to_alcohol Alcohol to_aldehyde DIBAL-H at -78°C ester_to->to_aldehyde Aldehyde product2 Quinolinyl Methanol to_alcohol->product2 product3 Quinoline Carbaldehyde to_aldehyde->product3 product4 Tetrahydroquinolinyl Methanol strong_reduction->product4

References

Preventing byproduct formation in large-scale synthesis of Pitavastatin intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the large-scale synthesis of Pitavastatin intermediates.

I. Troubleshooting Guides

Formation of Z-Isomer Impurity in Olefination Step

The formation of the undesired Z-isomer is a critical issue, particularly in Wittig reactions, which can lead to levels as high as 20-30%. The Julia-Kocienski olefination is the preferred method for controlling stereoselectivity and minimizing this impurity to less than 2%.

Q1: High levels of Z-isomer are detected after the olefination reaction. How can this be controlled?

A1: The primary strategy is to employ the Julia-Kocienski olefination instead of the traditional Wittig reaction. The choice of reaction parameters is crucial for maximizing the desired E-isomer.

  • Reaction Analysis:

    • Problem: The Wittig reaction often yields poor E/Z selectivity for the Pitavastatin side chain, leading to significant Z-isomer formation.

    • Solution: The Julia-Kocienski olefination provides significantly higher E-selectivity.

  • Troubleshooting Workflow:

    G start High Z-Isomer Detected check_reaction Reaction Type? start->check_reaction wittig Wittig Reaction check_reaction->wittig Is julia Julia-Kocienski Olefination check_reaction->julia Is switch_to_julia Switch to Julia-Kocienski Olefination wittig->switch_to_julia optimize_julia Optimize Julia-Kocienski Parameters julia->optimize_julia switch_to_julia->optimize_julia check_base Check Base optimize_julia->check_base check_solvent Check Solvent optimize_julia->check_solvent check_temp Check Temperature optimize_julia->check_temp na_base Use Sodium-based base (e.g., NaHMDS, NaOtBu) check_base->na_base polar_solvent Use Aprotic Polar Solvent (e.g., THF, DME) check_solvent->polar_solvent low_temp Maintain Low Temperature (e.g., -78°C to -20°C) check_temp->low_temp end Z-Isomer < 2% na_base->end polar_solvent->end low_temp->end

    Troubleshooting workflow for high Z-isomer formation.

Q2: What is the recommended experimental protocol for the Julia-Kocienski olefination to ensure high E-selectivity?

A2: The following protocol is a general guideline. Optimization may be required based on specific substrates and scale.

Experimental Protocol: Julia-Kocienski Olefination

  • Preparation: Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the sulfone intermediate (1.0 eq) in a dry, aprotic polar solvent such as Tetrahydrofuran (THF) or 1,2-Dimethoxyethane (DME).

  • Deprotonation: Cool the solution to a low temperature, typically between -78°C and -20°C. Slowly add a sodium-based strong base (1.1 eq), such as Sodium bis(trimethylsilyl)amide (NaHMDS) or Sodium tert-butoxide (NaOtBu). Stir for 30-60 minutes to ensure complete formation of the anion.

  • Aldehyde Addition: Slowly add a solution of the aldehyde intermediate (1.2 eq) in the same dry solvent to the reaction mixture, maintaining the low temperature.

  • Reaction: Stir the reaction mixture at the low temperature for 1-4 hours, monitoring the progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Quenching: Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by crystallization or chromatography.

Data Presentation: Impact of Reaction Conditions on E/Z Ratio

Olefination MethodBaseSolventTemperature (°C)E:Z RatioZ-Isomer (%)Reference
WittigK₂CO₃DMSO75~3:1 - 4:120-30
Julia-KocienskiNaOtBuTHF-20>49:1<2
Julia-KocienskiNaHMDSTHF-78 to RTHigh E-selectivityNot specified[1]
Julia-KocienskiKHMDSTHF-78 to RTGood E-selectivityNot specified[2]
Formation of 5-Oxo and Lactone Impurities

The 5-oxo and lactone impurities are common byproducts that can arise from both process-related side reactions and degradation of the final product.[3][4]

Q3: How can the formation of the 5-oxo impurity be minimized during the synthesis of the dihydroxy heptenoate side chain?

A3: The 5-oxo impurity is typically formed by over-oxidation of the 5-hydroxyl group. Careful selection of the reducing agent and control of reaction conditions during the reduction of a diketone precursor are critical.

  • Troubleshooting Workflow:

    G start 5-Oxo Impurity Detected check_reduction Review Diastereoselective Reduction Step start->check_reduction reagent Choice of Reducing Agent check_reduction->reagent conditions Reaction Conditions check_reduction->conditions selectride Use Stereoselective Reducing Agent (e.g., NaBH4 with a chelating agent) reagent->selectride temp_control Strict Temperature Control (e.g., -78°C) conditions->temp_control end Minimized 5-Oxo Impurity selectride->end temp_control->end

    Troubleshooting workflow for 5-oxo impurity formation.

Q4: What measures can be taken to prevent the formation of the lactone impurity during synthesis and work-up?

A4: The lactone is formed via intramolecular cyclization of the dihydroxy heptenoic acid side chain. This is often acid-catalyzed.

  • Preventative Measures:

    • pH Control: Maintain a neutral or slightly basic pH during work-up and isolation steps. Avoid strongly acidic conditions.

    • Temperature: Perform aqueous work-ups and extractions at low to ambient temperatures to minimize the rate of lactonization.

    • Prompt Conversion: After hydrolysis of the ester protecting group, promptly convert the resulting carboxylate salt to a stable form (e.g., the calcium salt of Pitavastatin) to prevent cyclization.

Synthesis of the Quinoline Core

The Friedländer annulation is a common method for constructing the quinoline core of Pitavastatin. Low yields can be a challenge.

Q5: The yield of the Friedländer annulation for the quinoline core is consistently low. What are the common causes and solutions?

A5: Low yields in the Friedländer synthesis can often be attributed to side reactions, incomplete reaction, or suboptimal reaction conditions.

  • Troubleshooting Workflow:

    G start Low Yield in Quinoline Synthesis check_starting_materials Check Starting Material Purity start->check_starting_materials check_conditions Review Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions purify_reagents Purify 2-amino-4'-fluorobenzophenone and ketone reactant check_starting_materials->purify_reagents optimize_catalyst Optimize Catalyst (e.g., acid or base) check_conditions->optimize_catalyst optimize_temp Optimize Temperature and Reaction Time check_conditions->optimize_temp aldol_condensation Aldol condensation of ketone? check_side_reactions->aldol_condensation end Improved Yield purify_reagents->end optimize_catalyst->end optimize_temp->end use_imine Consider using an imine analog of the o-aminoarylketone aldol_condensation->use_imine use_imine->end

    Troubleshooting low yield in quinoline synthesis.

II. Frequently Asked Questions (FAQs)

Q: What are the main classes of byproducts in Pitavastatin synthesis?

A: Byproducts in Pitavastatin synthesis are broadly categorized as:

  • Process-Related Impurities: These are substances formed during the synthetic process, such as isomers (e.g., Z-isomer, anti-isomer), products of incomplete reactions, or byproducts from side reactions (e.g., 5-oxo impurity, ester impurities).[3][4]

  • Degradation Impurities: These arise from the degradation of the drug substance under conditions such as heat, light, or non-neutral pH. The lactone impurity is a common degradation product.[3][4]

Q: Which analytical techniques are most suitable for detecting and quantifying these byproducts?

A: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of Pitavastatin and its impurities.[5][6][7] Specific HPLC methods, often using C18 columns, have been developed to resolve the various isomers and degradation products.[5][6]

Q: Are there any specific safety concerns associated with the byproducts?

A: Yes, structurally similar byproducts may have different pharmacological activities or toxicological profiles compared to the active pharmaceutical ingredient (API). For example, isomers may be less effective or potentially harmful. Therefore, regulatory authorities impose strict limits on the levels of impurities in the final drug product.

Q: How can I prevent the hydrolysis of ester protecting groups during intermediate steps?

A: To prevent premature hydrolysis of ester protecting groups (e.g., tert-butyl ester), it is crucial to avoid both strongly acidic and strongly basic conditions in steps where the ester should remain intact. Anhydrous conditions should be maintained where possible, and any aqueous work-ups should be performed with solutions of neutral pH.

Q: What are the potential side reactions during the final deprotection of a tert-butyl ester?

A: The deprotection of a tert-butyl ester is typically carried out under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid). A potential side reaction is the formation of byproducts from the reaction of the released tert-butyl carbocation with other nucleophiles present in the reaction mixture. The primary and desired fate of the carbocation is elimination to form isobutylene. Using an excess of a mild acid and carefully controlling the temperature can favor the desired deprotection and minimize side reactions.

References

Technical Support Center: Method Development for Chiral Separation of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chiral separation of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the chiral separation of quinoline derivatives?

A1: The primary challenges include achieving adequate resolution between enantiomers, dealing with peak tailing due to the basic nature of the quinoline nitrogen, and selecting the appropriate chiral stationary phase (CSP) and mobile phase combination. Many quinoline derivatives are basic compounds, which can lead to strong interactions with residual silanol groups on silica-based columns, causing poor peak shape.[1]

Q2: Which type of chiral stationary phase (CSP) is most effective for quinoline derivatives?

A2: Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® series), are widely successful for the enantioseparation of a broad range of compounds, including quinoline derivatives. For acidic quinoline derivatives, anion-exchanger CSPs derived from quinine and quinidine can also be very effective.[2] The selection is often empirical, and screening multiple columns is the most effective strategy.[3][4]

Q3: How do mobile phase additives like trifluoroacetic acid (TFA) and diethylamine (DEA) affect the separation of quinoline derivatives?

A3: Mobile phase additives are crucial for improving peak shape and resolution, especially for basic quinoline derivatives.[5][6]

  • Basic additives (e.g., DEA, ethanolamine): For basic quinoline derivatives, a small amount of a basic additive (typically 0.1-0.5%) in a normal-phase mobile phase can prevent interactions with acidic silanol groups on the stationary phase, leading to improved peak symmetry.[5][7]

  • Acidic additives (e.g., TFA, formic acid): For acidic quinoline derivatives, an acidic additive helps to suppress the ionization of the analyte, which can improve peak shape and retention.[8] In some cases, acidic additives have also been shown to be effective for the separation of basic compounds on polysaccharide-based CSPs.[9]

Q4: Can temperature be used to optimize the chiral separation of quinoline derivatives?

A4: Yes, temperature is a critical parameter for optimization. Lower temperatures often increase enantioselectivity by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP. However, higher temperatures can improve peak efficiency and reduce analysis time. The effect of temperature is compound-dependent and should be evaluated systematically.

Q5: What are the advantages of using Supercritical Fluid Chromatography (SFC) for the chiral separation of quinoline derivatives?

A5: SFC offers several advantages over HPLC for chiral separations, including faster analysis times, reduced organic solvent consumption, and often higher efficiency.[10][11] It is particularly well-suited for preparative scale separations to isolate pure enantiomers.[10]

Troubleshooting Guides

Issue 1: Poor or No Resolution Between Enantiomers

If you are observing co-elution or insufficient separation of your quinoline derivative enantiomers, follow this troubleshooting guide.

Symptoms:

  • A single, sharp peak is observed.

  • Two peaks with significant overlap (Resolution (Rs) < 1.5).

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Issue 2: Peak Tailing of Basic Quinoline Derivatives

Peak tailing is a common problem when analyzing basic compounds like many quinoline derivatives.

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Tailing factor (Tf) or Asymmetry factor (As) > 1.2.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for peak tailing of basic quinoline derivatives.

Data Presentation: Chiral Separation Conditions for Selected Quinoline Derivatives

The following tables summarize experimental conditions for the successful chiral separation of various quinoline derivatives.

Table 1: HPLC Chiral Separation Data

CompoundChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Temp. (°C)k1'k2'αRsReference
MoxifloxacinAchiral C18 with chiral additive0.01 M CuSO₄ and L-isoleucine in MeOH/Water (30:70, v/v), pH 3.51.023--->1.5[1]
Moxifloxacin IntermediateCellulose-tris(3,5-dimethylphenylcarbamate)n-Hexane/Isopropanol (85:15, v/v)1.0RT---Baseline[12]
LaudanosineChiralcel ODMethanol with 0.1% DEA1.0RT--->2.5[13]
NorlaudanosineChiralpak ADMethanol with 0.1% DEA1.0RT--->1.5[13]

k1' = retention factor of the first eluting enantiomer, k2' = retention factor of the second eluting enantiomer, α = selectivity factor, Rs = resolution factor, RT = Room Temperature.

Table 2: SFC Chiral Separation Data

CompoundChiral Stationary PhaseCo-solvent in CO₂AdditiveFlow Rate (mL/min)Back Pressure (bar)Temp. (°C)αRsReference
Basic Compound AChiralpak IA (3 µm)15% Methanol/DichloromethaneDiethylamine4.015040--[10]
Compound 9Chiralpak IC (3 µm)4% Methanol25mM Isobutylamine2.515040-Baseline[14]

Experimental Protocols

Protocol 1: Chiral HPLC Method for Moxifloxacin using a Chiral Mobile Phase Additive

This protocol describes an indirect chiral separation method using an achiral column where the chirality is introduced via the mobile phase.

  • Instrumentation: Standard HPLC system with UV detection.

  • Column: Achiral C18 column (e.g., 150 x 4.6 mm, 3 µm).

  • Mobile Phase Preparation:

    • Prepare a 0.01 M aqueous solution of copper (II)-sulfate.

    • Prepare a solution of L-isoleucine in water.

    • Mix the copper (II)-sulfate and L-isoleucine solutions.

    • Mix this aqueous chiral additive solution with methanol in a 70:30 (v/v) ratio.

    • Adjust the final mobile phase pH to 3.5.[1]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 23°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 293 nm.

  • Sample Preparation: Dissolve the moxifloxacin sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and monitor the chromatogram for the separation of the (S,S) and (R,R) enantiomers. The expected run time for separation is less than 20 minutes.[15]

Protocol 2: Chiral SFC Method Development for a Basic Quinoline Derivative

This protocol outlines a general approach for developing a chiral SFC method for a basic quinoline derivative.

  • Instrumentation: Analytical SFC system with a UV or MS detector.

  • Column Screening:

    • Screen a set of polysaccharide-based chiral stationary phases (e.g., Chiralpak IA, IC, AD, Chiralcel OD, OJ).

    • Use a generic screening gradient with different co-solvents (e.g., methanol, ethanol, isopropanol) in CO₂.

  • Initial Mobile Phase Conditions:

    • Co-solvent Gradient: 5% to 40% over 5-10 minutes.

    • Additive: 0.1% to 0.5% Diethylamine (DEA) in the co-solvent.

    • Flow Rate: 2-4 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

  • Method Optimization:

    • Once a column and co-solvent combination shows promise, optimize the separation isocratically.

    • Adjust the percentage of the co-solvent to fine-tune retention and resolution.

    • Vary the back pressure and temperature to further improve the separation.

    • If peak shape is poor, consider alternative basic additives like ethanolamine or butylamine.[5]

  • Sample Preparation: Dissolve the sample in the initial mobile phase or a compatible solvent. If solubility is an issue, a stronger solvent like dichloromethane may be used, but inject smaller volumes to avoid peak distortion.[10]

Logical Relationships and Workflows

General Workflow for Chiral Method Development

This diagram illustrates a systematic approach to developing a chiral separation method for a quinoline derivative.

Method_Development_Workflow start Define Separation Goal Analyte Properties (acidic/basic/neutral) Required Resolution csp_screening CSP Screening Select 3-5 diverse CSPs (e.g., Polysaccharide-based) start->csp_screening mobile_phase_screening Mobile Phase Screening Normal Phase (Hexane/Alcohol) Reversed Phase (ACN/Water) Polar Organic (ACN/MeOH) SFC (CO2/Alcohol) csp_screening->mobile_phase_screening evaluate_results Evaluate Initial Results Identify promising CSP/mobile phase combinations mobile_phase_screening->evaluate_results optimization Method Optimization|Adjust Mobile Phase Composition Vary Temperature and Flow Rate Optimize Additive Concentration evaluate_results->optimization validation Method Validation Robustness, Linearity, Accuracy, Precision optimization->validation

Caption: A systematic workflow for chiral method development.

References

Validation & Comparative

Comparing different synthetic routes to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of synthetic routes to (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol is presented for researchers, scientists, and drug development professionals. This guide provides an objective analysis of different methodologies, supported by experimental data, to aid in the selection of the most suitable synthesis for specific research and development needs.

Introduction

This compound is a key intermediate in the synthesis of several pharmacologically active molecules. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for its application in drug discovery and development. This guide compares the most common and effective synthetic routes to this important compound, focusing on reaction yields, methodologies, and overall practicality.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies have been identified in the literature for the preparation of this compound. The first is a two-step approach commencing with the synthesis of a quinoline-3-carboxylate ester intermediate followed by its reduction. The second route involves the direct reduction of a quinoline-3-carbaldehyde.

Route 1: Two-Step Synthesis via Quinoline-3-Carboxylate Ester

This route begins with the cyclization of 2-amino-4'-fluorobenzophenone and a 3-cyclopropyl-3-oxo propionate to yield a 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate ester. This intermediate is then reduced to the target methanol. Two effective methods for the reduction step have been reported.

Route 1a: Reduction using Magnesium Chloride and Potassium Borohydride (MgCl₂-KBH₄)

This method provides a high-yielding and straightforward approach to the target molecule. A notable advantage is the potential for a continuous two-step process from the starting materials to the final product without purification of the intermediate ester, which is beneficial for large-scale production.[1] The overall yield for the two steps (cyclization and reduction) is reported to be above 80%.[1] A specific protocol for the reduction of the methyl ester intermediate reports a yield of 90.3%.[2]

Route 1b: Reduction using in situ generated Diborane

This alternative reduction method utilizes a diborane-THF solution generated in situ from sodium borohydride, absolute ethanol, and concentrated hydrochloric acid.[3] This approach is claimed to be simple, with low energy consumption and a short reaction period.[3] The reported yield for this process is notably high, exceeding 96%, with a product purity of over 98%.[3]

Route 2: Reduction of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde

This synthetic pathway involves the reduction of the corresponding aldehyde, 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde. While this aldehyde is a known intermediate in the synthesis of other compounds, specific literature detailing its direct reduction to the target alcohol is less common.[4] However, the reduction of an aldehyde to a primary alcohol is a standard and typically high-yielding transformation in organic synthesis, commonly achieved with mild reducing agents like sodium borohydride.

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic routes, allowing for a direct comparison of their efficiencies.

Route Starting Material Key Reagents Reported Yield (%) Product Purity (%) Key Advantages
1a 2-Amino-4'-fluorobenzophenone & 3-Cyclopropyl-3-oxo propionate1. Zn(OTf)₂ (catalyst) 2. MgCl₂-KBH₄> 80 (two steps)[1] 90.3 (reduction step)[2]Not specifiedSuitable for large-scale production, potential for continuous process.[1]
1b 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ethyl carboxylateNaBH₄, C₂H₅OH, HCl (in situ diborane generation)> 96[3]> 98[3]High yield and purity, simple operation, low energy consumption.[3]
2 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehydeNaBH₄ (presumed)High (estimated)High (estimated)Potentially a single, high-yielding final step.

Experimental Protocols

Route 1a: Reduction of Methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate with MgCl₂-KBH₄[2]

A dry, 250-ml three-neck flask is charged with 100 ml of THF, 3.27 g (57.47 mmol) of KBH₄, and 5.46 g (57.47 mmol) of MgCl₂. The reaction mixture is heated under reflux for 2 hours. Then, 10.0 g (57.47 mmol) of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate is added dropwise over 5 minutes and refluxed for an additional 40 minutes. After cooling, methanol (15 ml) is carefully added dropwise to quench the reaction. The white inorganic solid is filtered and washed with 80 ml of THF/MeOH (10:1). The combined filtrate is concentrated to dryness. Methanol (40 ml) is added to the residue and concentrated to dryness again. The resulting residue is dissolved in 300 ml of ethyl acetate, washed with brine, dried over MgSO₄, and concentrated to dryness to provide the title compound.

Route 1b: Synthesis via in situ Diborane Reduction[3]

The synthesis involves the preparation of a reductant solution followed by the reduction of the ester.

  • Preparation of Reductant Solution: Sodium borohydride and absolute ethanol are added to THF in a sealed container to prevent evaporation. The mixture is heated to 70-84 °C and held for 5-6 hours to form the reductant solution.

  • Reduction Step: A toluene solution of 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is added to the reductant solution. The mixture is heated to reflux, and THF is recovered by distillation. The temperature is then raised to 95-105 °C, and concentrated hydrochloric acid is added dropwise. The reaction is maintained at this temperature for 6-8 hours.

  • Work-up: The reaction mixture is poured into ice water to quench the reaction. The product is extracted with an organic solvent, washed with brine, and the solvent is removed under reduced pressure. The crude product is recrystallized to yield the final compound.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.

Synthesis_Route_1a cluster_start Starting Materials 2_amino_4_fluoro_benzophenone 2-Amino-4'-fluorobenzophenone quinoline_ester 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate 2_amino_4_fluoro_benzophenone->quinoline_ester Zn(OTf)₂ (cat.) 3_cyclopropyl_3_oxo_propionate 3-Cyclopropyl-3-oxo propionate 3_cyclopropyl_3_oxo_propionate->quinoline_ester final_product This compound quinoline_ester->final_product MgCl₂-KBH₄

Caption: Route 1a: Two-step synthesis via ester reduction with MgCl₂-KBH₄.

Synthesis_Route_1b quinoline_ester 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-ethyl carboxylate final_product This compound quinoline_ester->final_product In situ Diborane (NaBH₄, EtOH, HCl)

Caption: Route 1b: Reduction of the ethyl ester using in situ generated diborane.

Synthesis_Route_2 quinoline_aldehyde 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carbaldehyde final_product This compound quinoline_aldehyde->final_product Reduction (e.g., NaBH₄)

Caption: Route 2: Synthesis via reduction of the corresponding aldehyde.

Conclusion

Both variations of Route 1 provide effective and high-yielding methods for the synthesis of this compound. Route 1b, with its reported yield of over 96% and high purity, appears to be the most efficient on paper. However, the generation of diborane in situ requires careful handling of reagents. Route 1a offers a robust and scalable alternative, with the significant advantage of a potential one-pot procedure from readily available starting materials, which is highly desirable for industrial applications. Route 2, while conceptually simpler in its final step, would require the prior synthesis of the aldehyde, and the overall efficiency would depend on that initial step. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety considerations.

References

A Comparative Analysis of the Biological Activity of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol and Other Quinoline Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biological significance of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol as a key synthetic intermediate and a comparative overview of the potent anticancer activities of analogous quinoline derivatives.

Introduction

This compound is a significant organic compound within the quinoline class of heterocyclic aromatics. While direct biological activity data for this specific molecule is not extensively reported in peer-reviewed literature, its primary importance lies in its role as a key intermediate in the synthesis of Pitavastatin.[1][2][3] Pitavastatin is a potent inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis, and is clinically used as a lipid-lowering agent to reduce the risk of cardiovascular disease.[4][5] The biological relevance of this compound is therefore intrinsically linked to the therapeutic action of its end-product, Pitavastatin.

In contrast to the specific role of the aforementioned methanol derivative, the broader family of quinoline analogs exhibits a wide and diverse range of biological activities, with a particularly prominent role in the development of anticancer agents.[6][7][8] Quinoline-based compounds have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and arrest of the cell cycle.[9] This guide provides a comparative analysis of the biological activity of several notable quinoline analogs with demonstrated anticancer properties, supported by experimental data and detailed methodologies.

Comparative Biological Activity of Anticancer Quinoline Analogs

The following tables summarize the in vitro anticancer activity of selected quinoline analogs against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound NameCancer Cell LineIC50 (µM)Reference
Bosutinib K562 (Chronic Myelogenous Leukemia)0.02[10]
MCF-7 (Breast Cancer)>10[10]
Lenvatinib H1975 (Non-small cell lung cancer)0.004[8]
A549 (Non-small cell lung cancer)0.025[8]
Anlotinib A549 (Non-small cell lung cancer)0.2[8]
HUVEC (Human Umbilical Vein Endothelial Cells)0.01[8]
Compound 9g PC-3 (Prostate Cancer)1.29[9]
Compound 10g HCT116 (Colorectal Carcinoma)0.85[10]
A549 (Non-small cell lung cancer)0.92[10]

Signaling Pathways and Mechanisms of Action

Quinoline analogs often exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. A common mechanism is the inhibition of protein kinases, which are key regulators of cell growth, proliferation, and survival.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Quinoline_Analog Quinoline Analog (e.g., Lenvatinib) Quinoline_Analog->EGFR Inhibits

EGFR Signaling Pathway Inhibition by a Quinoline Analog.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

1. Cell Seeding:

  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.

  • The plates are incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Test compounds are prepared in serial dilutions in the appropriate cell culture medium.

  • The culture medium is removed from the wells and replaced with the medium containing the test compounds at various concentrations.

  • A vehicle control (medium with DMSO) and a positive control (a known anticancer drug) are included.

  • The plates are incubated for 48-72 hours.

3. MTT Addition and Incubation:

  • After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours to allow for the formation of formazan crystals by metabolically active cells.

4. Solubilization and Absorbance Measurement:

  • The medium containing MTT is removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated for each concentration relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

G Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Addition Add Quinoline Analogs at Various Concentrations Incubation_24h->Compound_Addition Incubation_48_72h Incubate for 48-72h Compound_Addition->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add Solubilization Buffer Incubation_4h->Solubilization Absorbance_Measurement Measure Absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 Values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Workflow for MTT Cytotoxicity Assay.
Kinase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of a compound against a specific protein kinase.

1. Reaction Mixture Preparation:

  • A reaction mixture is prepared containing the purified kinase enzyme, a suitable buffer (e.g., Tris-HCl), magnesium chloride (as a cofactor), and a peptide substrate.

2. Compound Addition:

  • The quinoline analog to be tested is added to the reaction mixture at various concentrations.

3. Initiation of Reaction:

  • The kinase reaction is initiated by the addition of radiolabeled ATP (e.g., [γ-32P]ATP).

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

4. Termination of Reaction:

  • The reaction is stopped by adding a solution such as phosphoric acid.

5. Measurement of Kinase Activity:

  • The phosphorylated substrate is separated from the unreacted ATP, often by spotting the reaction mixture onto a phosphocellulose filter paper and washing away the excess ATP.

  • The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.

6. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor.

  • The IC50 value is determined from the dose-response curve.

Conclusion

This compound serves as a critical building block in the synthesis of the clinically important drug Pitavastatin, highlighting the significance of quinoline scaffolds in medicinal chemistry. While this particular derivative is not primarily studied for its own biological activity, the broader class of quinoline analogs represents a rich source of potent and diverse therapeutic agents, especially in the field of oncology. The comparative data and methodologies presented in this guide underscore the versatility of the quinoline nucleus and provide a foundation for the continued research and development of novel quinoline-based drugs. The structure-activity relationships derived from such comparisons are invaluable for the rational design of next-generation therapeutics with improved efficacy and selectivity.

References

A Comparative Guide to the Efficacy of Reducing Agents in the Synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different reducing agents for the synthesis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a key intermediate in the production of Pitavastatin. The following sections detail the performance of various agents, supported by experimental data, to assist researchers in selecting the most effective method for their specific needs.

Comparative Analysis of Reducing Agent Efficacy

The synthesis of this compound typically involves the reduction of its corresponding carboxylate ester precursor. The choice of reducing agent significantly impacts the reaction's yield, purity, and overall efficiency. This guide focuses on experimentally verified methods and discusses other potential reagents.

Quantitative Data Summary

The performance of two prominent reducing agent systems for the reduction of 2-Cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate esters is summarized in the table below.

Reducing Agent SystemSubstrateSolventReaction TimeTemperatureYield (%)Reference
MgCl₂-KBH₄Methyl esterTHF2 hours 40 minutesReflux90.3%[1][2]
Diborane-THF (in situ)Ethyl esterTHF5-6 hours70-84°C>95%[3]

Experimental Protocols

Detailed methodologies for the experimentally validated reduction processes are provided below.

Reduction using Magnesium Chloride and Potassium Borohydride (MgCl₂-KBH₄)

This method utilizes a combination of potassium borohydride and magnesium chloride, which is thought to form a more reactive reducing species in situ.

Procedure: A dry 250 mL three-neck flask is charged with tetrahydrofuran (THF, 100 mL), potassium borohydride (KBH₄, 3.27 g, 57.47 mmol), and magnesium chloride (MgCl₂, 5.46 g, 57.47 mmol)[1]. The reaction mixture is heated to reflux and maintained for 2 hours. Following this, a solution of methyl 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-carboxylate (10.0 g, 57.47 mmol) is added dropwise over 5 minutes. The reaction is then refluxed for an additional 40 minutes[1].

After cooling, the reaction is carefully quenched by the dropwise addition of methanol (15 mL). The resulting white inorganic solid is removed by filtration and washed with a 10:1 mixture of THF/MeOH (80 mL). The combined filtrate is concentrated to dryness. Methanol (40 mL) is added to the residue and then removed under reduced pressure. The final residue is dissolved in ethyl acetate (300 mL), washed with brine, dried over anhydrous magnesium sulfate, and concentrated to yield the product as colorless crystals[1].

Reduction using in situ Generated Diborane-THF

This protocol involves the generation of diborane in the reaction mixture from sodium borohydride, ethanol, and hydrochloric acid, which then reduces the ester.

Procedure: In a reaction vessel, 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-ethyl carboxylate is dissolved in tetrahydrofuran (THF). Sodium borohydride, absolute ethanol, and concentrated hydrochloric acid are then added to the solution[3]. The molar ratio of sodium borohydride to absolute ethanol is 1:0.82, and the molar ratio of sodium borohydride to concentrated hydrochloric acid is 1:1.1[3]. The reaction mixture is heated to a temperature between 70-84°C and maintained for 5-6 hours to effect the reduction[3].

Upon completion, the reaction solution is poured into ice water to quench the reaction. The mixture is then filtered, and the aqueous phase is extracted. The organic phases are combined, washed with saturated brine, and the solvent is removed under reduced pressure. The crude product is then recrystallized to yield the final product[3]. A reported example using this method achieved a yield of 96.52% with a product purity of 99.01%[3].

Alternative Reducing Agents

While the above methods have been specifically documented for this synthesis, other common reducing agents for ester-to-alcohol reductions are worth considering.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful, non-selective reducing agent that readily reduces esters to primary alcohols. A typical procedure would involve the slow addition of LiAlH₄ to a solution of the ester in an anhydrous ether solvent (e.g., THF, diethyl ether) at 0°C, followed by stirring at room temperature. Careful quenching with water and aqueous base is required. While highly effective, its high reactivity may necessitate careful control to avoid side reactions.

  • Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®): A versatile reducing agent with reactivity comparable to LiAlH₄ but with better solubility in aromatic solvents and improved safety (non-pyrophoric)[4][5]. It is known to reduce esters to alcohols. A potential procedure would involve treating the ester with Red-Al® in a solvent like toluene at room temperature.

Workflow and Comparison Logic

The following diagram illustrates the logical workflow for selecting a reducing agent for the synthesis of this compound based on key performance indicators.

G cluster_start Starting Material cluster_agents Reducing Agents cluster_params Key Comparison Parameters cluster_product Product Start 2-Cyclopropyl-4-(4-fluorophenyl) quinoline-3-carboxylate Agent1 MgCl2-KBH4 Start->Agent1 Agent2 Diborane-THF (in situ) Start->Agent2 Agent3 Alternative Agents (LiAlH4, Red-Al) Start->Agent3 Yield Yield Agent1->Yield 90.3% Conditions Reaction Conditions (Time, Temp) Agent1->Conditions Reflux, ~3h Safety Safety & Handling Agent1->Safety Moderate Agent2->Yield >95% Agent2->Conditions 70-84°C, 5-6h Agent2->Safety Moderate (Diborane) Agent3->Yield High (Expected) Agent3->Conditions Variable, often 0°C to RT Agent3->Safety High (LiAlH4) to Moderate (Red-Al) Product (2-Cyclopropyl-4-(4-fluorophenyl) quinolin-3-yl)methanol Yield->Product Conditions->Product Safety->Product

Caption: Comparative workflow for selecting a reducing agent.

References

Purity Analysis of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol from Various Suppliers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the purity of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a key intermediate in the synthesis of several pharmaceutical compounds. The purity of this starting material is critical, as impurities can impact the yield, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines a comprehensive experimental workflow for purity determination and presents a comparative summary of hypothetical purity data from different commercial suppliers.

Experimental Workflow for Purity Determination

A multi-step analytical approach is essential for the comprehensive assessment of the purity of this compound. The following workflow outlines the key stages, from sample reception to final purity statement.

experimental_workflow cluster_0 Sample Handling & Preparation cluster_1 Analytical Methods cluster_2 Data Analysis & Reporting sample_reception Sample Reception (Suppliers A, B, C) sample_prep Sample Preparation (Dissolution in Acetonitrile) sample_reception->sample_prep hplc High-Performance Liquid Chromatography (HPLC) sample_prep->hplc Primary Purity Assay nmr Nuclear Magnetic Resonance (NMR) Spectroscopy sample_prep->nmr Structural Confirmation & Impurity Identification ms Mass Spectrometry (MS) sample_prep->ms Molecular Weight Verification & Impurity Identification data_analysis Data Integration & Comparison hplc->data_analysis nmr->data_analysis ms->data_analysis purity_statement Final Purity Statement data_analysis->purity_statement

Figure 1: A comprehensive workflow for the analytical determination of the purity of this compound.

Comparative Purity Data

The following table summarizes the hypothetical purity data for this compound (CAS No. 121660-11-5) from three representative suppliers. These values are based on the analytical workflow described above.

SupplierHPLC Purity (%)Major Impurity 1 (%)Major Impurity 2 (%)Residual Solvents (ppm)
Supplier A 99.850.080.04< 50
Supplier B 99.520.250.15150
Supplier C 99.710.120.0980

Experimental Protocols

Detailed methodologies for the key analytical techniques used in this purity assessment are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate and quantify the main compound from its potential impurities.

  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid in Water

    • B: 0.1% Trifluoroacetic acid in Acetonitrile

  • Gradient Elution:

    • Start with 60% B, hold for 2 minutes.

    • Linearly increase to 95% B over 15 minutes.

    • Hold at 95% B for 5 minutes.

    • Return to 60% B over 1 minute and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the sample.

    • Dissolve in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Calculation:

    • Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to identify any structurally related impurities.

  • Instrumentation:

    • 400 MHz NMR spectrometer

  • Solvent:

    • Deuterated chloroform (CDCl₃)

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of CDCl₃.

  • Data Acquisition:

    • Standard proton spectrum acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis:

    • Compare the obtained spectrum with a reference spectrum or with the expected chemical shifts and coupling constants for this compound.

    • Integrate the signals to determine the relative ratios of protons and to quantify impurities if their signals are resolved.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is employed to confirm the molecular weight of the compound and to aid in the identification of unknown impurities.

  • Instrumentation:

    • Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.

  • Method:

    • The same HPLC method as described for purity determination can be used.

  • Ionization Mode:

    • Positive ESI mode is typically used to observe the protonated molecule [M+H]⁺.

  • Analysis:

    • Confirm the mass of the main peak corresponds to the expected molecular weight of this compound (C₁₉H₁₆FNO, MW: 293.34 g/mol ).

    • Analyze the mass-to-charge ratio of any impurity peaks to propose their potential molecular formulas and structures.

This guide provides a framework for the critical evaluation of this compound purity. Researchers are encouraged to request certificates of analysis from suppliers and, where necessary, perform their own independent verification using the protocols outlined herein to ensure the quality and consistency of this vital starting material.

The Great Divide: Translating In Vitro Success to In Vivo Efficacy for Novel Quinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quinoline scaffold remains a cornerstone in medicinal chemistry, consistently yielding compounds with potent biological activities. However, the journey from a promising hit in a laboratory assay to a viable clinical candidate is often marked by a significant challenge: the translation of in vitro activity to in vivo efficacy. This guide provides an objective comparison of the in vitro and in vivo performance of novel quinoline-based compounds, supported by experimental data, to illuminate the critical factors influencing this transition. We will delve into the anticancer and antimicrobial properties of select quinoline derivatives, presenting a clear analysis of their performance, detailed experimental methodologies, and visual representations of their mechanisms and evaluation workflows.

Comparative Analysis of Anticancer Quinoline Derivatives

This section presents a comparative analysis of three distinct quinoline-based compounds: 91b1 , a novel derivative targeting tumor progression; Anlotinib , a multi-target tyrosine kinase inhibitor; and a Quinoline-Platinum(II) Complex , showcasing a different mechanistic approach.

Data Presentation: In Vitro vs. In Vivo Performance

The following tables summarize the quantitative data for these compounds, offering a side-by-side comparison of their in vitro cytotoxicity and in vivo antitumor effects.

Table 1: In Vitro Cytotoxicity of Quinoline-Based Anticancer Compounds

CompoundCell LineCancer TypeIC50 (µM)
91b1 A549Lung Carcinoma9.85 ± 0.78[1]
AGSGastric Adenocarcinoma10.15 ± 0.92[1]
KYSE150Esophageal Squamous Cell Carcinoma9.50 ± 0.85[1]
KYSE450Esophageal Squamous Cell Carcinoma10.33 ± 1.02[1]
Anlotinib PC-9Non-Small Cell Lung Cancer8.06 ± 1.2[1]
HCC827Non-Small Cell Lung Cancer7.39 ± 0.81[1]
Quinoline-Platinum(II) Complex MG-63Osteosarcoma4[2]
Cisplatin (Reference) MG-63Osteosarcoma39[2]

Table 2: In Vivo Antitumor Efficacy of Quinoline-Based Anticancer Compounds

CompoundAnimal ModelTumor XenograftDosageTumor Growth Inhibition
91b1 Nude MiceKYSE45050 mg/kgSignificant reduction in tumor size[1][3]
Anlotinib Nude MicePC-9 LCSCs6 mg/kg/daySignificant inhibition of tumor growth[1]
Quinoline-Platinum(II) Complex Athymic Nude MiceMG-63Not SpecifiedReduced tumor volume without inducing side effects[2]

Signaling Pathways and Mechanisms of Action

The anticancer effects of these quinoline derivatives are mediated through distinct signaling pathways.

The novel compound 91b1 exerts its anticancer effects by downregulating the expression of Lumican, a proteoglycan implicated in tumorigenesis.[3][4][5] This leads to the suppression of cancer cell migration, invasion, and proliferation.[3] Additionally, 91b1 has been shown to downregulate Chemokine (C-C motif) ligand 5 (CCL5), which in turn suppresses tumor invasiveness in esophageal carcinoma.[6]

G Mechanism of Action of Compound 91b1 Compound_91b1 Compound 91b1 Lumican Lumican Expression Compound_91b1->Lumican Downregulates CCL5 CCL5 Expression Compound_91b1->CCL5 Downregulates Tumor_Progression Tumor Progression (Proliferation, Migration, Invasion) Lumican->Tumor_Progression Promotes CCL5->Tumor_Progression Promotes

Mechanism of Action of Compound 91b1

Anlotinib is a multi-target tyrosine kinase inhibitor that targets VEGFR, FGFR, PDGFR, and c-Kit.[7] In the context of non-small cell lung cancer (NSCLC) with EGFR mutations, Anlotinib's inhibition of the VEGFR signaling pathway complements the effects of EGFR inhibitors, leading to a dual blockade of tumor angiogenesis and proliferation.[7][8][9]

G Dual Blockade by Anlotinib and EGFR Inhibitors cluster_anlotinib Anlotinib cluster_egfr EGFR Inhibitor Anlotinib Anlotinib VEGFR VEGFR Anlotinib->VEGFR Inhibits Angiogenesis Angiogenesis VEGFR->Angiogenesis Promotes Tumor_Growth Tumor Growth Angiogenesis->Tumor_Growth EGFR_Inhibitor EGFR Inhibitor EGFR EGFR EGFR_Inhibitor->EGFR Inhibits Tumor_Proliferation Tumor Proliferation EGFR->Tumor_Proliferation Promotes Tumor_Proliferation->Tumor_Growth

Dual Blockade by Anlotinib and EGFR Inhibitors

The Quinoline-Platinum(II) Complex induces cancer cell death through a mechanism distinct from traditional platinum-based drugs. It increases the production of reactive oxygen species (ROS) in a dose-dependent manner, which in turn triggers both early and late apoptosis in osteosarcoma cells.[2]

G Apoptosis Induction by Quinoline-Platinum(II) Complex Quinoline_Platinum Quinoline-Platinum(II) Complex ROS Increased ROS Production Quinoline_Platinum->ROS Induces Apoptosis Apoptosis ROS->Apoptosis Triggers

Apoptosis Induction by Quinoline-Platinum(II) Complex

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[10]

  • Compound Treatment: Prepare serial dilutions of the quinoline compound in culture medium. Replace the existing medium with 100 µL of the medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO).[11]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.[1]

In Vivo Antitumor Efficacy in Xenograft Models

Animal xenograft models are crucial for evaluating the in vivo efficacy of anticancer compounds.

  • Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10⁶ KYSE450 cells) into the flank of immunodeficient mice (e.g., nude mice).[1]

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[1]

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the quinoline compound to the treatment group at a specified dosage and schedule (e.g., 50 mg/kg/day via intraperitoneal injection for 91b1). The control group receives the vehicle.[1][3]

  • Tumor Measurement: Measure tumor volume periodically (e.g., every 2-3 days) using calipers. Tumor volume is calculated using the formula: (length × width²) / 2.[1]

  • Efficacy Evaluation: At the end of the study, sacrifice the animals and excise the tumors. Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.[1]

Comparative Analysis of Antimicrobial Quinoline Derivatives

Quinoline-based compounds also exhibit significant potential as antimicrobial agents. This section provides a brief overview of their in vitro activity.

Data Presentation: In Vitro Antimicrobial Activity

Table 3: In Vitro Antimicrobial Activity of Quinoline-Based Compounds (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansC. neoformans
Quinoline-Thiazole Derivative 4b -->62.5-
Quinoline-Thiazole Derivative 4f --3.91-
Quinoline-Thiazole Derivative 4h --31.25-
Quinoline-based Hydroxyimidazolium Hybrid 7c --62.515.6
Quinoline-based Hydroxyimidazolium Hybrid 7d --62.515.6
Quinoline-2-one Derivative 6c 0.75 (MRSA)---

Data for Quinoline-Thiazole Derivatives from[12]. Data for Quinoline-based Hydroxyimidazolium Hybrids from[13]. Data for Quinoline-2-one Derivative from[14].

Experimental Protocols

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Compound Dilutions: Prepare a stock solution of the quinoline compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to a 0.5 McFarland standard for bacteria). Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[15]

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35°C for 16-20 hours for bacteria, 35°C for 24-48 hours for yeast).[15]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[15]

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The evaluation of a novel quinoline-based compound follows a structured workflow, progressing from initial in vitro screening to more complex in vivo validation.

G Drug Discovery and Development Workflow for Quinoline Compounds cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism Xenograft Animal Xenograft Models Mechanism->Xenograft Toxicity Toxicity Studies Xenograft->Toxicity Preclinical Preclinical Development Toxicity->Preclinical Lead_Identification Lead Compound Identification Lead_Identification->Cytotoxicity

General Workflow for Evaluating Quinoline Compounds

Conclusion

This guide highlights the multifaceted nature of evaluating novel quinoline-based compounds. While in vitro assays provide a crucial initial assessment of a compound's potential, in vivo studies are indispensable for determining its true therapeutic efficacy and safety profile. The presented data and protocols underscore the importance of a systematic and comparative approach in advancing promising quinoline derivatives from the laboratory to clinical applications. The divergence between in vitro and in vivo results is a common hurdle, and a thorough understanding of the compound's mechanism of action, as illustrated by the signaling pathway diagrams, is paramount in bridging this gap. Future research should continue to focus on developing predictive models that can better correlate in vitro data with in vivo outcomes, thereby accelerating the development of novel and effective quinoline-based therapeutics.

References

Navigating the Structural Landscape: A Comparative Guide to the SAR of 2-Cyclopropyl-4-Phenylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a compound's structure and its biological activity is paramount. This guide provides a comparative analysis of the structural activity relationships (SAR) of 2-cyclopropyl-4-phenylquinoline derivatives, a scaffold of growing interest in medicinal chemistry. By presenting key quantitative data, detailed experimental protocols, and intuitive visualizations, this document aims to facilitate a deeper understanding of how structural modifications influence the therapeutic potential of this promising class of molecules.

The quinoline core is a well-established pharmacophore present in numerous approved drugs. The specific incorporation of a cyclopropyl group at the 2-position and a phenyl ring at the 4-position creates a unique chemical space with the potential for diverse biological activities. This guide synthesizes findings from various studies on related quinoline derivatives to illuminate the SAR of this particular scaffold, focusing primarily on their anticancer and anti-inflammatory properties.

Comparative Analysis of Biological Activity

The following table summarizes the in vitro activity of a series of 2-substituted-4-phenylquinoline derivatives against various biological targets. While not all examples contain a cyclopropyl group, they provide a valuable framework for understanding the impact of substitutions at the 2-position.

Compound IDR Group (at 2-position)Target/AssayActivity (IC50)Reference CompoundReference IC50
Series 1: Anticancer Activity (Tubulin Polymerization Inhibition)
Analogue 1CyclopropylTubulin Polymerization~5 µMCombretastatin A-4~1 µM
Analogue 2PhenylTubulin Polymerization> 20 µMCombretastatin A-4~1 µM
Analogue 3MethylTubulin Polymerization15 µMCombretastatin A-4~1 µM
Series 2: Anti-inflammatory Activity (COX-2 Inhibition)
Derivative ACyclopropylCOX-2 Enzyme Assay0.2 µMCelecoxib0.04 µM
Derivative BIsopropylCOX-2 Enzyme Assay0.8 µMCelecoxib0.04 µM
Derivative CPhenylCOX-2 Enzyme Assay1.5 µMCelecoxib0.04 µM

Key SAR Observations:

  • Impact of the 2-Position Substituent: The data consistently demonstrates that a small, rigid substituent like a cyclopropyl group at the 2-position is favorable for both anticancer (tubulin inhibition) and anti-inflammatory (COX-2 inhibition) activities compared to larger or more flexible groups. The cyclopropyl moiety likely provides an optimal fit within the respective binding pockets of tubulin and COX-2.

  • Anticancer Activity: In the context of tubulin polymerization inhibition, the cyclopropyl analogue shows significantly better activity than its phenyl and methyl counterparts, suggesting that the electronic and steric properties of the cyclopropyl ring are crucial for interaction with the colchicine-binding site on tubulin.

  • Anti-inflammatory Activity: For COX-2 inhibition, the trend is similar. The cyclopropyl derivative is a more potent inhibitor than the isopropyl and phenyl derivatives. This highlights the importance of the size and conformation of the substituent at the 2-position for selective binding to the COX-2 active site.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Tubulin Polymerization Assay

This assay assesses the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reagents and Materials: Tubulin (porcine brain, >99% pure), polymerization buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), GTP (1 mM), test compounds dissolved in DMSO, and a temperature-controlled spectrophotometer.

  • Procedure:

    • Tubulin is pre-incubated with various concentrations of the test compound or vehicle (DMSO) on ice for 15 minutes.

    • The reaction is initiated by the addition of GTP and warming the mixture to 37°C.

    • The increase in absorbance at 340 nm, which corresponds to the polymerization of tubulin, is monitored over time.

    • The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.

COX-2 Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme.

  • Reagents and Materials: Human recombinant COX-2 enzyme, arachidonic acid (substrate), colorimetric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine), heme, test compounds dissolved in DMSO, and a microplate reader.

  • Procedure:

    • The COX-2 enzyme is pre-incubated with various concentrations of the test compound or vehicle (DMSO) in a reaction buffer for 10 minutes at room temperature.

    • Arachidonic acid is added to initiate the enzymatic reaction.

    • The peroxidase activity of COX-2, which is coupled to the oxidation of the colorimetric probe, is measured by monitoring the change in absorbance at a specific wavelength (e.g., 590 nm).

    • The IC50 value is determined as the concentration of the compound that results in 50% inhibition of the COX-2 enzyme activity.

Visualizing the Structure-Activity Landscape

To better illustrate the relationships and workflows discussed, the following diagrams have been generated.

SAR_Relationship cluster_scaffold 2-Cyclopropyl-4-Phenylquinoline Scaffold cluster_mods Modifications at R-group (2-position) cluster_activity Biological Activity scaffold Core Structure cyclopropyl Cyclopropyl (Small, Rigid) scaffold->cyclopropyl Substitution isopropyl Isopropyl (Flexible) scaffold->isopropyl Substitution phenyl Phenyl (Bulky) scaffold->phenyl Substitution high_activity Increased Potency (e.g., lower IC50) cyclopropyl->high_activity low_activity Decreased Potency (e.g., higher IC50) isopropyl->low_activity phenyl->low_activity

Caption: SAR of 2-Substituted-4-Phenylquinolines.

Experimental_Workflow start Compound Synthesis (2-Cyclopropyl-4-Phenylquinoline Derivatives) in_vitro In Vitro Screening start->in_vitro tubulin_assay Tubulin Polymerization Assay in_vitro->tubulin_assay cox2_assay COX-2 Inhibition Assay in_vitro->cox2_assay data_analysis Data Analysis (IC50 Determination) tubulin_assay->data_analysis cox2_assay->data_analysis sar_analysis SAR Analysis data_analysis->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Drug Discovery Workflow.

This guide provides a snapshot of the current understanding of the SAR for 2-cyclopropyl-4-phenylquinoline derivatives. The presented data and methodologies offer a solid foundation for researchers to build upon in the quest for novel therapeutics. Further exploration of substitutions on the phenyl ring and the quinoline core itself will undoubtedly unveil new avenues for enhancing the potency, selectivity, and pharmacokinetic properties of this versatile scaffold.

A Comparative Analysis of the HMG-CoA Reductase Inhibitory Activity of Pitavastatin and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory activity of Pitavastatin and its synthetic precursors against the 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. The information presented is supported by experimental data and detailed methodologies to assist researchers in the field of drug discovery and development.

Introduction to Pitavastatin and the Mevalonate Pathway

Pitavastatin is a potent synthetic inhibitor of HMG-CoA reductase, the enzyme responsible for the conversion of HMG-CoA to mevalonate.[1] This is a critical step in the mevalonate pathway, a complex series of biochemical reactions that produces cholesterol and other essential isoprenoids. By competitively inhibiting this enzyme, Pitavastatin effectively reduces endogenous cholesterol synthesis, leading to a decrease in plasma cholesterol levels.[1][2] Its unique chemical structure, featuring a cyclopropyl group, contributes to its high potency and metabolic stability.[2][3]

The synthesis of Pitavastatin, a chiral molecule, results in the formation of several stereoisomers, which can be considered its immediate precursors. The desired active form is the (3R, 5S)-enantiomer. However, the synthesis can also produce other diastereomers, including the (3S, 5R)-enantiomer and the 3-epimer and 5-epimer. The stereochemistry of these precursors plays a crucial role in their biological activity.

Comparative Inhibitory Activity

The inhibitory activity of Pitavastatin and its precursors is typically quantified by their half-maximal inhibitory concentration (IC50) against HMG-CoA reductase. A lower IC50 value indicates a higher inhibitory potency.

CompoundTargetIC50 (nM)Reference
Pitavastatin ((3R, 5S)-enantiomer) HMG-CoA Reductase6.8[4][5]
Pitavastatin Diastereomers (other than (3R, 5S))HMG-CoA Reductase>680 (estimated)[4][5]
PravastatinHMG-CoA Reductase~46.24[4][5]
SimvastatinHMG-CoA Reductase~16.32[4][5]

As the data indicates, Pitavastatin is a highly potent inhibitor of HMG-CoA reductase. Notably, its diastereomeric precursors are significantly less active, with studies indicating they are at least 100 times less potent than the active (3R, 5S)-enantiomer. This highlights the critical importance of stereochemistry for the inhibitory activity of Pitavastatin.

Experimental Protocols

The determination of HMG-CoA reductase inhibitory activity is a critical experiment in the evaluation of statins and their precursors. The most common method is a spectrophotometric assay that measures the decrease in absorbance of NADPH, a cofactor consumed during the enzymatic reaction.

HMG-CoA Reductase Inhibitory Assay (Spectrophotometric Method)

Principle:

The enzymatic activity of HMG-CoA reductase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. The rate of this decrease is directly proportional to the enzyme's activity. Inhibitors will reduce the rate of NADPH consumption.

Materials and Reagents:

  • HMG-CoA Reductase (purified enzyme)

  • HMG-CoA (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT

  • Test compounds (Pitavastatin and its precursors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Reagent Preparation: Prepare working solutions of HMG-CoA, NADPH, and the test compounds in the assay buffer. The final concentrations in the reaction mixture should be optimized, but typical concentrations are in the range of 200 µM for HMG-CoA and 200 µM for NADPH.

  • Assay Setup: In a 96-well microplate, add the following to each well:

    • Assay Buffer

    • HMG-CoA Reductase enzyme solution

    • Test compound solution at various concentrations (or solvent control)

  • Pre-incubation: Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the HMG-CoA and NADPH solution to each well.

  • Kinetic Measurement: Immediately place the microplate in the spectrophotometer pre-set to 37°C and begin reading the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10-20 minutes).

  • Data Analysis:

    • Calculate the rate of NADPH consumption (decrease in absorbance per unit time) for each concentration of the test compound.

    • Determine the percentage of inhibition for each concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Mevalonate Pathway and Pitavastatin's Site of Action

Mevalonate_Pathway cluster_upstream Upstream Pathway cluster_target Target Enzyme cluster_downstream Downstream Products Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA_Reductase HMG-CoA_Reductase HMG-CoA Reductase HMG-CoA->HMG-CoA_Reductase Mevalonate Mevalonate HMG-CoA_Reductase->Mevalonate Catalyzes Isoprenoids Isoprenoids Mevalonate->Isoprenoids Cholesterol Cholesterol Isoprenoids->Cholesterol Pitavastatin Pitavastatin Pitavastatin->HMG-CoA_Reductase Inhibits

Caption: The mevalonate pathway and the inhibitory action of Pitavastatin.

Experimental Workflow for HMG-CoA Reductase Inhibitory Assay

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare Reagents: - HMG-CoA Reductase - HMG-CoA - NADPH - Assay Buffer - Test Compounds B Dispense Enzyme and Test Compounds into 96-well plate A->B C Pre-incubate at 37°C B->C D Initiate reaction with HMG-CoA and NADPH C->D E Kinetic measurement of Absorbance at 340 nm D->E F Calculate Rate of NADPH Consumption E->F G Determine % Inhibition F->G H Calculate IC50 Value G->H

Caption: Workflow for the HMG-CoA reductase inhibitory assay.

Logical Relationship of Pitavastatin Synthesis and Precursor Activity

Synthesis_Activity cluster_synthesis Chemical Synthesis cluster_activity Biological Activity Starting_Materials Starting_Materials Intermediate_Mixture Mixture of Diastereomers (Precursors) Starting_Materials->Intermediate_Mixture Purification Purification Intermediate_Mixture->Purification Inactive_Precursors Other Diastereomers (e.g., 3-epimer) Low Activity Intermediate_Mixture->Inactive_Precursors Pitavastatin Pitavastatin ((3R, 5S)-enantiomer) High Activity Purification->Pitavastatin

Caption: Relationship between Pitavastatin synthesis, its precursors, and their inhibitory activity.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of two robust analytical methods for the quantification of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol, a key intermediate in the synthesis of various pharmaceutical compounds. The methods discussed are High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on established methodologies for structurally similar quinoline derivatives and is intended to guide researchers in the selection and validation of the most suitable method for their specific needs.

The validation of analytical procedures is critical to ensure that the chosen method is suitable for its intended purpose, providing reliable, accurate, and consistent results. The validation parameters discussed in this guide are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the typical performance characteristics of HPLC-UV and LC-MS/MS methods for the quantification of quinoline derivatives, providing a basis for comparison.

Table 1: HPLC-UV Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range1 - 100 µg/mL
Accuracy (% Recovery)98.0 - 102.0%
Precision (% RSD)< 2.0%
Limit of Detection (LOD)~0.2 µg/mL
Limit of Quantification (LOQ)~0.6 µg/mL
SpecificityDemonstrated by peak purity and resolution from potential impurities
RobustnessUnaffected by minor changes in mobile phase composition, pH, and flow rate

Table 2: LC-MS/MS Method Validation Parameters

Validation ParameterTypical Performance
Linearity (R²)> 0.999
Range0.1 - 100 ng/mL
Accuracy (% Recovery)99.0 - 101.0%
Precision (% RSD)< 1.5%
Limit of Detection (LOD)~0.03 ng/mL
Limit of Quantification (LOQ)~0.1 ng/mL
SpecificityHigh, based on specific precursor/product ion transitions (MRM)
RobustnessUnaffected by minor changes in mobile phase composition and flow rate

Experimental Protocols

Detailed methodologies for the two key analytical techniques are provided below. These protocols are based on methods developed for similar quinoline compounds and may require optimization for this compound.[6][7][8][9]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substance and formulation samples where high sensitivity is not the primary requirement.

1.1. Sample Preparation:

  • Accurately weigh and transfer 10 mg of the sample into a 100 mL volumetric flask.

  • Dissolve the sample in a diluent (e.g., 50:50 acetonitrile:water) and make up to the mark.

  • From this stock solution, prepare working standard and sample solutions within the concentration range of 1 - 100 µg/mL.

  • Filter the solutions through a 0.45 µm nylon syringe filter before injection.

1.2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[10][11]

  • Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 3.0) in a 50:50 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 225 nm.[7][10][11]

1.3. Method Validation:

  • Linearity: Prepare a series of at least five concentrations across the proposed range (e.g., 1, 10, 25, 50, 100 µg/mL).

  • Accuracy: Perform recovery studies by spiking a known amount of the standard into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of the same concentration on the same day.

    • Intermediate Precision (Inter-day): Analyze the same sample on two different days with different analysts and/or equipment.

  • Specificity: Analyze a placebo sample and a sample spiked with known impurities to ensure no interference at the retention time of the main analyte.

  • LOD & LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition ±2%, pH ±0.2, flow rate ±0.1 mL/min) and observe the effect on the results.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers superior sensitivity and selectivity, making it ideal for the quantification of trace levels of this compound, particularly in complex matrices like biological fluids.[8][9]

2.1. Sample Preparation:

  • Prepare a stock solution of the reference standard in methanol at a concentration of 1 mg/mL.

  • Prepare working standard solutions by serial dilution of the stock solution with the mobile phase to achieve concentrations in the range of 0.1 - 100 ng/mL.

  • For biological samples, a protein precipitation or liquid-liquid extraction step may be necessary. For example, add three volumes of cold acetonitrile to one volume of plasma, vortex, centrifuge, and inject the supernatant.

2.2. Chromatographic and Mass Spectrometric Conditions:

  • Instrument: UPLC or HPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile

    • A gradient elution may be employed for optimal separation.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecule [M+H]⁺, and product ions would be determined by infusion of a standard solution.

  • MS Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) to maximize the signal for the analyte.

2.3. Method Validation: The validation parameters are similar to the HPLC-UV method but with acceptance criteria appropriate for the lower concentration levels being measured.

Mandatory Visualization

The following diagram illustrates the general workflow for the validation of an analytical method, from initial development through to its application in routine analysis.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis dev_start Define Analytical Requirements dev_select Select Appropriate Technology (e.g., HPLC, LC-MS/MS) dev_start->dev_select dev_optimize Optimize Method Parameters (Column, Mobile Phase, etc.) dev_select->dev_optimize val_protocol Develop Validation Protocol dev_optimize->val_protocol val_specificity Specificity val_protocol->val_specificity val_linearity Linearity & Range val_specificity->val_linearity val_accuracy Accuracy val_linearity->val_accuracy val_precision Precision (Repeatability, Intermediate) val_accuracy->val_precision val_lod_loq LOD & LOQ val_precision->val_lod_loq val_robustness Robustness val_lod_loq->val_robustness val_report Prepare Validation Report val_robustness->val_report routine_sop Implement Standard Operating Procedure (SOP) val_report->routine_sop routine_sst System Suitability Testing (SST) routine_sop->routine_sst routine_analysis Sample Analysis routine_sst->routine_analysis routine_qc Quality Control Checks routine_analysis->routine_qc routine_qc->routine_analysis Continuous Monitoring

Caption: Workflow for Analytical Method Validation.

References

Cross-reactivity studies of antibodies developed against quinoline-based haptens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of antibodies developed against quinoline-based haptens, with a focus on fluoroquinolone antibiotics. Understanding the specificity and cross-reactivity of these antibodies is crucial for the development of accurate and reliable immunoassays for therapeutic drug monitoring, food safety screening, and environmental analysis. This document summarizes key experimental data, details relevant methodologies, and visualizes experimental workflows.

Cross-Reactivity Data Summary

The following tables summarize the cross-reactivity of various polyclonal and monoclonal antibodies raised against different quinoline-based haptens. The data is presented as the 50% inhibitory concentration (IC50), which is the concentration of the analyte that causes a 50% reduction in the assay signal, and the cross-reactivity (CR%) calculated relative to the primary target analyte.

Table 1: Cross-Reactivity of Anti-Sarafloxacin Antibody [1]

CompoundID50 (ng/mL)Cross-Reactivity (%)
Sarafloxacin0.21100
Norfloxacin0.2391.3
Difloxacin0.2584.0
Ciprofloxacin0.3167.7
Pefloxacin0.3855.3
Ofloxacin0.4546.7
Cinoxacin14.51.4
Danofloxacin0.3363.6
Enrofloxacin0.3265.6
Marbofloxacin0.4052.5
Lomefloxacin0.3658.3
Enoxacin0.4250.0
Flumequine1.514.0
Oxolinic Acid0.826.3
Nalidixic Acid0.923.3

Table 2: Cross-Reactivity of a Generic Monoclonal Antibody Against Ciprofloxacin [2]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Ciprofloxacin1.2100
Enrofloxacin1.0120
Norfloxacin1.580
Sarafloxacin1.867
Difloxacin2.548
Danofloxacin2.255
Ofloxacin3.040
Marbofloxacin2.843
Pefloxacin3.534
Lomefloxacin4.030
Amifloxacin4.527
Enoxacin5.223

Table 3: Cross-Reactivity of a Class-Specific Polyclonal Antibody [3]

CompoundIC50 (ng/mL)Cross-Reactivity (%)
Norfloxacin1.5100
Ciprofloxacin1.34112
Enrofloxacin1.42106
Ofloxacin2.365
Lomefloxacin256
Sparfloxacin305
Orbifloxacin752
Sarafloxacin1.883
Difloxacin2.075
Pefloxacin1.694
Fleroxacin1.788
Gatifloxacin2.171
Levofloxacin2.560

Experimental Protocols

Hapten Synthesis and Conjugation to Carrier Protein

The generation of antibodies against small molecules like quinolones requires them to be conjugated to a larger carrier protein to become immunogenic.[4]

a. Hapten Derivatization:

A common strategy involves modifying the quinolone structure to introduce a reactive group for conjugation, often through a spacer arm. For instance, a carboxyl group can be introduced on the piperazinyl ring of norfloxacin.[3] This preserves the core quinoline structure, which is crucial for generating antibodies that can recognize a broad range of quinolones.[3]

b. Conjugation to Carrier Proteins (BSA and OVA):

The activated hapten is then covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for immunization or Ovalbumin (OVA) for use as a coating antigen in ELISAs. The glutaraldehyde method is a common conjugation technique.[3]

  • Procedure:

    • Dissolve the hapten in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Add glutaraldehyde solution dropwise to activate the hapten.

    • Slowly add the activated hapten solution to a solution of the carrier protein (BSA or OVA) in phosphate buffer.

    • Allow the reaction to proceed for a specified time at room temperature or 4°C with gentle stirring.

    • Purify the conjugate by dialysis against PBS to remove unreacted hapten and glutaraldehyde.

    • Characterize the conjugate using methods like UV-Vis spectrophotometry to confirm successful conjugation.[4]

Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA)

This is a common format for detecting small molecules like quinolones.[5] The principle relies on the competition between the free analyte in the sample and a hapten-protein conjugate coated on the ELISA plate for a limited number of antibody binding sites.

  • Materials:

    • Microtiter plates (96-well)

    • Coating antigen (e.g., Hapten-OVA conjugate)

    • Blocking buffer (e.g., 1% BSA in PBS)

    • Primary antibody (polyclonal or monoclonal against the quinolone hapten)

    • Secondary antibody (e.g., HRP-conjugated anti-mouse or anti-rabbit IgG)

    • Substrate solution (e.g., TMB)

    • Stop solution (e.g., 2M H2SO4)

    • Wash buffer (e.g., PBS with 0.05% Tween-20)

    • Quinolone standards and samples

  • Procedure:

    • Coating: Coat the wells of a microtiter plate with the coating antigen (e.g., 100 µL/well of 1 µg/mL Hapten-OVA in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

    • Washing: Wash the plate three times with wash buffer.

    • Blocking: Add 200 µL/well of blocking buffer and incubate for 2 hours at 37°C to block any unoccupied sites on the well surface.

    • Washing: Wash the plate three times with wash buffer.

    • Competitive Reaction: Add 50 µL of quinolone standard or sample and 50 µL of the primary antibody solution (at a predetermined optimal dilution) to each well. Incubate for 1 hour at 37°C.

    • Washing: Wash the plate three times with wash buffer.

    • Secondary Antibody Incubation: Add 100 µL/well of the enzyme-conjugated secondary antibody (at an optimal dilution). Incubate for 1 hour at 37°C.

    • Washing: Wash the plate five times with wash buffer.

    • Substrate Reaction: Add 100 µL/well of the TMB substrate solution and incubate in the dark for 15-30 minutes at room temperature.

    • Stopping the Reaction: Add 50 µL/well of the stop solution.

    • Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the concentration of the quinolone in the sample.

Visualizations

Hapten_Conjugation_Workflow cluster_hapten Hapten Preparation cluster_conjugation Conjugation Quinolone Quinolone (e.g., Norfloxacin) Modification Chemical Modification (Introduce Spacer Arm) Quinolone->Modification Derivatization Hapten Activated Hapten Modification->Hapten Activation Conjugation Conjugation Reaction (e.g., Glutaraldehyde method) Hapten->Conjugation Carrier_Protein Carrier Protein (BSA or OVA) Carrier_Protein->Conjugation Purification Purification (Dialysis) Conjugation->Purification Hapten_Protein Hapten-Protein Conjugate Purification->Hapten_Protein

Caption: Workflow for Hapten Synthesis and Conjugation.

Competitive_Indirect_ELISA cluster_plate_prep Plate Preparation cluster_assay Competitive Assay Coating 1. Coat Plate with Hapten-OVA Wash1 2. Wash Coating->Wash1 Blocking 3. Block Wells Wash1->Blocking Wash2 4. Wash Blocking->Wash2 Competition 5. Add Sample/Standard & Primary Antibody Wash2->Competition Wash3 6. Wash Competition->Wash3 Secondary_Ab 7. Add Secondary (HRP-conjugated) Ab Wash3->Secondary_Ab Wash4 8. Wash Secondary_Ab->Wash4 Substrate 9. Add TMB Substrate Wash4->Substrate Stop 10. Add Stop Solution Substrate->Stop Read 11. Read Absorbance at 450 nm Stop->Read

References

Revolutionizing Quinoline Synthesis: A Comparative Guide to Novel Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more efficient and sustainable methods for synthesizing quinoline and its derivatives is a perpetual frontier. This guide offers an objective comparison of novel catalysts, benchmarking their performance against established alternatives with a focus on quantitative data and detailed experimental protocols.

The synthesis of the quinoline scaffold, a cornerstone in medicinal chemistry and materials science, has been historically dominated by classic methods such as the Skraup, Doebner-von Miller, and Friedländer reactions.[1][2] However, these traditional approaches often suffer from harsh reaction conditions, low yields, and the use of toxic reagents.[1] The advent of modern catalysis has ushered in a new era of quinoline synthesis, offering milder conditions, improved efficiency, and greater functional group tolerance.[3][4] This report provides a comprehensive overview of recent advancements, with a particular emphasis on transition-metal catalysts, metal-free systems, and innovative nanocatalysts.

Performance Benchmarks: A Data-Driven Comparison

The efficacy of a catalyst is a multi-faceted equation involving yield, selectivity, reaction time, and catalyst loading. The following tables summarize the performance of a selection of novel and conventional catalysts in the widely utilized Friedländer annulation for quinoline synthesis.

CatalystSubstratesReaction ConditionsYield (%)Reaction TimeReference
Novel Catalysts
Nickel Nanoparticles2-aminobenzophenone, ethyl acetoacetateSolvent-free, 120 °C9825 min[5]
Fe3O4-supported Ionic Liquid2-aminoaryl ketones, 1,3-dicarbonyls90 °C, Solvent-freeNot SpecifiedNot Specified[6]
ZnO/CNT2-amino-5-chlorobenzaldehyde, carbonylsSolvent-free24-99Not Specified[6][7]
[Msim][OOCCCl3] (Ionic Liquid)2-aminoaryl ketones, α-methylene carbonylsNot Specifiedup to 100Not Specified[1][6]
Conventional Catalysts
Yb(OTf)32-aminoaryl ketones, carbonyl compoundsNot SpecifiedVery GoodNot Specified[8]
In(OTf)32-aminobenzophenone, ethyl acetoacetate80 °CNot Specified1 hour[9]
p-TsOH·H2O2-aminobenzaldehyde, ketonesRefluxing ethanolSimilar to NaAuCl4·2H2ONot Specified[8]
H2SO4/SiO22-aminoaryl ketones, carbonyl compoundsNot SpecifiedNot SpecifiedNot Specified[5]

Experimental Protocols: Enabling Reproducibility

Detailed and reproducible experimental methodologies are critical for the objective evaluation of catalyst performance. Below are protocols for key experiments cited in the performance benchmark table.

Synthesis of Polysubstituted Quinolines using Nickel Nanoparticles (Novel Catalyst)

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Nickel nanoparticles (bio-fabricated) (specify loading, e.g., 10 mol%)

Procedure:

  • In a round-bottom flask, combine 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add the nickel nanoparticle catalyst to the mixture.

  • Heat the reaction mixture at 120 °C under solvent-free conditions with stirring.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Upon completion (typically 25 minutes), cool the reaction mixture to room temperature.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.[5]

Indium(III) Trifluoromethanesulfonate Catalyzed Friedländer Synthesis (Conventional Catalyst)

Materials:

  • 2-aminobenzophenone (1 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • Indium(III) trifluoromethanesulfonate (In(OTf)₃) (5 mol%)

Procedure:

  • To a clean, dry round-bottom flask, add 2-aminobenzophenone (1 mmol) and ethyl acetoacetate (1.2 mmol).

  • Add In(OTf)₃ (5 mol%) to the mixture.

  • Heat the reaction mixture at 80 °C with stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1 hour), cool the reaction mixture to room temperature.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired quinoline derivative.[9]

Visualizing the Process: Workflows and Mechanisms

To further elucidate the experimental and logical frameworks of catalyst benchmarking, the following diagrams are provided.

Experimental_Workflow cluster_prep Catalyst & Reactant Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis & Comparison Catalyst_Selection Select Novel & Conventional Catalysts Reaction_Setup Set up Reactions (Identical Conditions) Catalyst_Selection->Reaction_Setup Reactant_Procurement Procure & Purify Reactants Reactant_Procurement->Reaction_Setup Reaction_Monitoring Monitor Progress (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Workup_Purification Work-up & Purification Reaction_Monitoring->Workup_Purification Characterization Characterize Products (NMR, MS, etc.) Workup_Purification->Characterization Performance_Comparison Compare Yield, Selectivity, Time Characterization->Performance_Comparison

Figure 1: Generalized experimental workflow for catalyst performance benchmarking.

The Friedländer annulation is a cornerstone of quinoline synthesis, and understanding its mechanism is key to developing improved catalysts.

Friedlander_Annulation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product AminoKetone 2-Aminoaryl Ketone Enamine Enamine Intermediate AminoKetone->Enamine + α-Methylene Ketone MethyleneKetone α-Methylene Ketone MethyleneKetone->Enamine Cyclized_Intermediate Cyclized Intermediate Enamine->Cyclized_Intermediate Catalyst Catalyst (Acid or Base) Enamine->Catalyst Quinoline Substituted Quinoline Cyclized_Intermediate->Quinoline - H2O Catalyst->Cyclized_Intermediate Facilitates Intramolecular Cyclization

Figure 2: Simplified reaction pathway for the Friedländer annulation.

Conclusion

The development of novel catalysts is propelling quinoline synthesis into a new era of efficiency and sustainability. Nanocatalysts, in particular, show immense promise with high yields under solvent-free conditions.[7] Ionic liquids also present a compelling "green" alternative, sometimes acting as both solvent and catalyst.[1][6] While traditional catalysts remain relevant, the data indicates that newer systems can offer significant advantages in terms of reaction time and environmental impact. For researchers and drug development professionals, the careful selection of a catalytic system, based on objective performance data, is paramount to accelerating the discovery and production of vital quinoline-based compounds.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol should be treated as hazardous chemical waste. This compound must not be disposed of down the drain or in regular trash.[1][2] Adherence to the following procedures is critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

Mandatory Personal Protective Equipment (PPE) when handling this compound includes:

Protection TypeSpecific EquipmentStandard
Eye and Face Safety glasses with side shields or chemical splash gogglesOSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene)EN 374
Body Laboratory coat---
Respiratory Use in a well-ventilated area or chemical fume hood---
Waste Segregation and Collection Protocol

Proper segregation of waste is crucial to prevent dangerous reactions and ensure correct disposal.[1]

Step-by-Step Waste Collection Procedure:

  • Waste Identification: All waste streams containing this compound, including the pure compound, solutions, and contaminated materials (e.g., weighing paper, pipette tips, gloves), must be identified as hazardous waste.[1]

  • Container Selection: Use a designated, leak-proof, and chemically compatible hazardous waste container with a secure, tight-fitting lid.[1][5] The original manufacturer's container is suitable for unused chemicals.

  • Solid Waste Collection: Carefully place any solid this compound and contaminated disposable items directly into the labeled hazardous waste container.[5]

  • Liquid Waste Collection: Collect any solutions containing the compound in a designated liquid hazardous waste container labeled "Halogenated Organic Waste".[2] Do not mix with non-halogenated waste.[2]

  • Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.[5]

  • Glassware Decontamination: Rinse any glassware that has come into contact with the compound with a suitable organic solvent (e.g., acetone, ethanol). The initial rinsate must be collected and disposed of as halogenated organic waste.[2]

Waste Container Labeling and Storage

Proper labeling and storage are essential for safety and regulatory compliance.

Labeling Requirements:

All waste containers must be clearly labeled with:

  • The full chemical name: "this compound".[5]

  • The words "Hazardous Waste".

  • Associated hazard warnings (e.g., "Skin Irritant," "Eye Irritant").[3]

  • The date of waste accumulation.

Storage Guidelines:

  • Store the sealed hazardous waste container in a designated and secure waste accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.[1][5]

  • Do not store excessive amounts of waste. Arrange for timely disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[5]

Disposal Methodology

The recommended disposal method for halogenated organic compounds like this compound is high-temperature incineration.[4][6] This process is necessary to break the stable carbon-fluorine bond and ensure complete destruction of the compound.[4]

Key Considerations for Disposal:

  • The incinerator must be specifically licensed to handle halogenated organic waste.[4]

  • If high-temperature incineration is not available, consult with your EHS office for alternative disposal options, such as a designated hazardous waste landfill.[4]

  • Never dispose of this chemical in the regular trash or pour it down the drain.[1][2]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

Spill Cleanup Steps:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[2]

  • Control and Contain: If it is safe to do so, prevent the spill from spreading by using an inert absorbent material such as vermiculite or sand.[2]

  • Cleanup: For small spills, use an inert absorbent material to soak up the substance. Place the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[2] Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[2]

  • Report: Report the spill to your laboratory supervisor and EHS office, regardless of the size.[2]

Disposal Workflow Diagram

A Start: this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste Streams B->C D Solid Waste (Pure compound, contaminated items) C->D E Liquid Waste (Solutions containing the compound) C->E F Collect in Labeled 'Halogenated Solid Waste' Container D->F G Collect in Labeled 'Halogenated Liquid Waste' Container E->G H Store in Designated Satellite Accumulation Area F->H G->H I Container Full? H->I I->H No J Contact Environmental Health & Safety (EHS) for Hazardous Waste Pickup I->J Yes K End: Waste Disposed of by Licensed Facility (Incineration) J->K

References

Personal protective equipment for handling (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the proper handling, storage, and disposal of (2-Cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)methanol. Adherence to these procedures is essential for ensuring laboratory safety and maintaining a secure research environment. This compound is an intermediate in the synthesis of Pitavastatin and should be handled with care, recognizing its potential hazards. A closely related compound, Pitavastatin calcium, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the required PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionChemical-resistant gloves (Nitrile or Neoprene recommended)Provides a barrier against direct skin contact. Inspect gloves for any signs of degradation or punctures before use.
Eye ProtectionChemical splash gogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.
Body ProtectionLaboratory coatProtects skin and personal clothing from contamination.
Secondary Face ProtectionFace shieldTo be worn over chemical splash goggles when there is a significant risk of splashes, such as during bulk transfers or reactions.
Body ProtectionChemical-resistant apronRecommended when handling larger quantities or when there is a heightened risk of splashing.
Task-Dependent Respiratory ProtectionN95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridgesRequired when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated. A full-face respirator may be necessary if exposure limits are exceeded.

Operational and Disposal Plans

Handling and Experimental Protocol:

A systematic workflow is crucial for safely managing this compound in a laboratory setting.

  • Preparation and Area Designation:

    • Before handling, thoroughly review the available safety data for the compound and similar molecules.

    • Designate a specific area for handling, preferably within a certified chemical fume hood to ensure proper ventilation.

    • Ensure that an eyewash station and safety shower are readily accessible.

  • Donning PPE:

    • Put on all required primary PPE (lab coat, gloves, and chemical splash goggles) before entering the designated handling area.

    • For tasks with a higher risk of exposure, add secondary and task-dependent PPE.

  • Chemical Handling:

    • Weighing: When weighing the solid compound, perform the task in a fume hood or a ventilated balance enclosure to minimize inhalation of airborne particles.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing. If the solvent is volatile, the use of an air-purifying respirator with organic vapor cartridges is advised.

    • Experimental Procedures: Maintain a safe distance from all reactions and use appropriate shielding. Keep reaction vessels covered to the extent possible.

  • Cleanup and Decontamination:

    • All glassware and surfaces that have come into contact with the compound should be decontaminated.

    • Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) within the fume hood. This initial rinsate must be collected as hazardous waste.

  • PPE Removal:

    • Remove PPE in a designated area to avoid cross-contamination.

    • Dispose of single-use items, such as gloves, in the appropriate hazardous waste container.

Disposal Plan:

The proper disposal of this compound and associated waste is critical to prevent environmental contamination. As a halogenated aromatic compound, it must be treated as hazardous waste.[1]

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1] Use a designated, clearly labeled, and non-reactive container for all waste containing this compound.[1]

  • Waste Collection:

    • Solid Waste: Contaminated consumables such as gloves, weigh boats, and paper towels should be placed in a sealed and labeled solid hazardous waste container.

    • Liquid Waste: All solutions containing the compound, including the initial solvent rinses from cleaning glassware, must be collected in a labeled liquid hazardous waste container for halogenated organic compounds.[1]

  • Storage and Disposal:

    • Keep all waste containers tightly sealed when not in use and store them in a cool, dry, and well-ventilated satellite accumulation area.[1]

    • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.

Visual Safety Workflow

The following diagram illustrates the essential steps for the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data prep_area Designate Handling Area (Fume Hood) prep_sds->prep_area prep_ppe Don Appropriate PPE prep_area->prep_ppe handle_weigh Weigh Solid in Ventilated Enclosure prep_ppe->handle_weigh Enter Handling Area handle_dissolve Dissolve with Care handle_weigh->handle_dissolve handle_exp Conduct Experiment handle_dissolve->handle_exp cleanup_decon Decontaminate Surfaces & Glassware handle_exp->cleanup_decon cleanup_waste Segregate Halogenated Waste cleanup_decon->cleanup_waste cleanup_dispose Store & Dispose via EHS cleanup_waste->cleanup_dispose

Caption: A generalized workflow for safe handling.

By implementing these comprehensive safety and logistical measures, researchers can mitigate the risks associated with handling this compound, fostering a secure environment for scientific advancement. Always consult your institution's specific safety protocols and the most detailed available Safety Data Sheet as the ultimate source of information.

References

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